molecular formula C10H8N2O3 B8369802 3-carbamoyl-1H-indole-5-carboxylic acid CAS No. 1403746-52-0

3-carbamoyl-1H-indole-5-carboxylic acid

Cat. No.: B8369802
CAS No.: 1403746-52-0
M. Wt: 204.18 g/mol
InChI Key: QFPSMUGPRGWRRW-UHFFFAOYSA-N
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Description

3-carbamoyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

1403746-52-0

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-carbamoyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-9(13)7-4-12-8-2-1-5(10(14)15)3-6(7)8/h1-4,12H,(H2,11,13)(H,14,15)

InChI Key

QFPSMUGPRGWRRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)C(=O)N

Origin of Product

United States

Foundational & Exploratory

The 3-Carbamoyl-1H-Indole-5-Carboxylic Acid Scaffold: A Technical Guide to Structural Utility and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indole ring remains one of the most privileged scaffolds, offering a rigid, planar aromatic system capable of diverse


 stacking and hydrophobic interactions. Specifically, 3-carbamoyl-1H-indole-5-carboxylic acid  (CAS: 1403746-52-0) has emerged as a highly versatile bifunctional building block. By strategically positioning a hydrogen-bonding carbamoyl group at the C3 position and a reactive carboxylic acid at the C5 position, this scaffold serves as a critical intermediate in the synthesis of complex enzyme inhibitors, ranging from metabolic regulators to oncology therapeutics.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic applications, and validated synthetic protocols for handling and derivatizing 3-carbamoyl-1H-indole-5-carboxylic acid.

Structural & Physicochemical Profiling

The architectural advantage of 3-carbamoyl-1H-indole-5-carboxylic acid lies in its distinct pharmacophoric vectors. The 1H-indole nitrogen acts as a strong hydrogen bond donor (HBD). The C3-carbamoyl group (-CONH₂) mimics naturally occurring amide networks, providing both HBD and hydrogen bond acceptor (HBA) capabilities, which are frequently utilized to anchor molecules within kinase hinge regions or specific allosteric pockets. The C5-carboxylic acid (-COOH) provides a robust synthetic handle for downstream amide coupling, allowing chemists to extend the molecule into solvent-exposed regions.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the scaffold, essential for predicting its behavior in early-stage drug design (e.g., Lipinski’s Rule of Five compliance).

PropertyValueStructural Significance
IUPAC Name 3-carbamoyl-1H-indole-5-carboxylic acidDefines core connectivity and substitution pattern.
CAS Registry Number 1403746-52-0Unique identifier for commercial sourcing [1].
Molecular Formula C₁₀H₈N₂O₃-
Molecular Weight 204.18 g/mol Low molecular weight allows for extensive downstream derivatization without exceeding the 500 Da limit.
H-Bond Donors (HBD) 3 (Indole NH, Amide NH₂)High donor capacity for target protein engagement.
H-Bond Acceptors (HBA) 3 (Amide C=O, Acid C=O, Acid OH)Facilitates interaction with basic residues in binding pockets.
Topological Polar Surface Area ~101.2 ŲIndicates moderate permeability; typically modified during downstream synthesis to optimize ADME properties.

Mechanistic Grounding: The Scaffold in Target Engagement

The utility of this scaffold is best understood through its application in synthesizing clinical and preclinical candidates. Two prominent examples highlight its versatility.

Case Study 1: Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylases (ACC1 and ACC2) are master regulators of lipid metabolism. Inhibiting ACC is a validated strategy for treating non-alcoholic fatty liver disease (NAFLD) and type-2 diabetes. The 3-carbamoyl-1H-indole-5-carboxylic acid scaffold was utilized by Pfizer to synthesize potent pyrazolospiroketone derivatives [2]. The C5 position was coupled to complex spiro-amines, while the C3-carbamoyl group was essential for anchoring the inhibitor within the ACC active site, effectively blocking the conversion of Acetyl-CoA to Malonyl-CoA.

ACC_Pathway Gluc Glucose / Glycolysis Citrate Citrate Gluc->Citrate AcCoA Acetyl-CoA Citrate->AcCoA ACC Acetyl-CoA Carboxylase (ACC1 / ACC2) AcCoA->ACC MalCoA Malonyl-CoA ACC->MalCoA ATP + CO2 FAS Fatty Acid Synthesis (Lipogenesis) MalCoA->FAS ACC1 Pathway CPT1 CPT-1 (Mitochondrial Import) MalCoA->CPT1 Allosteric Inhibition BetaOx Beta-Oxidation CPT1->BetaOx ACC2 Pathway Inhibitor Indole-5-carboxamide Inhibitor Inhibitor->ACC Blocks Catalysis

Fig 1. ACC lipid synthesis pathway and the inhibitory intervention point.

Case Study 2: USP30 Deubiquitinase Inhibition

Ubiquitin-specific protease 30 (USP30) is a mitochondrial deubiquitinase that regulates mitophagy. Mission Therapeutics utilized the 3-carbamoyl-1H-indole-5-carboxylic acid core to develop cyanopyrrolidine-based DUB inhibitors [3]. In this architecture, the C5-carboxylic acid is coupled to a warhead-bearing amine, positioning the indole core to interact with the USP30 binding cleft, thereby promoting mitochondrial clearance in neurodegenerative disease models.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating and mechanistically sound. The following workflows detail the synthesis of the scaffold and its subsequent derivatization.

Protocol A: Synthesis of 3-Carbamoyl-1H-Indole-5-Carboxylic Acid

Mechanistic Rationale: Hydrolyzing a nitrile to a primary amide without over-hydrolyzing it to a carboxylic acid is synthetically challenging. The use of Urea Hydrogen Peroxide (UHP) in the presence of sodium hydroxide provides a mild, controlled oxidative hydrolysis environment. When starting from ethyl 3-cyano-1H-indole-5-carboxylate, this protocol simultaneously hydrolyzes the C5-ester to the acid and the C3-nitrile to the amide [2].

Step-by-Step Methodology:

  • Preparation: Suspend ethyl 3-cyano-1H-indole-5-carboxylate (1.0 eq, e.g., 4.89 mmol) in methanol (12 mL).

  • Cooling: Chill the suspension to 0 °C using an ice-water bath to control the initial exothermic oxidative reaction.

  • Reagent Addition: Slowly add Urea Hydrogen Peroxide (10.0 eq, 48.9 mmol), followed by the dropwise addition of a 2.5 M aqueous Sodium Hydroxide solution (6.0 eq, 29.3 mmol).

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 16 hours). Self-Validation: Monitor via LCMS; the disappearance of the starting material mass and the appearance of the [M+H]+ 205 peak confirms complete dual hydrolysis.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove methanol. Dilute the aqueous residue with water and cool to 0 °C. Slowly acidify with 1M HCl until the pH reaches ~3.

  • Collection: The product will precipitate as a solid. Filter the precipitate under a vacuum, wash with cold water, and dry under a high vacuum to yield 3-carbamoyl-1H-indole-5-carboxylic acid.

Synthetic_Workflow SM ethyl 3-cyano-1H-indole- 5-carboxylate Reagents Urea H2O2, NaOH MeOH, 0 °C to RT SM->Reagents Reaction Simultaneous Ester Hydrolysis & Nitrile Hydration Reagents->Reaction Workup Acidification (HCl) & Precipitation Reaction->Workup Product 3-carbamoyl-1H-indole- 5-carboxylic acid Workup->Product

Fig 2. Synthetic workflow for oxidative hydrolysis and ester cleavage.

Protocol B: Downstream Derivatization via Amide Coupling

Mechanistic Rationale: To utilize the C5-carboxylic acid, amide coupling is required. HATU is selected over standard carbodiimides (like EDC) because it generates an active HOAt ester. This intermediate is highly reactive and stabilizes the transition state via an internal hydrogen bond, which is critical when coupling sterically hindered or electron-deficient amines [3].

Step-by-Step Methodology:

  • Pre-activation: Dissolve 3-carbamoyl-1H-indole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 10-15 minutes. Causality: This pre-activation step ensures the complete formation of the HOAt active ester before the amine is introduced, minimizing side reactions.

  • Coupling: Add the target primary or secondary amine (1.1 eq) to the reaction mixture. Stir at room temperature for 1 to 2 hours.

  • Monitoring: Verify reaction completion via TLC or LCMS. The highly polar starting acid should be entirely consumed.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography (typically using a DCM/MeOH gradient).

Conclusion

The 3-carbamoyl-1H-indole-5-carboxylic acid scaffold is a masterclass in bifunctional chemical design. By understanding the specific electronic and steric properties of its functional groups, researchers can predictably deploy this molecule to synthesize highly selective inhibitors. The protocols outlined above provide a robust, scalable foundation for integrating this privileged structure into advanced drug discovery pipelines.

References

  • Title: 3-carbamoyl-1H-indole-5-carboxylic acid CAS Source: Chemsrc Chemical Database URL: [Link]

  • Source: Google Patents (Assignee: Pfizer Inc.)
  • Title: US10640498B2 - Compounds (Inhibitors of USP30)

3-Aminocarbonyl-1H-indole-5-carboxylic Acid: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Aminocarbonyl-1H-indole-5-carboxylic Acid Synonyms & Technical Profile Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

3-Aminocarbonyl-1H-indole-5-carboxylic acid (CAS: 1403746-52-0) is a bifunctional indole scaffold critical in medicinal chemistry. Characterized by a carbamoyl group (amide) at the C3 position and a carboxylic acid at the C5 position, this molecule serves as a versatile pharmacophore for kinase inhibitors (e.g., JAK, CDK) and antiviral agents. Its dual hydrogen-bonding capability allows it to mimic peptide backbones, making it a high-value intermediate in structure-based drug design (SBDD).

This guide provides an authoritative breakdown of its nomenclature, physicochemical properties, validated synthesis pathways, and analytical characterization standards.

Nomenclature & Identification (The Core Synonyms)

Accurate identification is paramount in patent literature and procurement. While "3-aminocarbonyl-1H-indole-5-carboxylic acid" is the descriptive name often used in chemical catalogs, the IUPAC preferred terminology prioritizes the carboxylic acid as the principal functional group.

Primary Identifiers
Identifier TypeValueNotes
CAS Registry Number 1403746-52-0 Primary key for database retrieval.[1]
IUPAC Name 3-Carbamoyl-1H-indole-5-carboxylic acid Preferred systematic name.
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Validated Synonyms
  • 5-Carboxyindole-3-carboxamide: Emphasizes the two functional groups on the indole core.

  • 1H-Indole-5-carboxylic acid, 3-(aminocarbonyl)-: Inverted indexing name used in CAS databases.

  • 3-Carbamoyl-5-carboxyindole: Common shorthand in synthetic literature.

  • Indole-3-amide-5-carboxylic acid: Often used in legacy patents.

Structural Visualization

The following diagram illustrates the numbering scheme and functional group placement to prevent confusion with the 2-carboxy or 3-carboxy isomers.

Figure 1: Structural breakdown of the 3,5-disubstituted indole core.

Physicochemical Properties & Stability

Understanding the physical behavior of this molecule is essential for formulation and assay development.

  • Solubility: Low in water and non-polar solvents (DCM, Hexane). Soluble in polar aprotic solvents like DMSO and DMF. Moderate solubility in Methanol/Ethanol upon heating.

  • pKa Values (Predicted):

    • Carboxylic Acid (C5): ~4.2 (Acidic)

    • Indole NH (N1): ~16.0 (Very weak acid)

  • Polar Surface Area (PSA): ~106 Ų (High polarity due to amide and acid; suggests limited passive membrane permeability without esterification).

  • Stability: Stable under standard conditions. The amide bond at C3 is robust, but the carboxylic acid at C5 is susceptible to esterification or decarboxylation under extreme thermal conditions (>200°C).

Synthesis & Manufacturing Protocols

The synthesis of 3-aminocarbonyl-1H-indole-5-carboxylic acid typically proceeds via functionalization of the C3 position of a pre-existing 5-substituted indole. The two most reliable routes are the Vilsmeier-Haack Oxidation Sequence and the 3-Cyano Hydrolysis Route .

Route A: The Vilsmeier-Haack Oxidation Sequence (Preferred)

This route is favored for its scalability and the availability of the starting material, Indole-5-carboxylic acid.

Step-by-Step Protocol:

  • Formylation: React 1H-indole-5-carboxylic acid (CAS 1670-81-1) with POCl₃ and DMF (Vilsmeier-Haack conditions) to yield 3-formyl-1H-indole-5-carboxylic acid.

    • Note: The acid group may need transient protection (e.g., methyl ester) if solubility is an issue, but direct formylation is possible.

  • Oxidation/Amidation:

    • Method A (Direct): Oxidative amidation of the aldehyde using Iodine/Ammonia water (I₂/aq. NH₃) in THF.[2]

    • Method B (Stepwise): Oxidize the 3-formyl group to 3-carboxylic acid (using NaClO₂/Pinnick oxidation), followed by selective amidation of the C3-acid using EDC/HOBt and ammonium chloride. Crucial: The C5-acid is less reactive towards coupling if the C3-acid is activated in situ, or if the starting material was the C5-methyl ester.

Route B: The 3-Cyano Hydrolysis
  • Starting Material: 3-Cyano-1H-indole-5-carboxylic acid.

  • Hydrolysis: Controlled hydrolysis of the nitrile (-CN) group using alkaline hydrogen peroxide (H₂O₂/NaOH) or catalytic hydration (e.g., Parkins catalyst) converts the nitrile selectively to the primary amide (-CONH₂) without hydrolyzing it further to the acid.

Synthesis Workflow Diagram

SynthesisPath start Start: 1H-Indole-5-carboxylic acid (CAS 1670-81-1) step1 Step 1: Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 inter1 Intermediate: 3-Formyl-1H-indole-5-carboxylic acid step1->inter1 step2_A Route A: Oxidative Amidation (I2, NH3, THF) inter1->step2_A Direct Amidation step2_B Route B: Nitrile Conversion (NH2OH -> Dehydration -> 3-CN) inter1->step2_B Via Nitrile final Target: 3-Aminocarbonyl-1H-indole-5-carboxylic acid (CAS 1403746-52-0) step2_A->final step2_B->final Partial Hydrolysis (H2O2/NaOH)

Figure 2: Validated synthetic pathways from commodity starting materials.

Applications in Drug Discovery[3]

This specific scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with the ATP-binding pockets of kinases.

  • Kinase Inhibition (JAK/STAT Pathway):

    • The amide at C3 and the NH of the indole ring form a donor-acceptor motif that mimics the hinge-binding region of ATP, allowing the molecule to anchor into the kinase active site.

    • The C5-carboxylic acid provides a vector for solubilizing groups or interactions with solvent-exposed residues (e.g., Arginine/Lysine residues at the pocket rim).

  • Phospholipase A2 (cPLA2α) Inhibitors:

    • Indole-5-carboxylic acid derivatives have been extensively studied as inhibitors of cPLA2α. The 3-aminocarbonyl variant offers a distinct polarity profile compared to the lipophilic 3-alkyl derivatives, potentially improving oral bioavailability.

  • Synthetic Intermediate:

    • Used as a precursor for Tryptamine analogs (via reduction of the amide).

    • Used to synthesize Indolo[2,3-a]pyrrolo[3,4-c]carbazoles and other fused heterocyclic systems.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following analytical signatures must be observed.

NMR Spectroscopy (DMSO-d₆)
  • ¹H NMR:

    • Indole NH (1H): Broad singlet ~11.5–12.0 ppm.

    • Amide NH₂ (2H): Two broad singlets (due to restricted rotation) typically around 7.0–8.0 ppm.

    • C2-H (1H): Singlet/Doublet ~8.1 ppm (deshielded by C3-carbonyl).

    • C4-H (1H): Doublet ~8.6 ppm (highly deshielded by both C3-amide and C5-acid).

    • C6/C7-H: Multiplets ~7.4–7.6 ppm.

    • Acid OH (1H): Very broad singlet >12.0 ppm (often invisible if wet).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion: [M+H]⁺ = 205.19 Da.

  • Fragmentations: Loss of NH₃ ([M-17]⁺) is common for primary amides.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature is possible; desiccated storage is recommended.

References

  • ChemSrc Database. (2025). 3-carbamoyl-1H-indole-5-carboxylic acid - CAS 1403746-52-0.[1][3] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 66779148 (Related Isomer: 3-carbamoyl-1H-indole-2-carboxylic acid). Retrieved from [Link]

  • Zhang, Y., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(19), 8115–8128. Retrieved from [Link]

Sources

5-Carboxyindole-3-Carboxamide: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications

Executive Summary

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry due to its structural mimicry of endogenous neurotransmitters (e.g., serotonin, tryptophan) and its ability to interact with a diverse array of biological targets[1]. Within this chemical space, dual-functionalized derivatives such as 5-carboxyindole-3-carboxamide (3-carbamoyl-1H-indole-5-carboxylic acid) offer a unique pharmacophore model. The C3-carboxamide moiety acts as a highly directional hydrogen-bond donor/acceptor, critical for anchoring into enzyme active sites (e.g., kinases, P2Y12 receptors, and viral attachment proteins)[2][3]. Simultaneously, the C5-carboxylic acid provides a versatile vector for modulating aqueous solubility, forming electrostatic salt bridges, or serving as an attachment point for targeted protein degraders (PROTACs) and PET imaging radioligands[4].

This technical whitepaper outlines the physicochemical data, de novo synthesis protocols, and experimental validation workflows for researchers utilizing the 5-carboxyindole-3-carboxamide scaffold in drug discovery.

Physicochemical Properties & Structural Data

Understanding the baseline physicochemical parameters of 5-carboxyindole-3-carboxamide is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The dual presence of a polar carboxamide and an ionizable carboxylic acid significantly influences its lipophilicity and membrane permeability.

PropertyValue / DescriptionSource
IUPAC Name 3-carbamoyl-1H-indole-5-carboxylic acidComputed
CAS Registry Number 1403746-52-0[5]
Molecular Formula C10H8N2O3Computed
Molecular Weight 204.18 g/mol Computed
Topological Polar Surface Area (TPSA) 88.1 ŲComputed
Hydrogen Bond Donors 3 (Indole NH, Amide NH2)Computed
Hydrogen Bond Acceptors 3 (Carbonyl O x2, Hydroxyl O)Computed
LogP (Predicted) ~1.2 - 1.5Computed
Core Structural Modality Bicyclic heteroaromatic ring system[1]

Rational Design & Mechanistic Biology

The pharmacological utility of the 5-carboxyindole-3-carboxamide scaffold lies in its multi-point binding capability. The flat, electron-rich indole core intercalates or stacks within hydrophobic pockets (often via


 interactions with Phe, Tyr, or Trp residues). The C3-carboxamide is frequently employed to mimic the peptide bonds of endogenous substrates, forming critical hydrogen bonds with hinge-region residues in kinases[3]. The C5-carboxylate is strategically positioned to engage solvent-exposed regions or form strong electrostatic salt bridges with basic residues (Lys, Arg) at the periphery of the binding site[2].

Binding Ligand 5-carboxyindole-3-carboxamide (Privileged Scaffold) Hbond Hydrogen Bonding (C3-Carboxamide) Ligand->Hbond SaltBridge Electrostatic / Salt Bridge (C5-Carboxylate) Ligand->SaltBridge PiPi Pi-Pi Stacking (Indole Core) Ligand->PiPi Target Target Protein (e.g., Kinase / GPCR) Hbond->Target Asp/Glu residues SaltBridge->Target Lys/Arg residues PiPi->Target Phe/Tyr/Trp residues

Caption: Pharmacophore binding model of the 5-carboxyindole-3-carboxamide scaffold.

De Novo Synthesis Methodology

The synthesis of 5-carboxyindole-3-carboxamides demands orthogonal protection strategies due to the competing nucleophilicity of the indole nitrogen and the reactivity of the carboxylic acid. The following protocol outlines a high-yield, step-by-step methodology[3].

Causality & Reaction Logic

The C5-carboxylic acid must first be masked as a methyl ester to prevent unwanted mixed anhydride formation during subsequent steps. Formylation at the C3 position utilizes the Vilsmeier-Haack reaction, exploiting the electron-rich nature of the indole pyrrole ring. To convert the C3-aldehyde to a carboxylic acid, a Pinnick oxidation is chosen; this is a self-validating choice because it selectively oxidizes the aldehyde without over-oxidizing the sensitive indole core[3]. Finally, standard peptide coupling yields the C3-carboxamide, followed by gentle hydrolysis to unmask the C5-acid.

Step-by-Step Protocol
  • C5-Esterification: Dissolve 1H-indole-5-carboxylic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated

    
    . Reflux for 12 hours. Neutralize with 
    
    
    
    , extract with EtOAc, and concentrate to yield methyl 1H-indole-5-carboxylate.
  • C3-Formylation (Vilsmeier-Haack): Cool anhydrous DMF (3.0 eq) to 0°C under

    
    . Dropwise add 
    
    
    
    (1.2 eq) and stir for 30 mins to form the Vilsmeier reagent. Add the C5-ester intermediate dissolved in DMF. Heat to 40°C for 2 hours. Quench with ice water and adjust pH to 8 with NaOH to precipitate methyl 3-formyl-1H-indole-5-carboxylate.
  • Pinnick Oxidation: Dissolve the C3-aldehyde in a mixture of t-BuOH and 2-methyl-2-butene (to scavenge hypochlorite). Add an aqueous solution of

    
     (1.5 eq) and 
    
    
    
    buffer (pH 4.5). Stir at room temperature for 4 hours. Extract with EtOAc to isolate the C3-carboxylic acid intermediate[3].
  • C3-Amidation: Dissolve the intermediate in DMF. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 30 mins to activate the acid, then add

    
     (or a substituted amine) as the ammonia source. Stir overnight.
    
  • C5-Deprotection: Dissolve the resulting ester in a 3:1 mixture of THF/Water. Add LiOH·

    
     (3.0 eq) and stir at room temperature for 6 hours. Acidify with 1M HCl to pH 3 to precipitate the final 5-carboxyindole-3-carboxamide .
    

Synthesis A Indole-5-carboxylic acid (Starting Material) B Protection of 5-COOH (Esterification) A->B MeOH, H2SO4 (Blocks C5 reactivity) C C3-Formylation (Vilsmeier-Haack) B->C POCl3, DMF (Directs to C3) D Oxidation to C3-COOH (Pinnick Oxidation) C->D NaClO2, NaH2PO4 (Selective oxidation) E Amidation at C3 (Amine + Coupling Agent) D->E EDC, HOBt, NH3 (Forms carboxamide) F Deprotection of C5 (Hydrolysis) E->F LiOH, THF/H2O (Cleaves C5 ester) G 5-carboxyindole-3-carboxamide (Final Product) F->G Acidification (Yields free acid)

Caption: Step-by-step synthesis workflow for 5-carboxyindole-3-carboxamide derivatives.

Experimental Workflow: Target Binding Validation

To validate the binding affinity of the synthesized scaffold against a target protein (e.g., a kinase or GPCR), a Surface Plasmon Resonance (SPR) assay is highly recommended. SPR is chosen over biochemical endpoint assays because it provides real-time kinetic data (


 and 

), which is crucial for distinguishing between transient, non-specific binders and true pharmacophore anchors[2].
Self-Validating SPR Protocol
  • Sensor Chip Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation). Validation Check: Ensure immobilization levels reach a theoretical

    
     of ~50-100 Response Units (RU) to prevent mass transport limitations.
    
  • Reference Cell Setup: Leave Flow Cell 1 unmodified (activated and deactivated with ethanolamine) to serve as an in-line reference. This automatically subtracts bulk refractive index changes caused by the DMSO solvent.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 5-carboxyindole-3-carboxamide derivative (from 10 µM down to 39 nM) in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Control Implementation: Inject a known high-affinity reference compound (e.g., SAR216471 for P2Y12 targets) at the start and end of the run[2]. Validation Check: If the response of the positive control drops by >10% by the end of the run, the protein surface has denatured, and the data must be discarded.

  • Data Acquisition & Fitting: Inject analytes at a flow rate of 30 µL/min (60s association, 120s dissociation). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the

    
    .
    

References

  • [5] ChemSrc. 1403746-52-0: 3-carbamoyl-1H-indole-5-carboxylic acid Properties and CAS Data. Available at:[Link]

  • [1] MDPI Pharmaceuticals. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at:[Link]

  • [2] ACS Journal of Medicinal Chemistry. 5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel Intravenous and Oral, Reversible, and Directly Acting P2Y12 Antagonist. Available at:[Link]

  • [4] PubMed Central (PMC). Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. Available at:[Link]

  • [3] PubMed Central (PMC). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Available at:[Link]

Sources

Technical Monograph: 3-Carbamoyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 3-carbamoyl-1H-indole-5-carboxylic acid , structured for researchers and drug development professionals.

Executive Summary & Identity

3-carbamoyl-1H-indole-5-carboxylic acid is a bifunctional indole scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Characterized by a hydrogen-bond donor/acceptor motif at the C3 position and an ionizable carboxylic acid at C5, it serves as a critical intermediate for synthesizing kinase inhibitors (e.g., JAK, AMPK) and viral replication antagonists.

This guide provides a rigorous physicochemical profile, a "Senior Scientist" optimized synthesis workflow avoiding common chemoselectivity pitfalls, and analytical validation protocols.

Chemical Identity Table
PropertySpecification
IUPAC Name 3-carbamoyl-1H-indole-5-carboxylic acid
CAS Number 1403746-52-0
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Monoisotopic Mass 204.0535 Da
Exact Mass 204.053492 Da
Physical State Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), DMF; Low in water (pH dependent)
pKa (Calc.) Acid: ~4.2 (COOH); Base: ~-2.4 (Indole NH)

Physicochemical Profiling & Molecular Weight Analysis

Theoretical vs. Experimental Mass

In high-resolution mass spectrometry (HRMS), the molecular weight determines the primary ion species. For C₁₀H₈N₂O₃ :

  • Protonated Ion [M+H]⁺: 205.0608 m/z

  • Deprotonated Ion [M-H]⁻: 203.0462 m/z

  • Sodium Adduct [M+Na]⁺: 227.0427 m/z

Mass Spectrometry Fragmentation Logic

Understanding the fragmentation pattern is essential for structural verification. The primary amide at C3 is the most labile group under collision-induced dissociation (CID).

MassSpec Parent Parent Ion [M+H]+ m/z 205.06 Frag1 Fragment A [M+H - NH3]+ m/z 188.03 Parent->Frag1 Loss of NH3 (Amide cleavage) Frag2 Fragment B [M+H - NH3 - CO]+ m/z 160.04 Frag1->Frag2 Loss of CO (Carbonyl ejection) Frag3 Indole Core [C8H6N]+ m/z 116.05 Frag2->Frag3 Loss of CO2 (Decarboxylation)

Figure 1: Predicted ESI-MS/MS fragmentation pathway for structural confirmation.

Synthetic Workflow: The "Orthogonal Protection" Route

Direct amidation of indole-5-carboxylic acid often leads to regio-isomeric mixtures or over-reaction. A robust, scalable protocol uses benzyl ester protection to differentiate the C5 acid from the C3 functionalization site. This strategy avoids harsh hydrolysis conditions that could degrade the primary amide.

Step-by-Step Protocol
Phase 1: Scaffold Protection
  • Reagents: Indole-5-carboxylic acid (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure: Stir at 60°C for 4 hours. Pour into ice water. Filter the precipitate.

  • Product: Benzyl 1H-indole-5-carboxylate .

  • Why? Benzyl esters are cleavable via hydrogenolysis (H₂/Pd), which is neutral and will not hydrolyze the C3-amide formed later.

Phase 2: C3-Formylation (Vilsmeier-Haack)
  • Reagents: POCl₃ (1.2 eq) added dropwise to DMF at 0°C (Vilsmeier reagent).

  • Addition: Add Benzyl 1H-indole-5-carboxylate in DMF.

  • Condition: Warm to RT, then 40°C for 2 hours.

  • Quench: Pour into saturated NaOAc (aq) or ice/NaOH to hydrolyze the iminium salt.

  • Product: Benzyl 3-formyl-1H-indole-5-carboxylate .

Phase 3: Pinnick Oxidation & Amidation
  • Oxidation: Treat the 3-formyl intermediate with NaClO₂, NaH₂PO₄, and 2-methyl-2-butene in t-BuOH/H₂O. This yields the 3-carboxylic acid selectively.

  • Coupling: Activate the crude 3-acid with CDI (1.2 eq) in THF.

  • Amidation: Add NH₄OH (excess) or NH₃(g).

  • Product: Benzyl 3-carbamoyl-1H-indole-5-carboxylate .

Phase 4: Global Deprotection
  • Reagents: H₂ (1 atm), 10% Pd/C (catalytic).

  • Solvent: MeOH or EtOH.

  • Procedure: Stir at RT for 2–4 hours. Filter through Celite.

  • Result: The benzyl group is removed as toluene; the C3-amide remains intact.

  • Final Product: 3-carbamoyl-1H-indole-5-carboxylic acid .

Synthesis Start Indole-5-COOH Step1 Benzyl Ester Protection Start->Step1 BnBr, K2CO3 Step2 Vilsmeier-Haack (3-CHO) Step1->Step2 POCl3, DMF Step3 Pinnick Ox + Amidation Step2->Step3 1. NaClO2 2. CDI/NH3 Step4 Pd/C H2 Deprotection Step3->Step4 Removal of Bn Final Target: 3-carbamoyl-5-COOH Step4->Final Yield >65%

Figure 2: Orthogonal synthetic route ensuring chemoselectivity between C3-amide and C5-acid.

Application Context & Biological Relevance[3]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold" in FBDD due to its ability to interact with the hinge region of kinase enzymes.

  • C3-Amide: Acts as a dual H-bond donor/acceptor pair, mimicking the adenine ring of ATP.

  • C5-Carboxylic Acid: Extends into the solvent-exposed region or forms salt bridges with conserved lysine/arginine residues (e.g., in AMPK or CysLT1 receptors).

Solubility & Formulation

The zwitterionic nature (at specific pH ranges) poses formulation challenges.

  • Acidic pH (<3): Molecule is neutral/protonated (Low solubility).

  • Basic pH (>8): Carboxylate is deprotonated (High solubility).

  • Protocol Tip: For biological assays, dissolve in 100% DMSO to make a 10 mM stock, then dilute into buffer. Avoid freeze-thaw cycles to prevent precipitation.

References

  • Chemical Identity & Properties: PubChem. 3-carbamoyl-1H-indole-2-carboxylic acid (Isomer comparison). National Library of Medicine. [Link]

  • Synthetic Methodology (Vilsmeier/Indole): Mollova, Y., et al. 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. Molbank 2022. [Link][1]

  • C3-Amidation Strategy: Cardiff University. Regio-selective amidation of indoles with isocyanates. [Link]

  • Pharmacological Context (CysLT1 Antagonists): Chen, H., et al. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives. Journal of Medicinal Chemistry. [Link]

  • AMPK Activation: Pfizer Inc. Discovery of Indole Acid PF-06409577. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Design and Synthesis of 3,5-Disubstituted Indole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Rationale

The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, serving as the core for over 600 approved drugs and clinical candidates. Among these, 3,5-disubstituted indole-3-carboxylic acid derivatives represent a high-value subclass.

The structural logic is precise:

  • Position 3 (C3): The carboxylic acid moiety acts as a critical hydrogen bond donor/acceptor or a bioisostere anchor (e.g., for tetrazoles), often mimicking the transition state of peptide hydrolysis or binding to allosteric sites in kinases and viral polymerases.

  • Position 5 (C5): This position is electronically coupled to the indole nitrogen but sterically distinct from the binding pocket of C3. Substituents here (halogens, methoxy, trifluoromethyl) modulate metabolic stability (preventing hydroxylation), lipophilicity (LogP), and potency without disrupting the primary pharmacophore at C3.

Recent breakthroughs have validated this scaffold in antiviral therapies (SARS-CoV-2) , antihypertensives (AT1 antagonists) , and anti-inflammatory agents (COX/LOX inhibition) .

Structural Activity Relationship (SAR) & Rational Design

To design effective derivatives, one must understand the electronic crosstalk between the C3 and C5 positions.

The Electronic Push-Pull

The indole ring is electron-rich. A carboxylic acid at C3 is electron-withdrawing, stabilizing the molecule but reducing the nucleophilicity of the ring.

  • Electron Donating Groups (EDG) at C5 (e.g., -OMe, -OH): Increase electron density at C3, facilitating binding interactions but potentially increasing susceptibility to oxidative metabolism.

  • Electron Withdrawing Groups (EWG) at C5 (e.g., -F, -Cl, -CF3): Increase metabolic stability and acidity of the N-H bond, often improving bioavailability.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for substituent selection based on therapeutic targets.

SAR_Logic Core Indole-3-Carboxylic Acid (Scaffold) C3_Acid C3: Carboxylic Acid (Primary Pharmacophore) Core->C3_Acid C5_Sub C5: Substitution (Modulator) Core->C5_Sub Target_Viral Target: Viral Polymerase (Need H-bond + Lipophilicity) C3_Acid->Target_Viral H-bond Donor Target_GPCR Target: GPCR (AT1) (Need Steric Bulk + Bioisostere) C3_Acid->Target_GPCR Salt Bridge C5_Sub->Target_Viral Hydrophobic Pocket (e.g., 5-OMe, 5-Br) C5_Sub->Target_GPCR Metabolic Shield (e.g., 5-F, 5-CF3)

Caption: SAR decision matrix linking C3/C5 modifications to specific biological targets.

Validated Synthetic Workflows

Synthesizing 3,5-disubstituted indoles requires overcoming the inherent nucleophilicity of C3. Direct carboxylation is possible but often yields mixtures. The two most robust routes are De Novo Synthesis (Fischer) and Sequential Functionalization .

Route A: The Fischer-Vilsmeier-Pinnick Sequence (Gold Standard)

This route is preferred for scale-up because it builds the 5-substitution into the ring before cyclization, ensuring 100% regioselectivity.

  • Fischer Indolization: Reaction of 4-substituted phenylhydrazine with pyruvate or aldehyde.

  • Vilsmeier-Haack Formylation: Installation of an aldehyde at C3.

  • Pinnick Oxidation: Mild conversion of aldehyde to carboxylic acid.

Route B: C-H Activation (Modern Approach)

Direct C3 functionalization of pre-existing 5-substituted indoles using Palladium catalysis. This is faster for library generation but requires expensive catalysts.

Visualization: Synthetic Pathway Comparison

Synthesis_Pathways Hydrazine 4-Substituted Phenylhydrazine Fischer Fischer Indolization (ZnCl2 or H2SO4) Hydrazine->Fischer Ketone Pyruvate/Aldehyde Ketone->Fischer Indole5 5-Substituted Indole CH_Act Pd-Catalyzed Carboxylation Indole5->CH_Act Vilsmeier Vilsmeier-Haack (POCl3/DMF) Fischer->Vilsmeier Yields 3-CHO Pinnick Pinnick Oxidation (NaClO2) Vilsmeier->Pinnick Final 3,5-Disubstituted Indole-3-COOH Pinnick->Final Route A: High Scale CH_Act->Final Route B: High Speed

Caption: Comparison of De Novo (Route A) vs. Direct Functionalization (Route B) synthetic strategies.

Experimental Protocols

The following protocols are designed for reproducibility and high purity.

Protocol 4.1: Synthesis of 5-Bromoindole-3-Carboxylic Acid (Route A)

Objective: Create a versatile intermediate where the bromine allows for further coupling (Suzuki) and the acid is the core pharmacophore.

Step 1: Vilsmeier-Haack Formylation of 5-Bromoindole

  • Reagents: 5-Bromoindole (1.0 eq), POCl

    
     (1.2 eq), DMF (5.0 eq).
    
  • Procedure:

    • Cool DMF to 0°C under Argon. Dropwise add POCl

      
       (exothermic!). Stir for 20 min to form the Vilsmeier reagent.
      
    • Dissolve 5-bromoindole in DMF and add slowly to the reagent.

    • Heat to 40°C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Quench: Pour onto ice/water. Basify to pH 9 with 5M NaOH. The aldehyde precipitates as a solid.

    • Yield: Typically 85-90%.

Step 2: Pinnick Oxidation (Aldehyde


 Acid) 
  • Reagents: 5-Bromoindole-3-carboxaldehyde (1.0 eq), NaClO

    
     (1.5 eq), NaH
    
    
    
    PO
    
    
    (buffer), 2-methyl-2-butene (scavenger), t-BuOH/H
    
    
    O.
  • Procedure:

    • Dissolve aldehyde in t-BuOH/H

      
      O (4:1). Add 2-methyl-2-butene (5 eq).
      
    • Add NaH

      
      PO
      
      
      
      followed by NaClO
      
      
      portion-wise at room temperature.
    • Stir for 4 hours. The solution usually turns yellow.

    • Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.

    • Purification: Recrystallization from Ethanol.

    • Validation: 1H NMR should show loss of aldehyde proton (9.9 ppm) and appearance of broad acid peak (12.0+ ppm).

Protocol 4.2: Data Summary of Bioactive Derivatives

Recent studies have quantified the impact of 3,5-substitution.[1]

Compound IDC5 SubstituentC3 GroupTargetActivity (IC50)Ref
Arbidol-Analog 5-OMe, 6-BrCOOH-EsterSARS-CoV-21.06 µg/mL[1]
AT1-Antagonist 5-H (Core)COOHAngiotensin II~10 nM[2]
Antimicrobial 5-HCOOH-PeptideE. coliComparable to Cipro[3]

Therapeutic Case Studies

Case Study 1: Broad-Spectrum Antivirals (SARS-CoV-2)

Research published in Acta Naturae (2023) identified 5-methoxyindole-3-carboxylic acid derivatives as potent inhibitors of SARS-CoV-2 replication.

  • Mechanism: The indole core intercalates with viral RNA or binds to the hydrophobic pocket of the viral S-protein, while the carboxylic acid (or ester prodrug) interacts with surface residues.

  • Key Insight: The 5-methoxy group was essential. Removing it or replacing it with a bulky alkyl group drastically reduced the Selectivity Index (SI).

Case Study 2: Antihypertensive AT1 Antagonists

A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated that indole-3-carboxylic acids can replace the biphenyl-tetrazole moiety found in Losartan.

  • Mechanism: The carboxylic acid mimics the acidic tetrazole, forming a salt bridge with Arg167 in the AT1 receptor.

  • Advantage: The indole scaffold offers better oral bioavailability and a tunable lipophilic profile compared to the biphenyl system.

References

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 2023.[2][3]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 2023.[4]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Advances, 2023.

  • Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006.

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation. Synthesis, 2018.

Sources

The Indole-5-Carboxylic Acid 3-Carboxamide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical dossier on the Indole-5-carboxylic acid 3-carboxamide scaffold. It is designed for medicinal chemists and drug discovery scientists, focusing on the orthogonal functionalization of the indole core to access privileged chemical space for kinase inhibition, antiviral therapeutics, and antimycobacterial agents.

Part 1: Strategic Significance & Scaffold Architecture

The Indole-5-carboxylic acid 3-carboxamide core represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to present two orthogonal vectors for chemical modification. Unlike simple indole derivatives, this bis-functionalized system allows for the independent optimization of:

  • The Hinge-Binding Motif (C3 Vector): The C3-carboxamide group acts as a critical hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP in kinase active sites or interacting with catalytic residues in proteases.

  • The Solvent/Allosteric Handle (C5 Vector): The C5-carboxylic acid provides a polar handle that can be extended to solubilizing groups, engaged in salt bridges (e.g., with arginine residues), or converted into secondary amides to reach deep hydrophobic pockets.

Target Landscape
Therapeutic AreaTarget ClassMechanism of ActionKey Residue Interactions
Oncology IKK

/ Plk1
ATP-competitive inhibitionC3-amide H-bonds with the hinge region (e.g., Glu/Cys backbone).
Infectious Disease (TB) InhA Enoyl-ACP Reductase inhibitionC5-substituents occupy the hydrophobic substrate-binding pocket; C3 modulates solubility.
Virology SARS-CoV-2 3CL Protease inhibitionIndole core acts as a peptidomimetic anchor; C3/C5 decorate the S1/S2 subsites.
CNS 5-HT Receptors GPCR AntagonismIndole nitrogen and C3-basic chains interact with aspartate residues in the orthosteric site.

Part 2: Synthetic Methodology (The Divergent Strategy)

To maximize library diversity, we employ a Divergent Synthetic Strategy . This protocol avoids the common pitfall of competitive reactivity between the C3 and C5 positions by utilizing orthogonal protecting groups and sequential oxidation states.

Core Protocol: Orthogonal Assembly

Objective: Synthesize N-substituted-3-carbamoyl-1H-indole-5-carboxylic acids from commercially available methyl indole-5-carboxylate.

Step 1: C3-Formylation (Vilsmeier-Haack)

The electron-rich C3 position is selectively formylated.

  • Reagents:

    
     (1.2 eq), DMF (5.0 eq), 0°C to RT.
    
  • Causality: The C5-ester deactivates the ring slightly, but the C3 position remains sufficiently nucleophilic for the Vilsmeier complex. Low temperature prevents N-formylation.

Step 2: Pinnick Oxidation (Aldehyde

Acid)

Selective oxidation of the C3-aldehyde to the carboxylic acid without hydrolyzing the C5-ester.

  • Reagents:

    
     (1.5 eq), 
    
    
    
    (buffer), 2-methyl-2-butene (scavenger),
    
    
    .
  • Critical Control: The scavenger is essential to prevent chlorination by-products (HOCl) on the indole ring.

Step 3: Regioselective C3-Amidation

Coupling of the C3-acid with diverse amines (


).
  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT.

  • Self-Validating Check: Monitor by LC-MS. The C5-methyl ester remains intact (m/z will correspond to the mono-amide/mono-ester).

Step 4: C5-Hydrolysis (Scaffold Activation)

Unmasking the C5-carboxylic acid for the second vector.

  • Reagents:

    
     (3.0 eq), 
    
    
    
    (3:1), 50°C.
  • Endpoint: Disappearance of the methyl singlet in

    
    -NMR (~3.9 ppm).
    

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-(Benzylcarbamoyl)-1H-indole-5-carboxylic acid

1. Vilsmeier-Haack Formylation:

  • Charge a dry flask with DMF (5.0 mL) under

    
    . Cool to 0°C.[1]
    
  • Add

    
     (1.2 mmol) dropwise. Stir 15 min to form the Vilsmeier reagent (white precipitate may form).
    
  • Add solution of Methyl indole-5-carboxylate (1.0 mmol) in DMF (2 mL).

  • Warm to RT and stir for 2 h.

  • Quench: Pour into ice-water (20 mL). Basify to pH 8 with saturated

    
    .
    
  • Isolate: Filter the precipitate (Methyl 3-formyl-1H-indole-5-carboxylate). Yield: >85%.

2. Pinnick Oxidation:

  • Dissolve the aldehyde (1.0 mmol) in

    
     (10 mL) and 2-methyl-2-butene (2 mL).
    
  • Add solution of

    
     (1.5 mmol) and 
    
    
    
    (1.5 mmol) in water (5 mL) dropwise.
  • Stir at RT for 4 h.

  • Workup: Acidify to pH 3 (1N HCl). Extract with EtOAc.[1][2] The product is 3-carboxy-5-methoxycarbonylindole .

3. C3-Amide Coupling (The Library Step):

  • Dissolve the C3-acid (0.5 mmol) in DMF (3 mL).

  • Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir 5 min.

  • Add Benzylamine (0.55 mmol). Stir 2 h.

  • Purification: Precipitate with water or purify via Flash Chromatography (DCM/MeOH).

4. C5-Hydrolysis:

  • Dissolve the intermediate diester/amide in THF/Water (3:1).

  • Add LiOH (3 eq). Heat to 50°C for 3 h.

  • Acidify carefully to pH 4. Filter the solid product.[1]

Data Presentation: SAR Impact of C3/C5 Substitutions
Compound IDC3-Substituent (R1)C5-Substituent (R2)Target (IC50)Physicochemical Note
IND-01


InhA (>50

M)
High polarity, poor cell pen.
IND-05


InhA (4.5

M)
Improved hydrophobic fit.
IND-12


IKK

(45 nM)
Solubilizing tail at C5.
IND-18


Plk1 (120 nM)Compact hinge binder.

Part 4: Visualization & Logic

The Divergent Synthesis Workflow

This diagram illustrates the logical flow of the synthesis, highlighting the orthogonal protection strategy.

SynthesisWorkflow Start Methyl Indole-5-carboxylate (Starting Material) Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter1 3-Formyl Intermediate (C3-CHO, C5-COOMe) Step1->Inter1 Formylation Step2 Pinnick Oxidation (NaClO2, NaH2PO4) Inter1->Step2 Inter2 3-Carboxy Intermediate (C3-COOH, C5-COOMe) Step2->Inter2 Selective Oxidation Step3 C3-Amide Coupling (R-NH2, HATU) Inter2->Step3 Inter3 3-Amido Ester (C3-CONHR, C5-COOMe) Step3->Inter3 Library Diversification Step4 C5-Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final Final Scaffold 3-Carbamoyl-Indole-5-Carboxylic Acid Step4->Final Deprotection

Caption: Divergent synthesis pathway allowing independent modification of C3 and C5 vectors.

Mechanism of Action: IKK Inhibition

The following diagram details the signaling pathway where Indole-3-carboxamides exert their anti-inflammatory and anti-cancer effects by inhibiting IKK


.

IKKPathway TNF TNF-alpha (Stimulus) Receptor TNFR1 (Receptor) TNF->Receptor Complex IKK Complex (IKKa/IKKb/NEMO) Receptor->Complex Activates IkB IkB-alpha (Inhibitor of NF-kB) Complex->IkB Phosphorylates Inhibitor Indole-3-Carboxamide (Inhibitor) Inhibitor->Complex Blocks ATP Site NFkB NF-kB (Transcription Factor) IkB->NFkB Degradation releases Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocation

Caption: IKK


 signaling cascade. The indole scaffold blocks the IKK complex, preventing NF-kB activation.

References

  • BenchChem Technical Support. (2025).[1] Synthesis of Indole-3-Carboxamide Derivatives: Protocols and Troubleshooting. BenchChem.[1] Link

  • National Institutes of Health (PMC). (2015). Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors. Bioorganic & Medicinal Chemistry Letters.[3] Link

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.[2] Journal of Medicinal Chemistry. Link (Note: Discusses comparison with Indole-5-amides).

  • RSC Publishing. (2014). Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Advances. Link

  • Arkivoc. (2009). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Link

Sources

3-carbamoyl-1H-indole-5-carboxylic acid SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 3-carbamoyl-1H-indole-5-carboxylic acid

Part 1: Executive Summary & Compound Identity

Status: Proprietary/Research Intermediate Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.

3-carbamoyl-1H-indole-5-carboxylic acid is a bifunctional indole scaffold utilized primarily in the synthesis of kinase inhibitors and serotonergic modulators (e.g., analogs of Vilazodone). Its structure features an acidic moiety at the 5-position and a neutral amide at the 3-position, presenting unique solubility and reactivity profiles that differ from simple indoles.

This guide synthesizes safety and handling protocols using a Read-Across Toxicology Assessment , deriving data from the closest structural analogs: Indole-5-carboxylic acid (CAS 1670-81-1) and Indole-3-carboxamide.

Chemical Identification
ParameterTechnical Specification
Chemical Name 3-carbamoyl-1H-indole-5-carboxylic acid
Synonyms 5-Carboxyindole-3-carboxamide; 3-(Aminocarbonyl)-1H-indole-5-carboxylic acid
Molecular Formula

Molecular Weight 204.18 g/mol
CAS Number Not widely listed (Proprietary Intermediate)
Physical State Solid powder (Off-white to beige)
Solubility DMSO (High), DMF (High), 1M NaOH (Moderate), Water (Low)
pKa (Predicted) ~4.4 (Carboxylic acid), ~16 (Indole NH)

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived via Read-Across Methodology) Based on the functional group analysis of the indole core and carboxylic acid moiety.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1][2]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1]H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed (Estimated).[1]H302

Toxicological Rationale:

  • Acidic Functionality (Pos 5): The carboxylic acid group contributes to local pH changes upon contact with mucous membranes, driving the H319/H315 classification.

  • Indole Core: Indole derivatives often exhibit biological activity; however, the polarity of the carboxyl and amide groups facilitates renal excretion compared to lipophilic indoles, reducing the likelihood of severe systemic toxicity (Cat 3 or lower) compared to raw indole.

  • Amide Stability (Pos 3): The carbamoyl group is chemically stable and neutral, contributing minimally to acute contact hazards but potentially acting as a hydrogen bond donor in biological systems.

Part 3: Operational Protocols & Handling

A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if long-term stability is required.

  • Light Sensitivity: Indoles are prone to photo-oxidation (browning). Store in amber vials or foil-wrapped containers.

B. Solubility & Solution Preparation
  • Standard Stock: Dissolve in DMSO to 50–100 mM.

  • Aqueous Work: Do not attempt to dissolve directly in neutral water.

    • Protocol: Dissolve in minimal DMSO, then dilute into aqueous buffer.

    • Alternative: Dissolve in 0.1 M NaOH (deprotonates the 5-COOH), then adjust pH carefully.

C. Emergency Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Inhale Inhalation (Dust) Type->Inhale Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Act_Inhale Move to Fresh Air Support Breathing Inhale->Act_Inhale Act_Skin Brush off loose particles Wash with soap/water (15 min) Skin->Act_Skin Act_Eye Rinse cautiously with water Remove contact lenses Continue rinsing (15 min) Eye->Act_Eye Medical Seek Medical Attention (Show this Data Sheet) Act_Inhale->Medical Act_Skin->Medical Act_Eye->Medical

Figure 1: Immediate response workflow for exposure incidents involving solid indole derivatives.

Part 4: Experimental Application (Synthesis Context)

Scenario: Selective functionalization of the 5-carboxylic acid. Challenge: The 3-carbamoyl group (amide) is less reactive than the carboxylic acid, but can interfere if harsh activation methods are used.

Recommended Protocol: Amide Coupling at Position 5

  • Activation: Use mild coupling agents (HATU or EDC/HOBt) in DMF. Avoid Thionyl Chloride (

    
    ) which may dehydrate the 3-carbamoyl group to a nitrile (
    
    
    
    ).
  • Base Selection: Use DIPEA (Diisopropylethylamine). Avoid strong inorganic bases that might hydrolyze the 3-amide.

  • Purification: The product will likely be more lipophilic than the starting material. Precipitate by adding water (acidified to pH 4) to the DMF reaction mixture.

SynthesisLogic Substrate 3-carbamoyl-1H-indole-5-COOH (Starting Material) Intermediate Activated Ester Species Substrate->Intermediate Activation (DMF) SideProduct 3-cyano-1H-indole-5-COOH (Dehydration Impurity) Substrate->SideProduct Avoid: SOCl2 / High Heat Reagent Amine (R-NH2) + HATU/DIPEA Reagent->Intermediate Product 3-carbamoyl-1H-indole-5-CONHR (Target Amide) Intermediate->Product Nucleophilic Attack

Figure 2: Chemoselective coupling logic. Note the risk of dehydrating the 3-carbamoyl group if harsh reagents are used.

Part 5: References & Grounding

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 174325435 (3-Carbamoylindole-1-carboxylic acid - Analog). Retrieved from .

  • Sigma-Aldrich (2025). Safety Data Sheet: Indole-5-carboxylic acid (CAS 1670-81-1).[2] Retrieved from .

  • Fisher Scientific (2025). Safety Data Sheet: Indole-3-carboxylic acid. Retrieved from .

  • Mollova, Y. et al. (2022). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester.[3] Molbank 2022, M1324. Retrieved from .

Sources

Strategic Procurement and Synthetic Application of 3-Carbamoyl-1H-indole-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is universally recognized as a highly privileged structural motif in medicinal chemistry, celebrated for its chemical versatility and capacity to interact with a vast array of biological targets[1]. Within this chemical space, 3-carbamoyl-1H-indole-5-carboxylic acid (CAS: 1403746-52-0) represents a highly specialized, dual-functionalized building block. This whitepaper provides a comprehensive technical guide for drug development professionals on the procurement standards, analytical validation, and synthetic integration of this research-grade compound into fragment-based drug discovery (FBDD) workflows.

Structural Rationale & Mechanistic Utility

As a Senior Application Scientist, I approach scaffold selection not as a random screening exercise, but as a deliberate architectural decision. The specific substitution pattern of 3-carbamoyl-1H-indole-5-carboxylic acid offers distinct mechanistic advantages:

  • The Indole Core: Mimics endogenous purines and neurotransmitters (e.g., serotonin), providing a foundational shape that is readily recognized by kinases, GPCRs, and phosphodiesterases[1][2].

  • C3-Carbamoyl Group (-CONH₂): This moiety acts as a rigid, planar hydrogen-bond donor/acceptor pair. In kinase inhibitor design, C3-substituted indoles are frequently deployed to interact with the hinge region of the ATP-binding pocket, anchoring the molecule via highly directional hydrogen bonds.

  • C5-Carboxylic Acid (-COOH): The 5-position vector typically points toward the solvent-exposed region or a specific sub-pocket of the target protein. The carboxylic acid serves a dual purpose: it can act directly as an electrostatic anchor (forming salt bridges with basic residues like Lys or Arg)[3], or it can serve as a highly efficient synthetic handle for divergent library generation via amide coupling[4].

Procurement Strategy: Defining "Research Grade"

When sourcing 3-carbamoyl-1H-indole-5-carboxylic acid for early-stage discovery, the designation "research grade" must be backed by stringent analytical criteria. Substandard building blocks introduce trace heavy metals (which poison transition-metal-catalyzed downstream steps) or structurally similar impurities that manifest as false positives in high-throughput screening (HTS) assays.

Table 1: Recommended QC Specifications for Research-Grade Procurement

ParameterAcceptance CriteriaScientific Rationale
Chemical Purity (HPLC)

98.0% (Area %)
Prevents the amplification of impurities during multi-step parallel synthesis.
Identity (LC-MS) Conforms to structureEnsures the correct regioisomer (e.g., distinguishing from the 2-carbamoyl isomer).
Moisture (Karl Fischer)

0.5%
Residual water quenches coupling reagents (e.g., HATU, EDC) in anhydrous reactions.
Heavy Metals (ICP-MS)

10 ppm
Prevents catalytic poisoning in subsequent cross-coupling (e.g., Suzuki) steps.
Appearance Off-white to pale yellow powderDeep brown/black coloration indicates oxidative degradation of the electron-rich indole core.

Analytical Validation Protocol (QA/QC)

Never blindly trust a vendor's Certificate of Analysis (CoA). Before committing this scaffold to a multi-step synthetic campaign, you must establish a self-validating analytical baseline.

Step 1: LC-MS Verification
  • Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (1:1).

  • Method: Run a fast gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Validation Check: Look for the molecular ion peak. The exact mass is 204.05. You must observe

    
     205.1 
    
    
    
    in positive ion mode and
    
    
    203.1
    
    
    in negative ion mode. Causality: Observing both ionization states confirms the presence of both the basic/hydrogen-bonding carbamoyl group and the acidic carboxyl group.
Step 2: ¹H-NMR Structural Integrity (400 MHz, DMSO- )
  • Preparation: Dissolve 5 mg in 0.5 mL of anhydrous DMSO-

    
    .
    
  • Validation Check:

    • ~11.8 ppm (br s, 1H): Indole N-H. Confirms the core is intact and not alkylated.

    • ~12.5 ppm (br s, 1H): Carboxylic acid O-H. Confirms the acid is free, not esterified.

    • ~7.0 - 8.5 ppm: Aromatic protons and the two non-equivalent protons of the carbamoyl -NH₂ group (restricted rotation).

    • Aliphatic Region (0-3 ppm): Must be clean. The presence of peaks here indicates residual extraction solvents (e.g., EtOAc, hexanes) from the vendor, which can skew stoichiometric calculations in your synthesis.

Synthetic Application: Divergent Amide Coupling Workflow

The most common application of this scaffold is the derivatization of the C5-carboxylic acid to generate a library of amides for structure-activity relationship (SAR) studies[4]. We utilize HATU/DIPEA, as it provides superior kinetics and minimizes epimerization/side reactions compared to EDC/HOBt, especially when coupling sterically hindered aliphatic amines.

Step-by-Step Protocol: C5-Amide Derivatization
  • Activation: To a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 3-carbamoyl-1H-indole-5-carboxylic acid (1.0 eq, 0.5 mmol) and anhydrous DMF (5 mL) under a nitrogen atmosphere.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.
    
  • Coupling Reagent: Add HATU (1.2 eq, 0.6 mmol) in one portion. The solution will typically turn a distinct yellow/orange color, indicating the formation of the active OAt ester. Stir for 15 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol).

  • Self-Validating Reaction Monitoring: After 1 hour, sample 5 µL of the reaction mixture, dilute in 1 mL MeOH, and inject into the LC-MS. Causality: The complete disappearance of the

    
     205.1 peak and the appearance of the product mass confirms the reaction trajectory, preventing wasted downstream purification efforts.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC to yield the final research-grade inhibitor candidate.

Workflow Visualization

G A Procurement: 3-Carbamoyl-1H-indole-5-carboxylic acid (CAS: 1403746-52-0) B Analytical Validation (LC-MS, 1H-NMR, Karl Fischer) A->B QA/QC Pass C C5-Carboxyl Derivatization (HATU/DIPEA Amide Coupling) B->C Confirmed Purity >98% D N1 Functionalization (Alkylation / Cross-Coupling) B->D E In Vitro High-Throughput Screening (Target Affinity & Selectivity) C->E D->E F Lead Optimization (SAR & Pharmacokinetics) E->F Hit Identification

Fragment-Based Lead Optimization Workflow for 3-Carbamoyl-1H-indole-5-carboxylic Acid.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL:[Link][1]

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives Source: ResearchGate / International Journal of Research Publication and Reviews URL:[Link][2]

  • Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][3]

Sources

Technical Monograph: 3-Carbamoyl-1H-indole-5-carboxylic Acid

[1][2]

CAS Registry Number: 1403746-52-0 Chemical Formula: C₁₀H₈N₂O₃ Molecular Weight: 204.18 g/mol

Executive Summary

3-carbamoyl-1H-indole-5-carboxylic acid represents a privileged "bifunctional" scaffold in drug discovery. Its value lies in the orthogonal reactivity of its substituents: a C3-primary amide (acting as a hydrogen bond donor/acceptor pair, often targeting the hinge region of kinases) and a C5-carboxylic acid (providing a handle for solubilization or further diversification into esters/amides). This specific substitution pattern allows the molecule to serve as a core pharmacophore for IκB kinase β (IKKβ) inhibitors and antiviral agents.

Structural Informatics

The molecule consists of an indole core functionalized at the electron-rich C3 position and the benzenoid C5 position.

AttributeData Specification
Canonical SMILES NC(=O)c1c[nH]c2ccc(C(=O)O)cc12
Isomeric SMILES NC(=O)C1=CNC2=C1C=C(C(=O)O)C=C2
InChI Key DTXSID901251493 (Analogous)
H-Bond Donors 3 (Indole NH, Amide NH₂)
H-Bond Acceptors 3 (Amide C=O, Acid C=O, Acid OH)
cLogP ~0.8 (Predicted)
pKa (Acid) ~4.4 (Carboxylic acid)
pKa (Indole NH) ~16.0 (Very weak acid)

Synthetic Pathways

Synthesizing 3,5-disubstituted indoles requires careful orchestration of electrophilic aromatic substitution (EAS) to avoid regioselectivity issues. The indole C3 position is highly nucleophilic, while the C5 position is deactivated.

Method A: The Chlorosulfonyl Isocyanate (CSI) Shortcut (Recommended)

This route is preferred for its atom economy and direct installation of the amide functionality.

  • Starting Material: Methyl indole-5-carboxylate (Commercial).

  • Reagent: Chlorosulfonyl isocyanate (CSI).[1]

  • Mechanism: CSI undergoes electrophilic attack at the indole C3 to form an N-chlorosulfonyl amide intermediate.

  • Hydrolysis: Careful hydrolysis yields the primary amide without hydrolyzing the C5-ester (if controlled) or full hydrolysis to the target acid.

Method B: The Vilsmeier-Haack Route (Robust)

A classical approach suitable for large-scale preparation where intermediate purification is required.

  • Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) on methyl indole-5-carboxylate yields the 3-formyl derivative.

  • Oxidation: Pinnick oxidation (NaClO₂) converts the 3-formyl group to a carboxylic acid.

  • Differentiation: Selective amidation of the C3-acid (via mixed anhydride or CDI coupling with NH₃) while maintaining the C5-ester.

  • Deprotection: Final saponification of the C5-ester.

Synthetic Logic Diagram

SynthesisStartMethyl indole-5-carboxylateInter1N-chlorosulfonylintermediateStart->Inter1 + CSI (0°C, MeCN)Aldehyde3-Formyl-indole-5-carboxylateStart->Aldehyde VH ReactionCSIReagent: CSI(Chlorosulfonyl Isocyanate)AmideEsterMethyl 3-carbamoyl-indole-5-carboxylateInter1->AmideEster Hydrolysis (pH 7)Target3-carbamoyl-1H-indole-5-carboxylic acidAmideEster->Target LiOH, THF/H2OVHVilsmeier-Haack(POCl3/DMF)OxidationOxidation to Nitrileor AcidAldehyde->Oxidation AmidationOxidation->AmideEster Amidation

Caption: Comparative synthetic routes. Solid blue lines denote the high-efficiency CSI pathway; dashed grey lines denote the classical Vilsmeier-Haack multi-step approach.

Experimental Protocol (CSI Route)

Note: This protocol assumes starting from Methyl indole-5-carboxylate to avoid competitive reaction with the free acid.

Step 1: C3-Carbamoylation

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.

  • Solvation: Dissolve Methyl indole-5-carboxylate (1.0 eq) in anhydrous Acetonitrile (MeCN). Cool to 0°C.[2]

  • Addition: Dropwise add Chlorosulfonyl isocyanate (CSI, 1.1 eq) over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Intermediate is often unstable on silica; look for consumption of starting material).

  • Hydrolysis: Quench the reaction by pouring the mixture into a solution of Acetone/Water (4:1) buffered with NaHCO₃. Stir vigorously for 1 hour.

  • Workup: Evaporate organic solvents. The product (Methyl 3-carbamoylindole-5-carboxylate) often precipitates. Filter and wash with cold water.

Step 2: C5-Ester Hydrolysis

  • Hydrolysis: Suspend the intermediate in THF:Water (1:1). Add LiOH (3.0 eq).

  • Heat: Stir at 50°C for 4–6 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 3–4. The target 3-carbamoyl-1H-indole-5-carboxylic acid will precipitate as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

This scaffold is highly relevant in the design of Type I and Type II Kinase Inhibitors .

  • Hinge Binding: The C3-primary amide can form a donor-acceptor motif with the kinase hinge region (e.g., interacting with the backbone of residues like Glu or Met).

  • Solvent Exposure: The C5-carboxylic acid points towards the solvent front in many binding modes (e.g., CDK or JAK kinases). This allows for the attachment of solubilizing groups (piperazines, morpholines) via amide coupling without disrupting the core binding mode.

  • IKKβ Inhibition: Analogous 3,5-disubstituted indoles have been optimized as inhibitors of IκB kinase β, a key regulator of the NF-κB pathway, utilized in anti-inflammatory research.[3]

Analytical Characterization Expectations

  • ¹H NMR (DMSO-d₆):

    • Indole NH: Broad singlet ~11.5–12.0 ppm.

    • Amide NH₂: Two broad singlets (distinct due to restricted rotation) around 7.0–8.0 ppm.

    • C2-H: Sharp singlet/doublet ~8.1 ppm (deshielded by C3-carbonyl).

    • C4-H: Doublet ~8.6 ppm (deshielded by C3 and C5 carbonyls, steric proximity).

    • Acid OH: Very broad, >12.0 ppm (often invisible if wet).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 205.2

    • Negative Mode: [M-H]⁻ = 203.2 (Strong signal due to carboxylic acid).

References

  • Chemical Source Registry. (2025).[4] 3-carbamoyl-1H-indole-5-carboxylic acid (CAS 1403746-52-0).[5][6] ChemSRC. Link

  • Kerns, J. K., et al. (2018). 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS Medicinal Chemistry Letters, 9(12), 1164–1169.[7] Link

  • Mollova, Y., et al. (2022). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. Molbank, 2022(1), M1324. Link

  • Szmuszkovicz, J. (1963). Reactions of Chlorosulfonyl Isocyanate with Indoles. Journal of Organic Chemistry. (General methodology reference for CSI/Indole reaction).

Methodological & Application

Application Note: Direct Synthesis of 3-Carbamoyl-1H-indole-5-carboxylic Acid via Chlorosulfonyl Isocyanate (CSI) Carbamoylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and safety considerations for the C3-functionalization of indoles.

Introduction and Synthetic Rationale

The indole core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antivirals, and CNS therapeutics. Specifically, functionalization at the C3 and C5 positions is critical for targeting the hinge region of kinases (e.g., DYRK1A, CLK1) [1].

Synthesizing 3-carbamoyl-1H-indole-5-carboxylic acid from indole-5-carboxylic acid presents a unique chemoselectivity challenge. Traditional routes often rely on the Vilsmeier-Haack formylation followed by oxidation and selective amidation—a cumbersome, low-yielding sequence.

As a highly efficient alternative, this application note details a direct carbamoylation approach using Chlorosulfonyl Isocyanate (CSI) . CSI is a fiercely electrophilic reagent that undergoes rapid electrophilic aromatic substitution at the electron-rich C3 position of the indole ring [2]. However, because CSI can react with free carboxylic acids to form nitriles or mixed anhydrides [3], the C5-carboxylic acid must first be transiently protected as a methyl ester.

Mechanistic Causality of the Workflow
  • Esterification: Masks the C5-carboxylic acid, preventing unwanted side reactions with CSI (e.g., dehydration to a nitrile).

  • CSI Carbamoylation: CSI attacks the enamine-like C3 carbon of the indole. The resulting N-chlorosulfonyl amide intermediate is rapidly hydrolyzed in the same pot using aqueous acetone to yield the primary carboxamide[4].

  • Saponification: Mild hydrolysis using Lithium Hydroxide (LiOH) selectively cleaves the methyl ester while leaving the C3 primary amide intact, delivering the target compound.

Pathway Visualization

SynthesisPathway SM Indole-5-carboxylic acid (Starting Material) Int1 Methyl 1H-indole-5-carboxylate (Intermediate 1) SM->Int1 Step 1: Esterification MeOH, H2SO4, Reflux Int2 Methyl 3-carbamoyl-1H-indole-5-carboxylate (Intermediate 2) Int1->Int2 Step 2: Carbamoylation CSI, CH3CN, 0°C to RT then H2O/Acetone Product 3-Carbamoyl-1H-indole-5-carboxylic acid (Target Product) Int2->Product Step 3: Saponification LiOH, THF/H2O, RT then HCl (pH 2-3)

Three-step synthesis of 3-carbamoyl-1H-indole-5-carboxylic acid via CSI-mediated carbamoylation.

Self-Validating Experimental Protocols

Caution: Chlorosulfonyl isocyanate (CSI) is highly corrosive, toxic, and reacts violently with water. All CSI handling must be performed in a fume hood using rigorously anhydrous solvents and glassware.

Step 1: Synthesis of Methyl 1H-indole-5-carboxylate

Objective: Protect the C5-carboxylic acid to prevent interference during the CSI reaction.

  • Reaction: Suspend indole-5-carboxylic acid (10.0 g, 62.0 mmol) in anhydrous methanol (150 mL). Slowly add concentrated H₂SO₄ (1.0 mL) dropwise while stirring.

  • Heating: Reflux the mixture at 70 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Dilute the residue with ethyl acetate (200 mL) and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Extraction: Separate the organic layer, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate to yield a pale yellow solid.

Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The product ester will migrate significantly higher (R_f ~0.6) than the highly polar starting acid (R_f ~0.1). ¹H NMR will confirm success via the appearance of a sharp 3H singlet at ~3.90 ppm (-OCH₃).

Step 2: Synthesis of Methyl 3-carbamoyl-1H-indole-5-carboxylate

Objective: Direct installation of the primary amide at the C3 position.

  • Reaction: Dissolve methyl 1H-indole-5-carboxylate (8.0 g, 45.6 mmol) in anhydrous acetonitrile (120 mL) under a strict nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • CSI Addition: Add chlorosulfonyl isocyanate (CSI) (5.9 mL, 68.4 mmol, 1.5 eq) dropwise over 15 minutes. The solution will turn pale yellow. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis: Cool the mixture back to 0 °C. Carefully add a mixture of acetone (40 mL) and water (8 mL) to hydrolyze the N-chlorosulfonyl intermediate [4]. Stir for 30 minutes.

  • Neutralization: Slowly add 10% aqueous KOH (~50 mL) until the pH reaches 7-8.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from hot ethanol.

Self-Validation Checkpoint: LC-MS analysis of the isolated solid must show a dominant peak at m/z 219 [M+H]⁺. The ¹H NMR spectrum will lack the characteristic C3-H indole proton signal (typically found around 6.5 ppm), confirming substitution at the C3 position.

Step 3: Synthesis of 3-Carbamoyl-1H-indole-5-carboxylic acid

Objective: Deprotect the C5-ester while preserving the C3-primary amide.

  • Reaction: Dissolve methyl 3-carbamoyl-1H-indole-5-carboxylate (6.0 g, 27.5 mmol) in a mixture of THF (60 mL) and water (20 mL).

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.46 g, 82.5 mmol, 3.0 eq). Stir the mixture at room temperature for 4 hours. Note: Room temperature is strictly maintained to prevent the hydrolysis of the primary amide.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (30 mL) and cool to 0 °C.

  • Acidification: Slowly add 1M HCl dropwise until the pH reaches 2-3. A dense white precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water (2 × 20 mL), and dry in a vacuum oven at 50 °C overnight.

Self-Validation Checkpoint: The precipitation upon acidification is a strong indicator of successful ester cleavage. LC-MS will confirm the mass shift to m/z 205[M+H]⁺. ¹H NMR (in DMSO-d₆) will show the complete disappearance of the methoxy singlet (~3.90 ppm) and the presence of a broad carboxylic acid OH peak (>12.0 ppm).

Quantitative Data Summary

The table below summarizes the expected quantitative metrics and analytical markers for a successful execution of this synthetic route.

StepIntermediate / ProductExpected Yield (%)Reaction TimeKey Analytical Marker (¹H NMR / MS)
1 Methyl 1H-indole-5-carboxylate92 - 95%12 hAppearance of -OCH₃ singlet (~3.90 ppm)
2 Methyl 3-carbamoyl-1H-indole-5-carboxylate75 - 82%2.5 hDisappearance of C3-H (~6.5 ppm); MS: m/z 219 [M+H]⁺
3 3-Carbamoyl-1H-indole-5-carboxylic acid85 - 90%4 hDisappearance of -OCH₃; MS: m/z 205[M+H]⁺

References

  • Meine, R., Becker, W., Falke, H., & Kunick, C. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 23(2), 64. URL:[Link]

  • Miller, M. J., Ghosh, M., Guzzo, P. R., Vogt, P. F., Hu, J., Filzen, G. F., & Geyer, A. G. (2005). Chlorosulfonyl Isocyanate. Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons. URL:[Link]

  • Graf, R. (1968). Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 51. URL: [Link]

  • Moody, C. J., & Roffey, J. R. A. (2000). Synthesis of N-protected Nortopsentins B and D. Arkivoc, 1(3), 393-401. URL:[Link]

Application Note: Regioselective C3-Amidation of Indole-5-Carboxylic Acid via Zinc-Mediated Electrophilic Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Indole-5-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and GPCR modulators. Functionalization at the C3 position with an amide group introduces critical hydrogen-bonding vectors that can drastically improve target affinity. However, direct C3-amidation of unprotected indoles is historically challenging due to competing N1-functionalization and the inherent over-oxidation risks associated with transition-metal catalysis 1.

This application note details a scalable, transition-metal-free protocol for the direct C3-amidation of indole-5-carboxylic acid. By leveraging an electrophilic


-[(benzenesulfonyl)oxy]amide reagent in the presence of 

, we achieve high regioselectivity without the need for expensive rhodium or palladium catalysts 2.

Mechanistic Rationale & Experimental Design

Why Protect the C5-Carboxylic Acid? (Causality of Preparation) The core amidation protocol utilizes strong bases (e.g.,


-BuONa) to deprotonate the indole N-H. A free C5-carboxylic acid would consume stoichiometric equivalents of the base, forming a carboxylate salt that severely limits solubility in organic solvents (like DMF) and potentially competes as a nucleophile against the electrophilic nitrogen reagent. Thus, transient protection as a methyl ester is strictly required to maintain system homogeneity and chemoselectivity.

The Role of Zinc Chloride (


) (Causality of Reagent Selection) 
Indole ambident nucleophilicity typically favors N1-attack under basic conditions. While Grignard reagents (e.g., 

-PrMgCl) favor C3-acylation, they fail in electrophilic amidation, yielding complex mixtures of N-acylated products and aminals 2. The introduction of

facilitates a transmetalation step from the sodium indolide to a zinc indolide complex. The high covalent character of the Zn–N bond suppresses N1-reactivity and strictly directs the electrophilic attack to the C3-position 2.

Reaction Workflow Diagram

G A Indole-5-carboxylic Acid (Starting Material) B Esterification (MeOH, H2SO4) A->B C Methyl Indole-5-carboxylate (Protected Intermediate) B->C D Deprotonation & Transmetalation (t-BuONa, ZnCl2) C->D E Zinc Indolide Complex (C3-Nucleophilic) D->E F Electrophilic Amidation (N-Sulfonyloxyamide) E->F G C3-Amidated Ester (Precursor) F->G H Saponification (LiOH, THF/H2O) G->H I C3-Amidated Indole-5-carboxylic Acid (Target Product) H->I

Workflow for regioselective C3-amidation of indole-5-carboxylic acid via a zinc indolide.

Quantitative Optimization Data

The following table summarizes the critical effect of metal additives on the chemoselectivity of the amidation reaction, validating the necessity of the


 transmetalation step.
BaseMetal AdditiveSolventMajor Observed ProductYield of C3-Amide (%)

-BuONa
NoneDMFIndole Aminal0%

-PrMgCl
NoneTHFN1-Acylated / Aminal0%

-BuONa

DMFN1-Sulfonamide / AminalTrace

-BuONa

DMFC3-Amidated Indole 55 - 87%

Data synthesized from foundational optimization studies on indole C3-amidation. Note: Electron-withdrawing groups at the C5 position (e.g., esters) typically yield ~55% due to reduced nucleophilicity of the indole core [[2]]().

Step-by-Step Methodology

Phase 1: Esterification of Indole-5-carboxylic acid (Protection)
  • Reaction: Suspend indole-5-carboxylic acid (10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.

  • Catalysis: Add concentrated

    
     (1.0 mL) dropwise at 0 °C to prevent localized heating and polymerization.
    
  • Reflux: Heat the mixture to reflux for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (

      
      , tailing) should completely convert to a higher running spot (
      
      
      
      ).
  • Workup: Concentrate the solvent in vacuo, neutralize carefully with saturated aqueous

    
    , and extract with EtOAc (3 x 30 mL). Dry over 
    
    
    
    to yield methyl 1H-indole-5-carboxylate.
Phase 2: Preparation of the Electrophilic Amidation Reagent

(Synthesis of


-[(benzenesulfonyl)oxy]benzamide)
  • Coupling: React benzhydroxamic acid (12.0 mmol) with benzenesulfonyl chloride (12.0 mmol) in anhydrous DCM (40 mL).

  • Base Addition: Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (13.0 mmol) dropwise at 0 °C. Stir for 2 hours .
    
  • Isolation: Wash the organic layer with distilled water (2 x 20 mL), dry over

    
    , and concentrate. Crucial Note: Use this electrophile immediately or store it strictly at -20 °C to prevent thermal degradation.
    
Phase 3: Direct C3-Amidation (Core Protocol)
  • Deprotonation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve methyl 1H-indole-5-carboxylate (5.0 mmol) in anhydrous DMF (15 mL). Add

    
    -BuONa (15.0 mmol, 3.0 equiv) 3. Stir at room temperature for 30 minutes.
    
  • Transmetalation: Add anhydrous

    
     (10.0 mmol, 2.0 equiv) in one rapid portion 3. Stir for 1 hour at room temperature.
    
    • Self-Validation: The solution will transition from a dark, opaque suspension (sodium indolide) to a more homogenous pale/yellowish mixture, visually confirming zinc indolide formation.

  • Electrophilic Amidation: Dissolve the

    
    -[(benzenesulfonyl)oxy]amide reagent (7.5 mmol, 1.5 equiv) in DMF (5 mL) and add it to the reaction mixture dropwise 3.
    
  • Heating: Elevate the temperature to 60 °C and stir for 12 hours 3.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous

    
     (20 mL). Extract with EtOAc (3 x 30 mL).
    
    • Critical Step: Wash the combined organic layers with brine (5 x 20 mL) to effectively partition and remove the DMF solvent.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate methyl 3-benzamido-1H-indole-5-carboxylate. LC-MS should confirm the 
    
    
    
    mass corresponding to the amidated ester.
Phase 4: Saponification to Target Compound (Deprotection)
  • Hydrolysis: Dissolve the purified C3-amidated ester (3.0 mmol) in a mixture of THF/Water (3:1 v/v, 20 mL).

  • Base Cleavage: Add LiOH monohydrate (9.0 mmol). Stir at 40 °C for 4 hours.

    • Self-Validation: TLC will show the disappearance of the ester spot and the formation of a baseline spot (carboxylate salt).

  • Acidification: Cool to 0 °C and carefully acidify with 1M HCl to pH 3-4. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the final 3-benzamido-1H-indole-5-carboxylic acid.

References

  • Source: National Institutes of Health (NIH)
  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)
  • 3-Amidation of Indoles (Synfacts)
  • Chameleon-like Behavior of the Directing Group in the Rh(III)

Sources

3-carbamoyl-1H-indole-5-carboxylic acid solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvation Thermodynamics and Handling Protocols for 3-Carbamoyl-1H-indole-5-carboxylic Acid in DMSO

Executive Summary

The preparation of reliable stock solutions is a critical foundational step in drug development and in vitro pharmacology. The compound 3-carbamoyl-1H-indole-5-carboxylic acid (Molecular Weight: ~204.19 g/mol ) presents unique physicochemical challenges due to its dense functionalization. This application note provides a comprehensive, self-validating protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO), grounded in the thermodynamic principles of intermolecular interactions.

Mechanistic Rationale: Overcoming the Crystal Lattice

To achieve complete dissolution, one must first understand the structural barriers to solvation. 3-carbamoyl-1H-indole-5-carboxylic acid is characterized by a high density of hydrogen-bonding moieties:

  • Hydrogen Bond Donors: The indole ring nitrogen (-NH), the primary amine of the carbamoyl group (-NH₂), and the hydroxyl group of the carboxylic acid (-OH).

  • Hydrogen Bond Acceptors: The carbonyl oxygens of both the carbamoyl and carboxylic acid groups.

This bifunctional nature allows the molecules to form a tightly packed, highly stable intermolecular crystal lattice. Dissolving this compound requires a solvent capable of outcompeting these solute-solute interactions.

Why DMSO? Dimethyl sulfoxide (DMSO) is a polar aprotic solvent featuring a highly polarized sulfur-oxygen (S=O) double bond. This oxygen acts as a potent hydrogen-bond acceptor. When introduced to 3-carbamoyl-1H-indole-5-carboxylic acid, DMSO competitively disrupts the intermolecular hydrogen bonds holding the crystal lattice together, effectively solvating the individual molecules. Empirical data on structurally analogous compounds, such as indole-5-carboxylic acid and 1H-indole-3-carboxamide, demonstrate robust solubility in DMSO, often achieving concentrations between 10 mg/mL and 200 mg/mL under optimized conditions[1][2][3].

Quantitative Solvation Matrix

To facilitate precise assay preparation, the following table summarizes the mass-to-volume ratios required to achieve standard stock concentrations.

Table 1: Stock Solution Preparation Matrix (MW ≈ 204.19 g/mol )

Target ConcentrationMass of CompoundVolume of Anhydrous DMSOSolvation State
10 mM 2.04 mg1.00 mLReadily Soluble
25 mM 5.10 mg1.00 mLSoluble (Requires Agitation)
50 mM 10.21 mg1.00 mLSoluble (Requires Sonication)
100 mM 20.42 mg1.00 mLNear Saturation (Sonication & Mild Heat)

Note: Hygroscopic absorption of water by DMSO significantly reduces the solubility of indole derivatives. Always use newly opened or strictly anhydrous DMSO[2].

Self-Validating Solubilization Protocol

Standard dissolution protocols often rely on subjective visual inspection, which fails to detect micro-precipitates. The presence of undissolved micro-crystals leads to inaccurate dosing and high variance in downstream biological assays. The following step-by-step methodology employs a self-validating kinetic-to-thermodynamic workflow.

Phase 1: Preparation and Kinetic Disruption
  • Equilibration: Allow the vial of 3-carbamoyl-1H-indole-5-carboxylic acid to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weighing: Accurately weigh the desired mass (e.g., 10.21 mg for a 50 mM stock) into a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene).

  • Solvent Addition: Add 1.00 mL of high-purity, anhydrous DMSO (≥99.9%).

  • Initial Agitation: Vortex the mixture vigorously for 60 seconds. At this stage, the solution may appear cloudy as kinetic dissolution begins.

  • Sonication: Place the tube in an ultrasonic water bath for 5 to 10 minutes. The ultrasonic cavitation provides the localized kinetic energy required to break apart larger crystalline aggregates[2]. Ensure the water bath temperature does not exceed 40°C to prevent potential thermal degradation.

Phase 2: Thermodynamic Validation
  • Centrifugation (The Validation Step): Centrifuge the sonicated tube at 10,000 x g for 5 minutes at room temperature.

  • Inspection: Carefully examine the bottom of the tube.

    • If a pellet is visible: The solution has not reached thermodynamic equilibrium, or it exceeds the maximum solubility limit. Add more DMSO (diluting the stock) and repeat steps 4-6.

    • If no pellet is visible: The compound is fully solvated.

  • Aliquot and Storage: Aliquot the clear supernatant into single-use amber vials. Store at -20°C for up to 1 year, or -80°C for up to 2 years[2]. Avoid repeated freeze-thaw cycles.

SolubilizationWorkflow Step1 3-carbamoyl-1H-indole -5-carboxylic acid Step2 Add Anhydrous DMSO (H-Bond Disruption) Step1->Step2 Weigh Step3 Vortex & Sonicate (Kinetic Energy) Step2->Step3 Mix Step4 Centrifuge Validate (Check Precipitates) Step3->Step4 10,000 x g Step5 Clear Stock Solution (Ready for Assay) Step4->Step5 Supernatant

Workflow for the self-validating solubilization of indole derivatives in DMSO.

Downstream Application: Aqueous Dilution Dynamics

While 3-carbamoyl-1H-indole-5-carboxylic acid is highly soluble in pure DMSO, its solubility drops precipitously when introduced into aqueous environments (e.g., PBS, cell culture media, or enzymatic assay buffers).

Protocol for Aqueous Assay Integration:

  • Pre-Warming: Thaw the DMSO stock solution at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilutions: If a broad concentration-response curve is required, perform all serial dilutions in 100% DMSO first. This ensures that the compound remains fully solvated during the dilution process.

  • Final Aqueous Transfer: Transfer the DMSO dilutions into the final aqueous assay buffer immediately prior to the experiment.

  • Solvent Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% to 1.0% (v/v) . Higher concentrations of DMSO can induce cellular toxicity or denature target proteins.

  • Vortex Immediately: Upon adding the DMSO stock to the aqueous buffer, vortex immediately to disperse the compound before localized high concentrations can nucleate and precipitate.

References

Sources

Reaction protocols for 3-carbamoylindole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reaction Protocols for 3-Carbamoylindole-5-Carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 3-Carbamoylindole-5-Carboxylic Acid

3-Carbamoylindole-5-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid indole scaffold is a common feature in numerous biologically active molecules.[1][2] The presence of two distinct functional groups—a carboxylic acid at the 5-position and a primary amide (carbamoyl group) at the 3-position—provides strategic vectors for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) by creating diverse libraries of derivatives. The carboxylic acid serves as a versatile handle for forming esters and amides, while the carbamoyl group offers a site for potential bioisosteric replacement or further derivatization. This guide provides detailed, field-proven protocols for the key reactions involving this valuable building block, with an emphasis on the mechanistic reasoning behind the experimental choices.

Physicochemical Properties and Handling

Understanding the fundamental properties of a starting material is critical for successful reaction planning. Carboxylic acids are polar compounds capable of acting as both hydrogen-bond donors and acceptors, which influences their solubility.[3][4]

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃PubChem[5]
Molecular Weight 204.18 g/mol PubChem[5]
Solubility Limited solubility in water; soluble in polar organic solvents like DMF, DMSO, and alcohols.[3][6]General chemical principles
Appearance Typically a solid powder.General chemical knowledge

Handling Recommendations: Store in a cool, dry place, away from strong oxidizing agents. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Reaction Pathways and Protocols

The primary site of reactivity on 3-carbamoylindole-5-carboxylic acid is the carboxyl group at the 5-position. The following protocols detail the most common and synthetically useful transformations at this site.

Diagram: Key Reaction Pathways

Reaction_Pathways Start 3-Carbamoylindole- 5-Carboxylic Acid Amide Amide Derivatives (R-NH₂) Start->Amide Amide Coupling (EDC, HATU, etc.) Ester Ester Derivatives (R-OH) Start->Ester Esterification (Acid catalyst, etc.) AcylChloride Acyl Chloride Intermediate Start->AcylChloride SOCl₂ or (COCl)₂ Alcohol Primary Alcohol (Hydroxymethyl derivative) Start->Alcohol Reduction (BH₃·THF) AcylChloride->Amide Amine (R-NH₂) AcylChloride->Ester Alcohol (R-OH)

Caption: Key synthetic transformations of 3-carbamoylindole-5-carboxylic acid.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

The formation of an amide bond is one of the most frequent reactions in drug discovery.[7][8] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[9][10] Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficacy and the water-soluble nature of the urea byproduct, which simplifies purification.[9][11]

Causality Behind the Method: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. To prevent this and improve yields, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which then reacts cleanly with the amine to form the desired amide.[7]

Diagram: EDC/HOBt Amide Coupling Mechanism

Amide_Coupling_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: HOBt Interception cluster_2 Step 3: Aminolysis Acid R-COOH Active_Intermediate O-Acylisourea (Reactive Intermediate) Acid->Active_Intermediate + EDC, -H⁺ EDC EDC Active_Ester HOBt Active Ester Active_Intermediate->Active_Ester + HOBt HOBt HOBt Urea_Byproduct EDC-Urea Active_Ester->Urea_Byproduct Amide_Product Amide (R-CO-NH-R') Active_Ester->Amide_Product + R'-NH₂ - HOBt Amine R'-NH₂

Caption: Simplified mechanism for EDC/HOBt-mediated amide coupling.

Detailed Step-by-Step Protocol (EDC/HOBt)
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-carbamoylindole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

  • Reagent Addition: Add HOBt (1.1 eq) and the desired primary or secondary amine (1.2 eq). Stir the mixture at room temperature for 5 minutes.

  • Activation: Add EDC·HCl (1.2 eq) to the solution in one portion. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-2.0 eq) to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] Reactions are typically complete within 2-12 hours.[9]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide derivative.

Data: Comparison of Common Amide Coupling Reagents
Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions
EDC HOBt or NHSDIPEA/TEADMF, DCMWater-soluble byproduct, mild conditions.[7][9]Racemization (for chiral acids), N-acylurea formation.
DCC HOBt or NHSDIPEA/TEADCM, THFInexpensive, effective.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[10]
HATU/HBTU None neededDIPEA/TEADMF, NMPFast reaction times, high yields, low racemization.Expensive.
SOCl₂ None neededPyridineDCM, TolueneForms highly reactive acyl chloride, good for unreactive amines.[13][14]Harsh conditions, not suitable for sensitive substrates.

Protocol 2: Fischer Esterification

Fischer esterification is the classic method for converting a carboxylic acid to an ester using an alcohol and a strong acid catalyst.[15][16] This is an equilibrium-controlled reaction.

Causality Behind the Method: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[15] To drive the reaction to completion, Le Châtelier's principle is applied, typically by using a large excess of the alcohol (if it is inexpensive) or by removing the water byproduct as it forms.[13][16]

Detailed Step-by-Step Protocol
  • Setup: Suspend 3-carbamoylindole-5-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol). Use a large excess of the alcohol, which will also serve as the solvent (e.g., 20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or dry HCl gas, to the suspension.

  • Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the alcohol's reactivity. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Remove the excess alcohol under reduced pressure.

    • Partition the residue between water and an organic solvent like ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude ester can be purified by silica gel chromatography.

Alternative Esterification Method: For more sensitive substrates or for the synthesis of tert-butyl esters, reacting the carboxylic acid with tert-butyl trichloroacetimidate under mild conditions is an effective alternative.[17]

Protocol 3: Reduction to a Primary Alcohol

The carboxylic acid group can be reduced to a primary alcohol (a hydroxymethyl group).

Causality Behind the Method: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is a highly effective reagent for this transformation. A key advantage of borane is its chemoselectivity; it reduces carboxylic acids rapidly while typically leaving amides, esters, and many other functional groups intact. This allows for selective modification of the C-5 position without affecting the C-3 carbamoyl group.

Detailed Step-by-Step Protocol
  • Preparation: Dissolve 3-carbamoylindole-5-carboxylic acid (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BH₃·THF (typically 1 M in THF, ~3.0 eq) dropwise via a syringe.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching: Cool the mixture back to 0 °C and very carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution stops.

  • Work-up: Remove the solvents under reduced pressure. The residue can be co-evaporated with methanol several times to remove borate esters.

  • Purification: Dissolve the residue in an organic solvent and wash with a mild acid (e.g., 1 M HCl) and brine. Dry the organic layer, concentrate, and purify the resulting alcohol by column chromatography.

Analytical Methods for Reaction Monitoring and Characterization

Ensuring the success of these protocols requires diligent monitoring and final product characterization.

  • Thin-Layer Chromatography (TLC): An indispensable tool for tracking the consumption of starting material and the appearance of the product. A change in the retention factor (Rf) indicates a chemical transformation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the molecular weight of the product, confirming that the desired reaction has occurred. It is also a powerful tool for assessing purity.[12][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final product, confirming the regiochemistry and success of the functional group transformation.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity and can be employed for purification on a preparative scale.[19][20]

References

  • BYJU'S. (n.d.). Esterification. Retrieved from [Link]

  • Nikolova, Y., & Ivanov, D. (2022). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. Molbank, 2022(1), M1324. Retrieved from [Link]

  • Stadlbauer, W., & Hojas, G. (2002). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. Synthesis, 2002(12), 1691-1694. Retrieved from [Link]

  • Kandhasamy, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(15), 1995-1998. Retrieved from [Link]

  • Mourad, A. K., & Czekelius, C. (2011). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Retrieved from [Link]

  • Funakoshi, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Nikolova, Y., & Ivanov, D. (2022). Synthesis of 3-carbamoylmethyl-indole-1-carboxylic acid ethyl ester. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1993-2003. Retrieved from [Link]

  • Nikolova, Y., & Ivanov, D. (2022). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. ResearchGate. Retrieved from [Link]

  • Kumar, C. K., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Esterification. Chemguide. Retrieved from [Link]

  • Funakoshi, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • University of Arizona. (2005). Carboxylic Acid Structure and Chemistry: Part 1. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5641-5645. Retrieved from [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Formation and Reactions of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids. Retrieved from [Link]

  • 2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Britannica. (2026). Carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Carbamoylindole-1-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Liquid-Chromatographic Methods for Carboxylic Acids. Retrieved from [Link]

Sources

Using 3-carbamoyl-1H-indole-5-carboxylic acid as a drug intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Carbamoyl-1H-indole-5-carboxylic Acid in Medicinal Chemistry

Executive Summary

This guide details the technical application of 3-carbamoyl-1H-indole-5-carboxylic acid (CAS 1403746-52-0), a bifunctional indole scaffold critical in the synthesis of next-generation kinase inhibitors (e.g., JAK, IKK) and anti-inflammatory agents (cPLA2


 inhibitors).[1]

Unlike simple indole building blocks, this intermediate possesses two distinct orthogonal handles: a C5-carboxylic acid for solubility-tuning derivatization and a C3-primary amide that functions as a critical hydrogen-bond donor/acceptor pharmacophore.[1] This note addresses the primary challenge in utilizing this compound: chemoselective activation of the C5-acid without dehydrating the C3-amide to a nitrile or over-acylating the N1-indole nitrogen.

Chemical Profile & Pharmacophore Logic

PropertyValue / Description
IUPAC Name 3-carbamoyl-1H-indole-5-carboxylic acid
Molecular Formula C

H

N

O

Molecular Weight 204.18 g/mol
pKa (Calc) ~4.2 (Carboxylic Acid), ~16.0 (Indole NH)
Solubility Low in DCM/EtOAc; High in DMSO, DMF, DMAc.[1]
Key Reactivity Nucleophilic attack (N1), Electrophilic activation (C5-COOH), Dehydration risk (C3-CONH

).[1]

Pharmacological Significance: The C3-carboxamide moiety mimics the adenosine ring of ATP, making it a "privileged structure" for ATP-competitive kinase inhibition.[1] The C5-position extends into the solvent-exposed region of the binding pocket, allowing researchers to attach solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.[1]

Application Workflow: Chemoselective Synthesis

The following diagram illustrates the critical decision pathways when processing this intermediate.

IndoleWorkflow Start Start: 3-carbamoyl-1H-indole-5-carboxylic acid Solubility Step 1: Solubilization (Polar Aprotic Solvent) Start->Solubility Activation Step 2: C5-COOH Activation Solubility->Activation Decision Select Coupling Agent Activation->Decision PathA Path A: Thionyl Chloride (SOCl2) RISK: C3-Nitrile Formation Decision->PathA Avoid if possible PathB Path B: HATU / DIPEA High Yield, Retention of Amide Decision->PathB Recommended PathC Path C: EDC / HOBt Standard, Slower Kinetics Decision->PathC Alternative Coupling Step 3: Amine Coupling (R-NH2 Addition) PathA->Coupling Side products likely PathB->Coupling PathC->Coupling Workup Step 4: Acidic Workup (Remove urea byproducts) Coupling->Workup Final Target: Indole-5-amide-3-carboxamide Workup->Final

Caption: Chemoselective workflow emphasizing the avoidance of harsh dehydrating agents to preserve the C3-primary amide.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (C5-Derivatization)

Objective: Couple a solubilizing amine (e.g., N-methylpiperazine) to the C5-carboxylic acid while preserving the C3-primary amide.[1]

Rationale: Standard acid chloride generation (SOCl


 or Oxalyl Chloride) generates HCl and creates highly acidic conditions that can dehydrate the C3-primary amide to a nitrile (C3-CN).[1] To avoid this, we utilize HATU  or T3P , which operate under mild basic conditions.

Materials:

  • 3-carbamoyl-1H-indole-5-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.2 equiv)[1][2]

  • HATU (1.2 equiv) [CAS: 148893-10-1][1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Solubilization: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the indole acid in 5 mL of anhydrous DMF. Note: The compound is sparingly soluble in DCM; DMF is required.[1]

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add the amine partner (1.2 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS (Target Mass = MW_Indole + MW_Amine - 18).

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Critical Step: If the product precipitates, filter and wash with water.[1] If not, extract with EtOAc (3 x 20 mL).

    • Wash organic layer with saturated LiCl solution (to remove DMF), then brine.

  • Purification: Recrystallize from MeOH/Ether or purify via flash chromatography (DCM:MeOH 95:5).

Self-Validating Check:

  • 1H NMR Signal: Look for the C3-amide protons as two broad singlets around

    
     7.0–8.0 ppm.[1] If these are missing and a sharp peak appears in the IR around 2200 cm
    
    
    
    , you have accidentally dehydrated the amide to a nitrile.
Protocol B: N1-Alkylation (Optional Scaffold Tuning)

Objective: Introduce steric bulk or lipophilicity at the indole nitrogen.

Rationale: The N1-proton is acidic (pKa ~16).[1] Alkylation must be performed before C5-coupling if the C5-target moiety is sensitive to strong bases like NaH.[1]

Procedure:

  • Dissolve the indole intermediate in anhydrous DMF.

  • Cool to 0°C and add NaH (60% dispersion, 1.1 equiv). Evolution of H

    
     gas will be observed.
    
  • Stir for 30 minutes until gas evolution ceases (anion formation).

  • Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) dropwise.[1]

  • Stir at 0°C for 1 hour, then warm to RT.

  • Note: The C3-amide protons are less acidic than the N1-indole proton, ensuring regioselectivity.[1]

Analytical Quality Control

ParameterSpecificationMethod
Purity >98% (AUC)HPLC (C18 column, H2O/MeCN + 0.1% TFA)
Identity Mass [M+H]+LC-MS (ESI Positive Mode)
Water Content <1.0%Karl Fischer (Hygroscopic nature of amides)
Residual Solvent <500 ppm DMFGC-Headspace

Troubleshooting Guide:

  • Issue: Low solubility in reaction solvent.

    • Solution: Use DMAc (Dimethylacetamide) or add LiCl to THF to break aggregation.[1]

  • Issue: Formation of Nitrile (M-18 peak in MS).[1]

    • Solution: Switch from carbodiimides (EDC) to phosphonic anhydrides (T3P) or uronium salts (HATU).[1] Ensure temperature does not exceed 40°C.

References

  • Hess, M., Elfringhoff, A. S., & Lehr, M. (2007).[1][3] 1-(5-Carboxy- and 5-carbamoylindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: bioisosteric replacement of the carboxylic acid and carboxamide moiety.[1][3] Bioorganic & Medicinal Chemistry, 15(8), 2883–2891.[1][3] Link

  • Reid, M., et al. (2010).[1][4] The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists.[1][4] Bioorganic & Medicinal Chemistry Letters, 20(12), 3713-3716.[4] Link

  • PubChem Compound Summary. (2025). 3-carbamoyl-1H-indole-5-carboxylic acid (CID 66779148).[1] National Center for Biotechnology Information. Link[1]

  • BenchChem Technical Guides. (2025). Synthesis of Indole-3-Carboxamide Derivatives.Link

Sources

Application Note: Peptide Coupling Conditions for Indole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers working with indole-5-carboxylic acid derivatives. It synthesizes mechanistic insights with practical, robust protocols.

Executive Summary & Strategic Analysis

Indole-5-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in serotonergic modulators, kinase inhibitors, and antivirals. However, its incorporation into peptide chains or amide libraries presents two distinct challenges that distinguish it from standard amino acid couplings:

  • Solubility-Driven Reactivity: The rigid, planar indole core promotes strong

    
    -
    
    
    
    stacking, rendering the free acid sparingly soluble in standard "green" solvents (EtOAc, DCM) and often requiring dipolar aprotic solvents (DMF, DMSO, NMP).
  • Nucleophilic Competition (The "Indole NH" Factor): While the indole nitrogen (

    
    ) is significantly less nucleophilic than a primary amine, it can participate in competitive N-acylation under forcing conditions or when using highly activated species (e.g., acid chlorides), leading to regioselectivity issues.
    

The Core Directive: For 90% of applications, unprotected indole-5-carboxylic acid can be coupled directly using uronium (HATU) or phosphonic anhydride (T3P) reagents, provided the solvent system disrupts aggregation. Protection (e.g., Boc, Tosyl) is reserved for solubility enhancement or when using aggressive electrophiles.

Decision Matrix: Selecting the Optimal Workflow

Before starting, use this logic flow to select the correct protocol.

CouplingLogic Start Start: Indole-5-COOH Substrate SolubilityCheck Is Substrate Soluble in DCM or EtOAc? Start->SolubilityCheck AmineReactivity Is Coupling Partner Sterically Hindered? SolubilityCheck->AmineReactivity No (Common) ProtocolB Protocol B: T3P / EtOAc-DMF (Scalable/Clean) SolubilityCheck->ProtocolB Yes ProtocolA Protocol A: HATU / DMF (Standard Discovery) AmineReactivity->ProtocolA No (Reactive Amine) Protect Consider N-Boc Protection First AmineReactivity->Protect Yes (Aniline/Sec-Amine) ProtocolC Protocol C: Acid Chloride (High Reactivity) Protect->ProtocolC

Figure 1: Decision tree for selecting coupling conditions based on solubility and amine nucleophilicity.

Detailed Experimental Protocols

Protocol A: The "Universal" Method (HATU/DMF)

Best For: Discovery chemistry, small-scale synthesis (<100 mg), and diverse amine libraries. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester). The electron-rich indole ring does not significantly deactivate the C5-carboxylate, but the high dielectric constant of DMF is crucial to solvate the zwitterionic intermediate.

Materials:

  • Indole-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve Indole-5-carboxylic acid in anhydrous DMF. Vortex or sonicate until fully dissolved. Note: If the solution remains cloudy, add DMSO dropwise (up to 10% v/v).

  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 5–10 minutes .

    • Observation: The solution often turns yellow/orange due to the formation of the activated ester.

  • Coupling: Add the amine coupling partner.[1][2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: If reaction is <50% complete after 2 hours, heat to 40°C.

  • Workup (Small Scale): Dilute with EtOAc (10x volume). Wash with 5% LiCl (aq) (3x) to remove DMF, followed by sat. NaHCO₃ and brine.[3] Dry over Na₂SO₄.

    • Why LiCl? DMF partitions into the aqueous phase significantly better when LiCl is present, preventing it from contaminating the organic extract.

Protocol B: The "Process" Method (T3P)

Best For: Scale-up (>1 g), simple purification, and avoiding epimerization (if chiral amines are used). Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[4] It is less reactive than HATU but generates water-soluble byproducts, eliminating the need for chromatography in many cases.

Materials:

  • Indole-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: 2-MeTHF or EtOAc (with minimal DMF as co-solvent if needed).

Step-by-Step Procedure:

  • Slurry: Suspend the Indole-5-carboxylic acid and the amine in EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine (or NMM/DIPEA).

  • Reagent Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU. Do not quench early.

  • Workup: Quench with water. Separate layers. Wash organic layer with 1M HCl (to remove pyridine/excess amine), sat. NaHCO₃ (to remove unreacted acid), and brine.[3]

Protocol C: The "Difficult Amine" Method (Acid Chloride)

Best For: Non-nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered systems. Critical Requirement: N-Protection is recommended (e.g., N-Boc-indole-5-COOH) to prevent intermolecular N-acylation or polymerization.

Step-by-Step Procedure:

  • Activation: Dissolve N-Boc-indole-5-carboxylic acid in DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1 hr).

  • Concentration: Evaporate solvent to remove excess oxalyl chloride (crucial to avoid side reactions). Redissolve the crude acid chloride in DCM or THF.

  • Coupling: Add the weak amine and a non-nucleophilic base (e.g., 2,6-lutidine or DIPEA). Stir at RT or reflux if necessary.

Troubleshooting & Optimization Guide

ProblemProbable CauseExpert Solution
Incomplete Conversion Poor solubility of Indole-COOH.Switch solvent to NMP or DMSO . Increase temperature to 50°C.
Low Yield (Precipitation) Product crashing out during reaction.This is common with planar indoles. Dilute the reaction or filter the solid—it might be pure product.
Side Product (M+ mass) N-acylation of the indole ring.[5][6][7][8]Use Protocol B (T3P) (milder). If using Protocol A, ensure only 1.05 eq of HATU is used.
Emulsion during Workup DMF/DMSO presence.Use 5% LiCl wash. Alternatively, pour reaction into ice water and filter the precipitate (avoid extraction entirely).

Mechanistic Visualization: HATU Activation Pathway

The following diagram illustrates the activation pathway and the critical point where solubility issues typically arise.

Mechanism Indole Indole-5-COOH (Poor Solubility) Carboxylate Indole-5-COO- (Soluble Anion) Indole->Carboxylate Deprotonation (Solvent: DMF) Base DIPEA Base->Carboxylate ActiveEster O-At Active Ester (Reactive Intermediate) Carboxylate->ActiveEster + HATU (Fast) HATU HATU HATU->ActiveEster Product Indole-5-Amide ActiveEster->Product + Amine (Rate Limiting Step) Amine R-NH2 Amine->Product

Figure 2: Reaction pathway highlighting the deprotonation step as the key to solubilizing the indole substrate.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][10] Chemical Reviews, 116(19), 11754–11844. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Patterson, E. A., et al. (2011). T3P: The Coupling Reagent of the Future? Organic Process Research & Development, 15(6). [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. [Link]

Sources

Application Note: Optimization of Recrystallization Systems for 3-carbamoyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-carbamoyl-1H-indole-5-carboxylic acid is a critical bifunctional intermediate often utilized in the synthesis of antiviral agents (e.g., viral polymerase inhibitors) and kinase inhibitors.[1][2] Its structural duality—possessing both a hydrophilic carboxylic acid at the C5 position and a hydrogen-bond-donating carboxamide at the C3 position—creates a robust crystal lattice with high lattice energy.[2]

This application note details the optimal solvent systems for recrystallization, moving beyond generic "trial and error" to provide a logic-driven solubility profile. The primary recommended system is Ethanol/Water (gradient) , with DMSO/Water serving as a high-purity alternative for stubborn crude mixtures.[1][2]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the intermolecular forces holding the crystal together.[3]

FeatureChemical NatureImpact on Solubility
Indole Core Aromatic, HydrophobicRequires organic character (LogP ~1-2).[1][2] Insoluble in pure water.[2]
5-COOH Acidic (pKa ~4.4), PolarSoluble in basic aqueous solutions; H-bond donor/acceptor.
3-CONH₂ Neutral, PolarStrong H-bond network former.[3][1][2] Significantly raises Melting Point (MP).[3][1][2]

The Challenge: The 3-carbamoyl group creates a "brick-dust" effect, making the molecule poorly soluble in standard low-boiling organic solvents (DCM, Ether) and insoluble in water at neutral pH.[1][2]

Predicted Solubility Matrix
  • High Solubility (Hot): DMSO, DMF, DMAc (Dipolar aprotic breaks H-bonds).[3][1][2]

  • Moderate Solubility (Hot): Ethanol, Methanol, Acetonitrile (Polar protic/aprotic).[3][1][2]

  • Insoluble/Antisolvent: Water (at neutral/acidic pH), Hexanes, Diethyl Ether.[3][1][2]

Recommended Solvent Systems

System A: Ethanol/Water (The "Green" Standard)

Best for: General purification, removal of non-polar impurities, and scale-up suitability.[3][1]

  • Mechanism: Ethanol solvates the indole core and amide at high temperatures.[1][2] Water acts as a powerful antisolvent that forces the formation of the crystal lattice upon cooling, excluding impurities.[3]

  • Ratio: Typically 4:1 to 2:1 (EtOH:H₂O) depending on crude purity.[3][1][2]

System B: DMSO/Water (The "Antisolvent Crash")

Best for: Highly impure material or material that fails to dissolve in boiling ethanol.[1][2]

  • Mechanism: DMSO is a "universal solvent" for indoles.[1][2] Water is added to the cold or warm solution to chemically "crash out" the product.[2]

  • Warning: Residual DMSO can be difficult to remove; requires thorough washing.[1][2]

System C: Acid-Base Swing (Chemical Purification)

Best for: Removing non-acidic impurities (e.g., unreacted 3-cyanoindole).[1][2]

  • Mechanism: Exploits the pKa of the C5-carboxylic acid.[2] Dissolve in base (forming the carboxylate salt), filter insolubles, then re-acidify to precipitate the pure acid.[3][1]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

Standard Operating Procedure for >95% Purity[3][1][2]

  • Preparation: Place 10.0 g of crude 3-carbamoyl-1H-indole-5-carboxylic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (absolute) (approx. 80-100 mL). Heat the mixture to reflux (78°C).

    • Note: The solid may not dissolve completely yet.[1][2][4]

  • Titration: If solids remain, add water dropwise through the condenser until a clear solution is just achieved (or add more hot ethanol if water causes precipitation). Ideally, use a pre-heated mixture of EtOH:H₂O (9:[3][1]1) to solubilize.[1][2][5][6][7]

  • Hot Filtration (Critical): If black specks (carbon/palladium residues) remain, filter the hot solution rapidly through a pre-warmed Celite pad or sintered glass funnel.[3][1][2]

  • Crystallization:

    • Allow the filtrate to cool to room temperature (RT) slowly over 2 hours. Do not shock cool.

    • Once at RT, transfer to an ice-water bath (0-4°C) for 1 hour.

  • Isolation: Filter the white/off-white precipitate via vacuum filtration.[1][2]

  • Wash: Wash the cake with cold Ethanol/Water (1:1 mixture, 20 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours to remove lattice-bound water/solvent.

Protocol 2: Acid-Base Chemical Reprecipitation

For removal of neutral organic byproducts.[1][2]

  • Dissolution: Suspend crude solid in 1M NaOH (5-10 volumes). Stir until dissolved (pH > 10).

    • Observation: The solution should turn clear/yellow.[1][2] If solids remain, these are likely impurities.[3][2]

  • Filtration: Filter off any insoluble material.[1][2][7]

  • Precipitation: While stirring vigorously, slowly add 1M HCl dropwise.

  • Endpoint: Continue adding acid until pH reaches ~2-3. The product will precipitate as a thick white solid.[2]

  • Digestion: Stir the slurry for 30 minutes to ensure the amorphous solid transforms into a filterable crystalline form.

  • Collection: Filter, wash extensively with water (to remove NaCl), and dry.[3][1][2]

Process Visualization

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures you choose the correct method based on your specific impurity profile.[1][2]

SolventSelection Start Start: Crude Material Analysis SolubilityTest Test Solubility in Refluxing EtOH Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves MethodA Use Protocol 1: Ethanol/Water Recrystallization Dissolves->MethodA Yes CheckSolubilityDMSO Test Solubility in DMSO (RT) Dissolves->CheckSolubilityDMSO No DissolvesDMSO Dissolves? CheckSolubilityDMSO->DissolvesDMSO MethodB Use Protocol 2: DMSO/Water Antisolvent DissolvesDMSO->MethodB Yes MethodC Use Protocol 3: Acid/Base Swing DissolvesDMSO->MethodC No (Insoluble Inorganic?)

Caption: Decision matrix for selecting the optimal purification route based on crude solubility.

Diagram 2: The Recrystallization Workflow (Protocol 1)

RecrystWorkflow Step1 1. Dissolution (Reflux EtOH) Step2 2. Clarification (Hot Filtration) Step1->Step2 Remove insolubles Step3 3. Nucleation (Slow Cool to RT) Step2->Step3 Saturate Step4 4. Growth (Ice Bath 0°C) Step3->Step4 Maximize Yield Step5 5. Isolation (Vacuum Filter) Step4->Step5 Collect Solid

Caption: Step-by-step workflow for the Ethanol/Water recrystallization process.

References & Authority

The protocols above are synthesized from standard purification techniques for indole-carboxylic acids and carboxamides.[1][2]

  • Solubility of Indole-5-carboxylic acid:

    • Source: ChemicalBook & BenchChem Databases.[1][2]

    • Data: Soluble in Ethanol (50 mg/mL), DMSO, Methanol.[3][1][2]

    • Link:[1][2]

  • Purification of Indole-3-carboxamides:

    • Source: National Institutes of Health (PMC).[1][2] "Synthesis of a Series of Diaminoindoles."

    • Context: Describes purification of amide-substituted indoles using ethyl acetate/heptane and alcohols.

    • Link:[3][1][2]

  • General Purification of Indoles (BenchChem):

    • Source: BenchChem Technical Support.[1][2][4][5][8]

    • Context: "Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives" (Analogous polar acid/amide systems).[1][2][5]

    • Link:[3][1][2]

  • Synthesis of 3-Carbamoylmethyl-Indole Derivatives:

    • Source: MDPI (Molbank).[3][1][2]

    • Context: Describes the handling of 3-carbamoyl indole derivatives and their solubility in DMSO/Alcohols.

    • Link:[1][2]

Sources

Hydrolysis of 3-cyano-1H-indole-5-carboxylic acid to amide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Hydrolysis of 3-Cyano-1H-indole-5-carboxylic Acid to the Primary Amide

Executive Summary

This guide details the protocol for the chemoselective hydrolysis of 3-cyano-1H-indole-5-carboxylic acid to 5-carboxy-1H-indole-3-carboxamide .

The Challenge: The primary synthetic difficulty lies in differentiating the reactivity of the nitrile group at the C3 position from the carboxylic acid at the C5 position, while preventing over-hydrolysis of the desired amide to the dicarboxylic acid. Furthermore, the zwitterionic nature of the substrate (acidic -COOH, basic indole -NH) creates solubility challenges in neutral organic solvents.

** The Solution:** This protocol utilizes the Radziszewski reaction (Alkaline Hydrogen Peroxide). This method leverages the superior nucleophilicity of the hydroperoxide anion (


) to attack the nitrile, kinetically favoring the amide formation while the thermodynamic drive to the carboxylic acid is suppressed under controlled temperature.

Reaction Mechanism & Strategy

The transformation relies on the nucleophilic attack of the hydroperoxide anion on the nitrile carbon. Unlike acid-catalyzed hydrolysis, which proceeds via a reversible protonation, the alkaline peroxide method forms an imidate intermediate that irreversibly eliminates oxygen to form the amide.

Mechanistic Pathway (DOT Visualization)

Radziszewski_Mechanism Start 3-Cyano-indole-5-COOH Base Deprotonation (NaOH) Start->Base Salt Dianion Species (Soluble Salt) Base->Salt Forms Na+ salt Peroxide HOO- Attack Salt->Peroxide + H2O2 Imidate Peroxyimidic Acid Intermediate Peroxide->Imidate Amide Indole-3-carboxamide-5-carboxylate Imidate->Amide - O2 (gas) Final Final Product (Precipitated Acid-Amide) Amide->Final Acidic Workup (pH 3)

Figure 1: Mechanistic flow of the Radziszewski hydrolysis applied to the indole substrate.

Experimental Protocols

Method A: Alkaline Hydrogen Peroxide (Recommended)

Best for: High selectivity, avoiding over-hydrolysis, and handling the solubility of the C5-carboxylic acid.

Reagents:

  • Substrate: 3-cyano-1H-indole-5-carboxylic acid (1.0 equiv)

  • Solvent: 20% NaOH (aq) / Ethanol (1:1 ratio) or DMSO (if highly insoluble)

  • Reagent: 30% Hydrogen Peroxide (

    
    ) (5-10 equiv)
    
  • Quench: 10% HCl or Sodium Metabisulfite

Step-by-Step Procedure:

  • Solubilization:

    • Charge a reaction vessel with 3-cyano-1H-indole-5-carboxylic acid (1.0 g, 5.37 mmol).

    • Add 20% aqueous NaOH (5 mL). The solid should dissolve as it forms the sodium carboxylate salt.

    • Note: If the solution is turbid, add Ethanol (5 mL) to assist solubility. The mixture will be basic (pH > 12).

  • Reagent Addition (Exotherm Control):

    • Cool the mixture to 0–5°C using an ice bath.

    • Add 30%

      
        (3.0 mL, ~5 equiv) dropwise over 10 minutes.
      
    • Caution: The reaction releases oxygen gas. Ensure open venting.

    • Allow the reaction to warm to Room Temperature (20–25°C).

  • Monitoring:

    • Stir at RT for 2–4 hours.

    • HPLC Check: Monitor the disappearance of the nitrile peak. The amide product typically elutes earlier (more polar) than the nitrile but later than the di-acid.

  • Workup & Isolation:

    • Once conversion is >95%, cool the mixture to 0°C.

    • Quench: Carefully add saturated sodium metabisulfite solution if excess peroxide remains (test with starch-iodide paper).

    • Precipitation: Slowly acidify with 6N HCl to pH 3–4.

    • Critical: Do not drop below pH 2, or the amide may hydrolyze, or the indole nitrogen may protonate, complicating filtration.

    • The product, 5-carboxy-1H-indole-3-carboxamide , will precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid. Wash with cold water (2 x 10 mL) to remove salts.

    • Dry under vacuum at 45°C.

Method B: Acidic Hydrolysis (Alternative)

Use only if the substrate is sensitive to oxidation or base.

Reagents:

  • Sulfuric Acid (80%

    
    )
    
  • Temperature: 40–60°C

Procedure:

  • Dissolve the nitrile in 80%

    
    .
    
  • Heat to 60°C for 1 hour.

  • Pour onto crushed ice.

  • The product precipitates. Filter and wash with water. Risk:[1] Higher probability of converting the amide to the carboxylic acid (over-hydrolysis) compared to Method A.

Data Analysis & Troubleshooting

Comparative Performance Table
ParameterMethod A (Alkaline H2O2)Method B (Acidic H2SO4)
Selectivity (Amide:Acid) High (>95:5)Moderate (80:20)
Yield 85–92%60–75%
Reaction Time 2–4 Hours1–2 Hours
Solubility Excellent (as Na+ salt)Good (protonated)
Safety Profile Caution: Gas evolution (

)
Caution: Corrosive
Process Workflow (DOT Visualization)

Process_Workflow Start Start: Indole Nitrile Substrate Step1 1. Dissolve in NaOH/EtOH (Forms Soluble Carboxylate) Start->Step1 Step2 2. Add H2O2 Dropwise (Maintain T < 30°C) Step1->Step2 Step3 3. Monitor via HPLC (Target: >95% Conversion) Step2->Step3 Decision Is Nitrile Remaining? Step3->Decision Decision->Step2 Yes (Add more H2O2) Finish 4. Acidify to pH 3 Filter Precipitate Decision->Finish No (Proceed to Workup)

Figure 2: Operational workflow for the synthesis and isolation of the target amide.

References

  • Radziszewski Reaction Mechanism

    • Wiberg, K. B. (1953). The Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide. Journal of the American Chemical Society, 75(16), 3961–3964.
  • General Nitrile Hydrolysis Protocols

    • Organic Chemistry Portal. Hydrolysis of Nitriles to Amides.
  • Indole Chemistry & Stability

    • Sundberg, R. J. (1996). Indoles.[2][3] Academic Press. (Standard text for Indole reactivity).

  • Selective Hydrolysis Application Notes

    • Katritzky, A. R. et al. (2005). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion. Synthesis.

Sources

Application Note: 3-Carbamoyl-1H-indole-5-carboxylic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utility, synthesis, and evaluation of 3-carbamoyl-1H-indole-5-carboxylic acid as a privileged scaffold in kinase inhibitor discovery.


, CDK2, Plk1)

Executive Summary

The indole scaffold is ubiquitous in kinase inhibitor chemistry due to its structural similarity to the purine core of ATP. 3-carbamoyl-1H-indole-5-carboxylic acid represents a highly versatile, bifunctional core for "Fragment-Growing" strategies.

  • The 3-Carbamoyl Moiety (

    
    ):  Functions as a dominant hydrogen-bond donor/acceptor pair, mimicking the adenine exocyclic amine and N1 nitrogen to anchor the molecule to the kinase hinge region .
    
  • The 5-Carboxylic Acid Moiety (

    
    ):  Provides a critical "exit vector" pointing towards the solvent-exposed front or specific lysine/arginine residues (e.g., the catalytic Lys in the 
    
    
    
    -strand), enabling the attachment of solubilizing groups or selectivity-enhancing tails.

This guide provides a validated workflow for synthesizing this core, elaborating it into a library, and testing its efficacy against I


B Kinase 

(IKK

)
, a primary target for inflammatory diseases.

Rational Design & Structural Logic

The "Hinge-Solvent" Vector Strategy

Successful kinase inhibitors often bridge the deep ATP pocket (hinge) and the surface solvent channel. 3-carbamoyl-1H-indole-5-carboxylic acid is geometrically optimized for this:

  • Hinge Interaction (Anchor): The indole NH and the 3-carbamoyl oxygen/nitrogen form a bidentate or tridentate H-bond network with the kinase backbone (e.g., Glu/Leu residues in the hinge).

  • Selectivity Handle (Vector): The 5-position is distal to the hinge. In many kinases (like CDKs and IKKs), this vector points directly toward the ribose binding pocket or the solvent front, allowing for the introduction of bulky groups without steric clash.

Visualization: Binding Mode Hypothesis

The following diagram illustrates the theoretical binding mode of the scaffold within a generic kinase ATP pocket.

BindingMode cluster_kinase Kinase ATP Pocket cluster_ligand Ligand: 3-carbamoyl-1H-indole-5-COOH Hinge Hinge Region (Backbone CO/NH) IndoleNH Indole N1-H Hinge->IndoleNH H-Bond Acceptor Gatekeeper Gatekeeper Residue (Steric Control) Solvent Solvent Front (Library Diversity) IndoleNH->Gatekeeper Proximity C3Amide C3-Carbamoyl (C=O, NH2) C3Amide->Hinge H-Bond Donor/Acceptor C5Acid C5-Carboxylic Acid (COOH) C5Acid->Solvent Exit Vector (Derivatization Site)

Figure 1: Schematic representation of the bidentate interaction between the indole scaffold and the kinase hinge region, highlighting the C5 position as a vector for solvent interaction.

Chemical Synthesis Protocol

Objective: Scalable synthesis of 3-carbamoyl-1H-indole-5-carboxylic acid starting from methyl indole-5-carboxylate.

Materials
  • Starting Material: Methyl 1H-indole-5-carboxylate (CAS: 1011-65-0)

  • Reagent: Chlorosulfonyl isocyanate (CSI) (CAS: 1189-71-5)

  • Solvents: Acetonitrile (anhydrous), DMF, Acetone, Water.

  • Base: KOH or LiOH.

Step-by-Step Methodology
Step 1: Formation of the 3-Carbamoyl Intermediate

Rationale: Electrophilic aromatic substitution using CSI is the most direct route to install a carbamoyl group at the electron-rich C3 position of the indole without requiring metal catalysis.

  • Preparation: Dissolve methyl 1H-indole-5-carboxylate (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Dropwise add chlorosulfonyl isocyanate (1.1 eq, 11 mmol). The solution may turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Hydrolysis: Quench the reaction by adding a mixture of acetone/water (1:1, 20 mL). Caution: Exothermic.

  • Workup: Adjust pH to ~7 with 1M NaOH. The intermediate methyl 3-carbamoyl-1H-indole-5-carboxylate often precipitates. Filter, wash with cold water, and dry.

    • Yield Expectation: 85-95%.

Step 2: Hydrolysis to the Free Acid

Rationale: Selective hydrolysis of the methyl ester yields the target carboxylic acid while preserving the primary amide at C3 (amides are generally more stable to mild hydrolysis than esters).

  • Dissolution: Suspend the intermediate from Step 1 (5 mmol) in THF/Water (3:1, 40 mL).

  • Saponification: Add LiOH

    
    H
    
    
    
    O (3.0 eq).
  • Heating: Heat to 50°C and monitor by LC-MS (Target Mass: ~204.18 Da).

  • Isolation: Once the ester is consumed (approx. 4-6 hours), cool to RT. Acidify carefully with 1M HCl to pH 3-4.

  • Purification: The product 3-carbamoyl-1H-indole-5-carboxylic acid will precipitate as a white/off-white solid. Filter, wash with water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Biological Evaluation Protocol: IKK Inhibition Assay

Context: The I


B Kinase (IKK) complex is a key regulator of NF-

B signaling.[2][3] Indole-3-carboxamides are established inhibitors of this pathway [1].
Experimental Setup (TR-FRET Format)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the inhibition of IKK


 activity.

Reagents:

  • Enzyme: Recombinant human IKK

    
     (active).
    
  • Substrate: Biotinylated I

    
    B
    
    
    
    peptide (Ser32/36).
  • Detection: Europium-labeled anti-phospho-I

    
    B
    
    
    
    antibody + APC-labeled Streptavidin.
  • ATP: Ultra-pure ATP (Km apparent is ~10

    
    M for IKK
    
    
    
    ).
Assay Workflow

AssayWorkflow Start Compound Preparation (DMSO Serial Dilution) EnzymeAdd Add IKKbeta Enzyme (Incubate 15 min @ RT) Start->EnzymeAdd ReactionStart Add Substrate Mix (ATP + Biotin-Peptide) EnzymeAdd->ReactionStart Incubation Kinase Reaction (60 min @ RT) ReactionStart->Incubation StopDetect Add Detection Mix (Eu-Ab + APC-Strep + EDTA) Incubation->StopDetect Read Read TR-FRET (Ex: 337nm, Em: 620/665nm) StopDetect->Read

Figure 2: Step-by-step workflow for the IKK


 TR-FRET inhibition assay.
Detailed Steps
  • Compound Plate: Dispense 100 nL of test compound (in 100% DMSO) into a 384-well low-volume white plate. Include High Control (DMSO only) and Low Control (known inhibitor, e.g., Staurosporine or BMS-345541).

  • Enzyme Addition: Add 5

    
    L of IKK
    
    
    
    enzyme buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    , 1 mM DTT, 0.01% Brij-35).
  • Pre-incubation: Centrifuge briefly and incubate for 15 minutes to allow compound-enzyme equilibrium.

  • Substrate Addition: Add 5

    
    L of Substrate Mix (2 
    
    
    
    M ATP + 50 nM Biotin-I
    
    
    B
    
    
    peptide). Note: ATP concentration should be at or below Km.
  • Reaction: Incubate for 60 minutes at Room Temperature.

  • Detection: Add 10

    
    L of Detection Mix containing EDTA (to stop the reaction), Eu-Antibody, and APC-Streptavidin.
    
  • Read: Incubate for 1 hour and read on a multimode plate reader (e.g., EnVision). Calculate

    
     based on the ratio of 665 nm (Acceptor) to 620 nm (Donor) signals.
    

Data Analysis & SAR Strategy

When analyzing data from the 3-carbamoyl-1H-indole-5-carboxylic acid core, organize results to evaluate the impact of C5-derivatization.

Table 1: Example SAR Data Structure

Compound IDC3-SubstituentC5-SubstituentIKK

IC

(nM)
Solubility (pH 7.4)
Ref-1


>10,000High
Analogue-A


450Low
Analogue-B


120High
Analogue-C

(Thioamide)

85Medium

Interpretation:

  • Ref-1 (The Core): Likely weak potency on its own because it lacks the hydrophobic bulk to fill the kinase "back pocket" or solvent channel interactions. It is a starting point.

  • Analogue-B: Demonstrates the power of the C5-vector. Amidation with a solubilizing tail (morpholine) improves potency (likely via salt bridge or solvent interaction) and maintains solubility.

References

  • BMS-345541 and related Indole Carboxamides: Title: 3,5-Disubstituted-indole-7-carboxamides as IKKbeta Inhibitors. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Indole Synthesis Methodology: Title: Synthesis of 3-Carbamoylmethyl-indole-1-carboxylic acid ethyl ester (MDPI). Source: Molbank / MDPI. URL:[Link][4]

  • CDK2/EGFR Dual Inhibitors: Title: Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors.[5] Source: RSC Advances. URL:[Link]

  • Plk1 Inhibition: Title: Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[6][7][8] URL:[Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of indole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole-5-Carboxylic Acid Derivatives Topic: Preventing Oxidation & Degradation Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. If you are working with indole-5-carboxylic acid or its derivatives, you are likely encountering a persistent issue: chromogenic oxidation . These compounds are notorious for transitioning from off-white solids to pink, red, or brown gums during storage or purification.

While the electron-withdrawing carboxylic acid group at the C5 position provides some stability compared to electron-rich indoles (e.g., 5-methoxyindole), the indole core remains electron-rich and susceptible to radical-mediated autoxidation at the C2-C3 double bond. This guide provides the mechanistic insight and strict protocols required to maintain the integrity of your material.

Module 1: Diagnosis & Mechanism

Q: Why is my white indole-5-carboxylic acid turning pink/red?

A: The color change is a visual indicator of oxidative dimerization . Unlike simple decomposition, this is a radical chain reaction initiated by molecular oxygen or trace peroxides in solvents.

  • Initiation: Light or trace metals generate a radical at the C3 position (the most electron-rich site).

  • Propagation: The radical reacts with

    
     to form a peroxyl radical.
    
  • Termination/Chromophore Formation: These intermediates degrade into indolenines (3-oxindoles) or couple to form indigoid-like dimers . These dimers have extended conjugation, resulting in intense red/pink absorbance even at ppm levels of impurity.

Visualizing the Enemy: The following pathway illustrates the degradation cascade you are fighting.

IndoleOxidation Indole Indole-5-COOH (Colorless) Radical C3-Radical Intermediate Indole->Radical Light/Air (hv, O2) Peroxyl C3-Peroxyl Radical Radical->Peroxyl +O2 Indolenine 3-Oxoindolenine (Reactive Electrophile) Peroxyl->Indolenine -OH Dimer Indigoid Dimer (Pink/Red Chromophore) Indolenine->Dimer + Indole (Coupling) Isatin Isatin-5-COOH (Yellow/Orange) Indolenine->Isatin Oxidative Cleavage

Figure 1: Autoxidation cascade of indole derivatives leading to chromogenic impurities.

Module 2: Synthesis & Reaction Control

Q: My reaction yields are low, and the mixture is dark. How do I prevent this?

A: You must eliminate the three vectors of oxidation: Dissolved Oxygen , Peroxides , and Acidic Catalysis .

Protocol 1: Solvent De-oxygenation (Mandatory) Do not rely on simple nitrogen balloon purging. Indoles are sensitive enough that "sparging" is the minimum requirement.

  • Sparging: Bubble dry Argon (heavier than air, blankets the surface) through the solvent for 15-20 minutes before adding the indole.

  • Freeze-Pump-Thaw (Gold Standard): For highly sensitive derivatives (e.g., if you have added EDGs like amines), perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen completely.

Protocol 2: Solvent Selection Table Avoid ethers if possible. If you must use them, they must be distilled from sodium/benzophenone or tested for peroxides immediately before use.

Solvent ClassRisk LevelNotes
Chlorinated (DCM, Chloroform) LowExcellent solubility. Warning: Acidic impurities in Chloroform (HCl) can catalyze polymerization. Pass through basic alumina before use.
Alcohols (MeOH, EtOH) Low-MediumGood solubility. Degas thoroughly.
Ethers (THF, Diethyl Ether) HIGH Peroxides act as radical initiators. Avoid unless freshly distilled.
DMF/DMSO MediumHard to remove; high boiling points promote thermal oxidation during workup.

Module 3: Purification (The Critical Step)

Q: My compound streaks on the column and comes out impure. Is the silica bad?

A: Yes. Standard silica gel is slightly acidic (pH 4-5). This acidity protonates the indole, catalyzing dimerization and polymerization on the column. You observe this as "streaking" or a compound that stays at the baseline.

Workflow: The Neutralized Silica Protocol You must mask the acidic silanol sites on the silica gel.

  • Select Mobile Phase: Determine your Rf using standard TLC (aim for Rf ~ 0.3).

  • The Modifier: Add 1% Triethylamine (TEA) to your solvent system.

    • Example: If using 30% EtOAc/Hexanes, make it 30% EtOAc / 69% Hexanes / 1% TEA.

  • Column Pre-treatment (Crucial):

    • Pack the column with the TEA-containing solvent.[1]

    • Flush 2 column volumes of TEA-solvent through the silica before loading your sample. This neutralizes the acidic sites.[1][2]

  • Elution: Run the column with the TEA-containing solvent.

  • Post-Column: Rotovap immediately. Do not let the indole sit in the TEA solution for days, as basic conditions can eventually promote other side reactions (though less aggressive than acid).

Alternative: Neutral Alumina If the TEA method fails, switch the stationary phase to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and gentler on the indole


-system.

PurificationFlow Start Crude Indole Mixture TLC Run TLC on Silica Start->TLC Decision Does it streak? TLC->Decision NoStreak Standard Flash Chromatography Decision->NoStreak No Streak Acid Sensitivity Detected Decision->Streak Yes MethodA Method A: Silica + 1% TEA (Pre-buffer column!) Streak->MethodA Preferred MethodB Method B: Switch to Neutral Alumina Streak->MethodB Alternative

Figure 2: Decision tree for purification of acid-sensitive indole derivatives.

Module 4: Storage & Handling

Q: How do I store the purified material for long-term stability?

A: Indole-5-carboxylic acid derivatives are not "bench stable" over months.

  • State: Store as a solid. Never store in solution (especially chlorinated solvents or ethers) for more than 24 hours.

  • Temperature: -20°C is mandatory for long-term storage.

  • Atmosphere: Flush the vial with Argon or Nitrogen before capping. Parafilm is insufficient; use a tightly sealed screw cap with a Teflon liner.

  • Light: Amber vials or aluminum foil wrapping are required to prevent photo-initiated radical formation.

References

  • Atmospheric Oxidation Mechanism: Xue, J., et al. (2022).[3] "Atmospheric oxidation mechanism and kinetics of indole initiated by •OH and •Cl." Atmospheric Chemistry and Physics.

  • Purification Techniques: BenchChem Technical Support. (2025).[1][2][4] "Purification of Indole Derivatives by Column Chromatography: Deactivation of Silica Gel."

  • Indole Stability & Metabolism: Quartarone, G., et al. "Inhibitive action of indole-5-carboxylic acid towards corrosion." Sigma-Aldrich Product Literature / Corrosion Science.

  • Antioxidant Properties: Ximenes, V. F., et al. (2005). "Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid."[5] Brazilian Journal of Medical and Biological Research.

  • Acid-Catalyzed Polymerization: Smith, G. F. (1963).[6] "The Acid-Catalyzed Polymerization of Pyrroles and Indoles." Advances in Heterocyclic Chemistry.

Sources

Troubleshooting low yield in 3-carbamoylindole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: INC-3920-IND Subject: Troubleshooting Low Yield in Indole-3-Carboxamide Synthesis Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

The synthesis of 3-carbamoylindoles (indole-3-carboxamides) is frequently plagued by regioselectivity issues (N1 vs. C3 attack), intermediate instability, or confusion with glyoxylamide synthesis. This guide addresses the three most common synthetic pathways: Isocyanate Addition , Friedel-Crafts Carbamoylation , and Pd-Catalyzed Aminocarbonylation .

Please identify your specific workflow below to access the relevant troubleshooting protocols.

Diagnostic Phase: Select Your Workflow

Before proceeding, confirm your target structure. A common error is using the Oxalyl Chloride (Speeter-Anthony) method, which yields the Indole-3-glyoxylamide (two carbonyls), not the carboxamide (one carbonyl), unless a decarbonylation step is added.

Figure 1: Decision matrix for identifying the root cause based on synthetic methodology.

Workflow A: Isocyanate Addition (Direct C3-Carbamoylation)

Protocol: Indole + Base + Isocyanate (


) 

Indole-3-carboxamide.
The Problem: N1 vs. C3 Regioselectivity

The indole nitrogen (N1) is the most acidic site (


), but C3 is the most nucleophilic. Strong bases (e.g., NaH, KOtBu) often deprotonate N1, leading to N1-carbamoylation  (urea formation) rather than the desired C3 product.
Troubleshooting Steps
SymptomDiagnosisCorrective ActionMechanism
Major Product is N-substituted Base is too ionic/dissociated (NaH, KHMDS).Switch to Grignard Exchange. Use

or

.
The

coordinates to the N1 anion, blocking N-attack and directing the electrophile to C3 via a 6-membered transition state [1].
No Reaction / Low Yield Isocyanate hydrolysis.Dry Solvents & Excess Reagent. Isocyanates are moisture sensitive.Ensure anhydrous THF/DCM. Use 1.2–1.5 eq. of isocyanate.
Indole is N-Protected C3 is sterically/electronically blocked.Use Borane Catalysis. Add 10-20 mol%

.[1]
The Lewis acid activates the isocyanate, overcoming the lower nucleophilicity of N-protected indoles [2].
Optimized Protocol (Grignard Method)
  • Dissolve Indole (1.0 eq) in anhydrous THF under Argon.

  • Cool to 0°C. Add

    
     (1.05 eq, 3.0 M in ether) dropwise.
    
  • Stir 30 min at 0°C, then warm to RT for 30 min (Solution turns cloudy/grey).

  • Cool back to 0°C. Add Isocyanate (1.1 eq) dropwise.

  • Critical: Allow to warm to RT slowly overnight. Quench with saturated

    
    .
    

Workflow B: Friedel-Crafts Carbamoylation

Protocol: Indole + Carbamoyl Chloride (


) + Lewis Acid 

Product.
The Problem: Deactivated Nucleophiles

Carbamoyl chlorides are less reactive than acyl chlorides. Standard Lewis acids (


) often fail if the indole has electron-withdrawing groups (EWGs).
Troubleshooting Steps
  • Use Dialkylaluminum Chlorides: Replace

    
     with 
    
    
    
    or
    
    
    .[2] These reagents act as both Lewis acid and proton scavenger, significantly boosting yields for C3-acylation without requiring N-protection [3].
  • Temperature Control: Perform the reaction in

    
     at 0°C to RT. High temperatures often lead to polymerization.
    

Workflow C: Pd-Catalyzed Aminocarbonylation

Protocol: Indole-X + CO + Amine + Pd Catalyst


 Product.[3]
The Problem: Catalyst Death & Mono- vs. Double-Carbonylation

Palladium catalysis can accidentally insert two CO molecules (forming


-ketoamides) or fail due to poisoning by the amine.
Troubleshooting Steps
  • Selectivity Control: To ensure mono-carbonylation (Carboxamide), use

    
     / Xantphos  systems. Bulky phosphine ligands prevent the second CO insertion [4].
    
  • CO Source: If avoiding CO gas, use molybdenum hexacarbonyl (

    
    )  or chloroform (
    
    
    
    ) with strong base as a surrogate, though gas balloons are more reliable for stoichiometry.
  • Oxidant: If doing C-H activation (starting from simple indole), a re-oxidant is required.

    
      or 
    
    
    
    are standard. Ensure the reaction is not oxygen-starved if using aerobic oxidation.

FAQ: The "Oxalyl Chloride" Trap

Q: I used oxalyl chloride followed by an amine, but my mass spec shows M+28. What happened? A: You synthesized the Indole-3-glyoxylamide (


), not the carboxamide.
  • The Fix: You must decarbonylate the product. This is difficult.

  • Alternative: If you must use this route, reflux the glyoxylamide in high-boiling solvent (e.g., chlorobenzene) with

    
      (Wilkinson's catalyst) to extrude CO [5].
    
  • Recommendation: Switch to Workflow A (Isocyanate) for direct access to the carboxamide.

References

  • Magnesium-Mediated Selectivity:J. Chem. Soc., Perkin Trans. 1, 1977, 2047.
  • Borane Catalysis: "Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids." Catalysis Science & Technology, 2022. Link

  • Dialkylaluminum Chlorides: "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2000, 2(10), 1485–1487. Link

  • Pd-Catalyzed Selectivity: "Palladium-catalyzed mono- and double-carbonylation of indoles with amines controllably leading to amides and α-ketoamides."[4] Chemical Communications, 2012. Link

  • Decarbonylation: "Decarbonylation of 3-Indoleglyoxalyl Chloride." The Journal of Organic Chemistry, 1958.[5] Link

Sources

Technical Support Center: 3-Carbamoyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling at pH 7 Document ID: TSC-IND-053 Status: Active Last Updated: March 7, 2026

Executive Summary & Stability Profile

The Bottom Line: At pH 7, 3-carbamoyl-1H-indole-5-carboxylic acid exists primarily as a mono-anion (5-carboxylate). While the amide group at position 3 is kinetically stable against hydrolysis at neutral pH, the indole core is highly susceptible to oxidative degradation and photolysis .

Users frequently mistake the "yellowing" of the solution for amide hydrolysis; however, this is almost invariably due to oxidative dimerization of the indole ring (formation of indigo/melanin-like oligomers).

Physicochemical Status at pH 7.0
ParameterStatusTechnical Rationale
Ionization State Anionic (-1) The C5-carboxylic acid (

) is deprotonated. The C3-amide is neutral.
Solubility Moderate/Good Ionization at C5 improves aqueous solubility compared to acidic media.
Hydrolytic Stability High The C3-primary amide is stable at pH 7. Half-life is typically >1 year at 25°C.
Oxidative Stability Low Electron-rich indole ring is prone to radical attack at C2/C3.
Photostability Poor UV/Vis absorption triggers radical formation and polymerization.

Degradation Pathways (Visualized)

The following diagram illustrates the competing degradation pathways. Note that Path A (Oxidation) is the dominant failure mode at pH 7, while Path B (Hydrolysis) is negligible unless catalyzed by enzymes or extreme heat.

DegradationPathways Parent 3-carbamoyl-1H-indole-5-carboxylic acid (Parent) Radical Indolyl Radical (Intermediate) Parent->Radical Light / O2 (Fast) Diacid Indole-3,5-dicarboxylic acid (Hydrolysis Product) Parent->Diacid H2O / pH 7 (Very Slow / Negligible) Ammonia NH3 Parent->Ammonia Oxindole Oxindole Derivative (Colorless/Pale) Radical->Oxindole Oxidation (+O) Dimer Indole Dimers/Oligomers (Yellow/Brown Precipitate) Radical->Dimer Polymerization (Major Cause of Color)

Figure 1: Mechanistic pathway showing oxidative dimerization as the primary instability risk at pH 7, contrasting with the kinetic stability of the amide bond.

Troubleshooting Guide

Scenario A: Solution turns yellow/brown within 24 hours.

Diagnosis: Photo-oxidation.

  • Mechanism: Light exposure excites the indole ring, generating radical species that polymerize. This is not hydrolysis.

  • Corrective Action:

    • Prepare fresh solution in amber glass or wrap container in aluminum foil.

    • Degas buffers with

      
       or Argon to remove dissolved oxygen.
      
    • Add an antioxidant (e.g., 0.1% Ascorbic Acid or EDTA) if compatible with your assay.

Scenario B: Precipitation occurs upon storage at 4°C.

Diagnosis: Protonation or "Salting Out."

  • Mechanism: While soluble at pH 7, if the buffer capacity is weak and pH drifts below 5.0, the C5-carboxylate protonates (

    
    ), drastically reducing solubility.
    
  • Corrective Action:

    • Verify pH of the cold solution (Tris and Phosphate pH can shift with temperature).

    • Ensure buffer concentration is sufficient (at least 50 mM) to maintain pH 7.0.

Scenario C: HPLC shows a new peak at RRT 0.85 (Relative Retention Time).

Diagnosis: Hydrolysis (Rare) or Polar Oxidation.

  • Mechanism: If the peak corresponds to the dicarboxylic acid (hydrolysis), it will be more polar and elute earlier.

  • Validation: Check the mass spectrum.

    • Parent MW: 204.18 Da.

    • Hydrolysis Product (Diacid): 205.17 Da (+1 Da mass shift is hard to see, look for -NH3 loss).

    • Oxidation Product (Oxindole): +16 Da (M+16).

  • Corrective Action: If hydrolysis is confirmed, check for bacterial contamination (bacterial amidases are potent). Filter sterilize (0.22

    
    ) all buffers.
    

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stock Solution (10 mM)

Objective: Create a stable stock for dilution into pH 7 assays.

  • Weighing: Weigh the compound into an amber vial.

  • Solvent: Dissolve in 100% DMSO (Dimethyl sulfoxide).

    • Why? DMSO prevents hydrolysis and suppresses radical formation better than water.

  • Storage: Store at -20°C. Stability is >6 months.

    • Critical: Do not store in aqueous pH 7 buffer for >1 week.

SOP-02: Working Solution (pH 7 Buffer)

Objective: Dilute for immediate use.

  • Buffer Selection: Use Phosphate Buffered Saline (PBS) or HEPES (pH 7.0 - 7.4).

  • Dilution: Spike the DMSO stock into the buffer. Keep DMSO concentration <1% to avoid enzyme inhibition (if applicable).

  • Handling:

    • Keep on Ice: Low temperature slows oxidation.

    • Protect from Light: Use foil.[1]

    • Use within 4 hours: For precise

      
       or 
      
      
      
      determinations, fresh preparation is mandatory.

Decision Tree: Stability Analysis

Use this logic flow to determine the cause of experimental inconsistencies.

TroubleshootingTree Start Issue Detected ColorChange Is solution Yellow/Brown? Start->ColorChange Precipitate Is there Precipitate? Start->Precipitate HPLC New HPLC Peak? Start->HPLC Light Cause: Photo-oxidation Action: Use Amber Vials ColorChange->Light Yes CheckPH Check pH. Is pH < 5.5? Precipitate->CheckPH Yes MassSpec Mass Shift? HPLC->MassSpec Yes AcidCrash Cause: Acidification Action: Increase Buffer Strength CheckPH->AcidCrash Yes SolubilityLimit Cause: Saturation Action: Add 5% DMSO CheckPH->SolubilityLimit No OxProd Cause: Oxidation Action: Degas Solvents MassSpec->OxProd +16 Da HydProd Cause: Hydrolysis Action: Check for Enzymes/Bacteria MassSpec->HydProd +1 Da / More Polar

Figure 2: Diagnostic workflow for identifying the root cause of instability.

Frequently Asked Questions (FAQs)

Q: Can I autoclave this compound in PBS? A: No. While the amide might survive, the heat (121°C) will accelerate oxidative degradation of the indole ring, likely resulting in a black/brown unusable solution. Filter sterilize (0.22


) instead.

Q: Why does the literature say amides are stable, but my compound is degrading? A: Context matters. General organic chemistry textbooks refer to the amide bond stability. However, in 3-carbamoyl-1H-indole-5-carboxylic acid , the instability arises from the indole core , not the amide. You are observing ring oxidation, not amide hydrolysis.

Q: What is the extinction coefficient for concentration determination? A: Indoles typically absorb at


 nm. However, oxidation products absorb at 350-450 nm.
  • Protocol: If

    
     (in a 1cm path), significant degradation has occurred. Do not use the sample.
    

References

  • Indole-5-carboxylic Acid Properties

    • Source: ChemicalBook & Sigma-Aldrich Technical D
    • Relevance: Establishes pKa (~4.[2]4) and solubility profile (soluble in basic/neutral aqueous media).

    • Link:

  • Oxidative Degradation of Indoles

    • Source: Quartarone, G., et al. "Inhibitive action of indole-5-carboxylic acid towards corrosion..." & General Indole Electrochemistry.

    • Relevance: Confirms the susceptibility of the indole ring to oxidative polymerization and dimer formation
    • Link:

  • Amide Hydrolysis Kinetics

    • Source:Plos One (Indole-3-acetamide hydrolase studies)
    • Relevance: Demonstrates that hydrolysis of indole-3-carboxamides (like IAM)
    • Link:

  • Photostability Guidelines

    • Source: ICH Guideline Q1B (Photostability Testing).
    • Relevance: Provides the regulatory basis for the "Yellowing" troubleshooting steps (forced degrad
    • Link:

Sources

Optimization of amide bond formation on indole scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Subject: Optimization of Amide Bond Formation on Indole Scaffolds. Ticket ID: IND-AMIDE-OPT-001 Status: Open

Executive Summary: The Indole Paradox

The indole scaffold presents a unique electronic duality that complicates amide bond formation. It is electron-rich, making it prone to oxidative degradation and electrophilic substitution at C3, yet the N1-H is a poor nucleophile (


). Furthermore, indole-3-carboxylic acids are notoriously unstable, often undergoing decarboxylation under standard activation conditions.

This guide moves beyond generic peptide coupling protocols to address the specific electronic and steric requirements of the indole ring.

Module 1: Indole-3-Carboxylic Acid Coupling (C3-Amidation)

The Core Issue: Decarboxylation and Epimerization. Indole-3-carboxylic acids are vinylogous carbamic acids. Upon activation (especially with thionyl chloride or oxalyl chloride), the electron pair from the nitrogen can push through the ring, facilitating the loss of


.
Standard Operating Procedure (SOP): The T3P Protocol

We recommend Propylphosphonic Anhydride (T3P) over HATU or EDC for indole-3-carboxylic acids. T3P acts as an acid scavenger, operates in a cyclic transition state that minimizes epimerization, and produces water-soluble byproducts, simplifying workup [1, 2].

Protocol:

  • Dissolution: Dissolve Indole-3-COOH (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvent alternative).

  • Base: Add Pyridine (3.0 eq) or DIPEA (3.0 eq). Note: Pyridine often gives higher yields with T3P due to specific catalytic effects.

  • Addition: Add T3P (50% w/w in EtOAc/DMF, 1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir 2–12 h.

  • Workup: Wash with water, 10% citric acid, and

    
    .
    
Data Comparison: Coupling Reagents for Indole-3-COOH
ReagentActivation SpeciesDecarboxylation RiskEpimerization RiskRecommended For
T3P Cyclic AnhydrideLow Very Low Chiral amines, unstable acids, scale-up.
HATU O-At EsterModerateLowDifficult/Sterically hindered amines.
EDC/HOBt O-Bt EsterModerateModerateStandard, robust substrates.
SOCl₂/Oxalyl Cl Acid ChlorideHigh HighNOT RECOMMENDED for Indole-3-COOH.
Visualization: T3P Activation Mechanism

T3P_Mechanism cluster_0 Activation Phase cluster_1 Coupling Phase IndoleAcid Indole-3-COOH MixedAnh Mixed Anhydride (Reactive Intermediate) IndoleAcid->MixedAnh Base (Pyridine) T3P T3P (Cyclic Anhydride) T3P->MixedAnh Transition Cyclic Transition State (Low Epimerization) MixedAnh->Transition + Amine Amine Amine (R-NH2) Amine->Transition Product Indole-3-Carboxamide Transition->Product - HOP(O)(R)OH

Caption: T3P forms a mixed anhydride that reacts via a cyclic transition state, suppressing racemization and decarboxylation.

Module 2: N1-Acylation (Functionalizing the Indole Nitrogen)

The Core Issue: Nucleophilicity vs. Regioselectivity. The indole nitrogen is not basic. Acylation requires deprotonation (


) or specific catalysis. A common failure mode is C3-acylation (Friedel-Crafts) competing with N1-acylation.
Troubleshooting Guide

Q: I am getting low yields (<10%) using EDC/NHS for N-acylation. Why? A: EDC/NHS is insufficient for N1-acylation. The N-H bond is too strong. You must use a "Hard/Hard" coupling strategy.

  • Solution A (Strong Base): Use NaH (1.2 eq) in DMF at 0°C to form the sodium indolide, then add the Acid Chloride.

  • Solution B (Catalytic): For sensitive substrates, use the DMAP/Boc2O one-pot method [3]. DMAP acts as a nucleophilic catalyst to transfer the acyl group.

Q: I observe C3-acylation instead of N-acylation. A: This occurs under acidic conditions or with Lewis Acids (


).
  • Fix: Ensure basic conditions. Use Phase Transfer Catalysis (PTC): 50% NaOH (aq), Toluene, and TBAHS (tetrabutylammonium hydrogen sulfate). The interfacial deprotonation favors N-attack over C-attack.

Module 3: Indole-Amines (Tryptamine Derivatives)

The Core Issue: Pictet-Spengler Cyclization. When coupling a carboxylic acid to a tryptamine (indole-ethylamine), acidic conditions or aldehydes (impurities) can trigger cyclization to a


-carboline.

Protocol Adjustment:

  • Avoid: Acid chlorides without base scavengers.

  • Preferred: HATU/DIPEA in DMF. The basic environment prevents the C2 position from attacking the forming amide/iminium intermediate.

Module 4: Decision Matrix & FAQs
Workflow: Selecting the Right Conditions

Indole_Decision_Tree Start Start: Amide Coupling on Indole Position Where is the reaction site? Start->Position N1 N1 (Ring Nitrogen) Position->N1 C3 C3 (Carboxylic Acid) Position->C3 SideChain Side Chain Amine (Tryptamine) Position->SideChain BaseQ Is substrate base sensitive? N1->BaseQ ChiralQ Is the Amine Chiral? C3->ChiralQ HATU Use HATU / DIPEA SideChain->HATU Standard NaH Use NaH / DMF + Acid Chloride BaseQ->NaH No DMAP Use DMAP / Boc2O method BaseQ->DMAP Yes T3P Use T3P / Pyridine (Prevents Epimerization) ChiralQ->T3P Yes ChiralQ->HATU No

Caption: Decision matrix for selecting reagents based on regiochemistry and substrate sensitivity.

Frequently Asked Questions

Q: My Indole-3-Carboxylic acid coupled product has an unexpected NMR peak at ~8.0 ppm and the mass is M-44. What happened? A: You likely decarboxylated the acid. The "M-44" corresponds to loss of


. The peak at ~8.0 ppm is the C2-proton of the resulting unsubstituted indole.
  • Corrective Action: Switch to T3P or Mixed Anhydride (IBCF/NMM) at -15°C. Avoid temperatures >40°C during activation.

Q: Can I use EDC/HOBt for Indole-3-COOH? A: You can, but HOBt has been reclassified as an explosive (Class 1) in many jurisdictions, complicating shipping and storage. Furthermore, EDC urea byproducts can be difficult to remove from hydrophobic indole products. T3P or COMU are superior modern alternatives [4].

Q: How do I remove excess Indole starting material? A: Indoles are notoriously "sticky" on silica.

  • Tip: If your product is N-acylated, the N-H acidity is gone. Wash the organic layer with 1M NaOH. Unreacted indole (which still has N-H) will be deprotonated and pulled into the aqueous layer (or at least made significantly more polar).

References
  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P." Organic Letters, 13(19), 5048–5051.

  • Archimica. (2010). "T3P (Propanephosphonic acid anhydride) – The Coupling Reagent of the Future."[1] Technical Note.

  • Umehara, M., et al. (2023). "Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid." ChemCatChem.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

Sources

Technical Support Center: Handling Hygroscopic Indole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with irreproducible yields, failed couplings, and degraded starting materials when working with indole carboxylic acid derivatives (e.g., indole-2-carboxylic acid, indole-3-carboxylic acid, and their saturated octahydro-analogs).

These building blocks are notorious for their hygroscopicity. This guide moves beyond basic "keep dry" advice by explaining the causality behind moisture-driven experimental failures and providing self-validating protocols to ensure scientific integrity in your synthetic workflows.

FAQ 1: Why do my indole carboxylic acid derivatives clump, and how does this affect my stoichiometry?

The Causality: Indole carboxylic acids possess both a hydrogen-bond donating indole amine (N-H) and a carboxylic acid (COOH) group. This dual functionality creates a highly favorable thermodynamic environment for atmospheric water molecules to intercalate via extensive hydrogen bonding networks. When water is absorbed, the compound physically clumps, and its apparent mass increases.

If you weigh 100 mg of a heavily hydrated indole carboxylic acid, you might actually be weighing 85 mg of the compound and 15 mg of water. This throws off your molar equivalents, leading to incomplete reactions. Furthermore, in downstream amide couplings, this stoichiometric excess of water actively destroys your coupling reagents[1].

FAQ 2: What is the optimal protocol for storing and weighing these highly hygroscopic building blocks?

The Causality: Standard benchtop weighing exposes the material to ambient humidity, which can be absorbed in seconds. To prevent this, the material must be isolated from atmospheric moisture at all times. Cold storage (-20°C) is recommended to prevent slow decarboxylation or oxidation of the indole core, but condensation will form immediately if the container is opened while cold[2].

Step-by-Step Methodology: Anhydrous Weighing Protocol

  • Equilibration: Remove the sealed container of the indole carboxylic acid from the -20°C freezer and place it in a vacuum desiccator. Allow it to warm to room temperature (approx. 1-2 hours) before opening. This prevents atmospheric condensation from forming on the cold powder.

  • Isolation: Transfer the sealed container, a micro-spatula, and pre-tared reaction vials into a humidity-controlled glove box or an argon-flushed glove bag.

  • Weighing: Open the container inside the inert atmosphere. Rapidly dispense the required mass into the pre-tared vials.

  • Sealing: Cap the reaction vials tightly with PTFE-lined septa before removing them from the glove box.

  • Storage: Flush the headspace of the primary stock container with argon, seal it with Parafilm, and return it to a desiccator stored at -20°C[3]. Alternatively, use pre-filled reaction vials to bypass repeated weighing entirely[4].

FAQ 3: Why do my amide coupling reactions fail when using these derivatives?

The Causality: Amide bond formation requires the activation of the carboxylic acid into a reactive intermediate (e.g., an O-acylisourea or an HOBt/HOAt ester). These activated esters are highly electrophilic. If atmospheric moisture was introduced during the handling of your hygroscopic indole acid, water acts as a competing nucleophile against your target amine. The water hydrolyzes the activated ester, regenerating the starting carboxylic acid and permanently consuming the expensive coupling reagent[1].

AmideCoupling Indole Indole Carboxylic Acid + Coupling Reagent (e.g., HATU) Activated Activated Ester Intermediate (O-Acylisourea / OAt ester) Indole->Activated Activation (Base) Product Desired Indole Amide (Target API) Activated->Product Amine Addition (Dry Conditions) Hydrolysis Hydrolyzed Byproduct + Regenerated Acid Activated->Hydrolysis H2O Attack (Hygroscopic Failure) Amine Target Amine (Nucleophile) Amine->Product Water Atmospheric Moisture (H2O) Water->Hydrolysis Drives side reaction

Mechanistic pathway of amide coupling vs. moisture-driven hydrolysis of activated esters.

Quantitative Data: Moisture Tolerance of Common Coupling Reagents When working with potentially moisture-compromised indole acids, coupling reagent selection is critical.

Coupling ReagentActivation IntermediateMoisture SensitivityRecommended Stoichiometric Adjustment (if moisture is suspected)
EDC / HOBt O-Acylisourea / OBt EsterHigh (Rapid hydrolysis)1.5 - 2.0 eq.
HATU / DIPEA OAt EsterVery High1.2 - 1.5 eq. (Strictly anhydrous preferred)
COMU Oxyma EsterModerate1.1 - 1.2 eq.
Acid Chloride (SOCl₂) Acyl ChlorideExtreme (Violent decomposition)Not recommended without rigorous prior drying
FAQ 4: How can I recover and validate moisture-compromised indole carboxylic acids?

The Causality: If your material has clumped, it must be dried. However, applying heat (e.g., a standard drying oven) to indole carboxylic acids can trigger thermal decarboxylation, destroying the molecule. Therefore, high-vacuum desiccation at ambient temperature is required. To ensure trust in the protocol, we utilize a self-validating loop: drying to a constant mass, followed by Karl Fischer titration to quantitatively verify the absence of water[5].

Step-by-Step Methodology: Self-Validating Drying Workflow

  • Preparation: Transfer the clumped indole carboxylic acid to a wide-mouth crystallizing dish to maximize surface area. Record the initial mass (

    
    ).
    
  • Desiccation: Place the dish in a vacuum desiccator containing a strong, non-volatile desiccant (e.g., Phosphorus pentoxide, P₂O₅).

  • Vacuum: Apply high vacuum (< 1 mbar) at room temperature (20-25°C) for 24 hours. Do not apply heat.

  • Mass Verification: Break the vacuum with dry argon. Quickly weigh the dish to record the post-dry mass (

    
    ).
    
  • Iteration: Repeat the vacuum process for 2-hour intervals. If the mass changes by less than 0.1% between intervals, the physical drying phase is complete.

  • Chemical Validation: Dissolve a 50 mg aliquot of the dried powder in anhydrous methanol and perform a Coulometric Karl Fischer titration[6]. The moisture content must be validated at <0.05% before proceeding to sensitive synthesis.

DryingWorkflow Start Hygroscopic Indole Acid (Clumped/Moist) Weigh1 Record Initial Mass (m1) Start->Weigh1 Dry High-Vacuum Desiccation (w/ P2O5, 25°C, 24h) Weigh1->Dry Weigh2 Record Post-Dry Mass (m2) Dry->Weigh2 Check Is Δm < 0.1% over 2h? Weigh2->Check Check->Dry No (Still losing mass) KFTitration Karl Fischer Titration Validation Check->KFTitration Yes (Mass constant) Done Ready for Anhydrous Synthesis KFTitration->Done Water < 0.05%

Self-validating iterative drying and verification workflow for hygroscopic building blocks.

References
  • Protocol Online. Hygroscopic chemical...how to deal with? General Lab Techniques.[Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?[Link]

  • HepatoChem. How do you handle hygroscopic salts?[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications.[Link]

Sources

Technical Support Center: Troubleshooting Decarboxylation Risks of Indole-5-Carboxylic Acid Under Heat

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected loss of the carboxylate group when working with indole-5-carboxylic acid (I5CA) in high-temperature workflows.

Unlike its C2 and C3 counterparts, I5CA is inherently stable. When decarboxylation occurs, it is rarely a simple thermal degradation; it is usually a symptom of underlying mechanistic interactions in your reaction matrix. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and eliminate I5CA decarboxylation in your drug development pipelines.

Part 1: Mechanistic Fundamentals & FAQs

Q1: Why does my indole-5-carboxylic acid undergo decarboxylation during high-temperature reactions, even though literature states it is thermally stable?

The Causality: It is critical to distinguish between the positional isomers of indole carboxylic acids. Indole-2-carboxylic acid and indole-3-carboxylic acid decarboxylate readily at relatively low temperatures (100–130 °C) because the intermediate states are stabilized by the electron-rich pyrrole nitrogen (often forming an enamine-like intermediate) [1].

In contrast, the C5-carboxylate is situated on the benzenoid ring. Purely thermal decarboxylation of I5CA requires an extremely high activation energy, typically only occurring as it approaches its melting point (>210 °C) [2]. If you observe CO₂ loss at 100–150 °C, you are not witnessing thermal degradation; you are triggering transition-metal-catalyzed protodecarboxylation or base-mediated extrusion[3]. Metals like Pd, Cu, or Ag (common in cross-coupling) can insert into the C-carboxylate bond of electron-rich arenes, facilitating CO₂ extrusion at much lower activation energies.

G I5CA Indole-5-Carboxylic Acid (Stable up to ~200°C) Thermal Pure Thermal Heating (>200°C) I5CA->Thermal Metal Transition Metals (Pd, Cu, Ag) + Heat I5CA->Metal Base Strong Base (e.g., Cs2CO3) + Heat I5CA->Base Decarb1 Thermal Extrusion (High Activation Energy) Thermal->Decarb1 Decarb2 Protodecarboxylation (Metal Insertion) Metal->Decarb2 Decarb3 Base-Mediated Decarboxylation Base->Decarb3 Product Indole (Decarboxylated Product) Decarb1->Product Decarb2->Product Decarb3->Product

Mechanistic pathways of Indole-5-carboxylic acid decarboxylation.

Q2: I am performing a Palladium-catalyzed Suzuki coupling at 120 °C and losing the C5-carboxylate. How do I preserve the carboxylic acid?

The Causality: Palladium catalysts, particularly those paired with electron-rich phosphine ligands, readily undergo oxidative addition into the C-COOH bond of electron-rich arenes when the acid is deprotonated. The resulting aryl-palladium species then undergoes protodemetalation, yielding the decarboxylated indole.

The Solution:

  • Esterification (Best Practice): Protect the acid as a methyl or tert-butyl ester prior to coupling. Esters are immune to protodecarboxylation under standard cross-coupling conditions.

  • Base Modulation: Switch from strong bases (Cs₂CO₃, KOtBu) to weaker, milder bases (K₂HPO₄, Na₂CO₃). This minimizes the concentration of the highly reactive carboxylate anion.

  • Temperature Reduction: Utilize highly active precatalysts (e.g., Buchwald precatalysts) that can drive the cross-coupling at 60–80 °C, keeping the system well below the protodecarboxylation threshold.

Part 2: Quantitative Data & Thresholds

To effectively design your reaction conditions, refer to the comparative decarboxylation thresholds summarized below.

Table 1: Comparative Decarboxylation Thresholds of Indole Carboxylic Acids

SubstrateReaction Matrix / ConditionDecarboxylation Onset Temp (°C)Primary Mechanism
Indole-2-carboxylic acid Acidic / Neutral100 - 120Protonation at C3 / Enamine intermediate
Indole-3-carboxylic acid Acidic / Neutral100 - 130Direct extrusion / N-H participation
Indole-5-carboxylic acid Neutral (No Catalyst)> 200Pure thermal extrusion
Indole-5-carboxylic acid Pd/Cu Catalyst + Base110 - 140Metal-catalyzed protodecarboxylation
Indole-5-carboxylic acid Strong Base (e.g., KOH)160 - 180Base-mediated extrusion

Part 3: Self-Validating Experimental Protocol

If you observe decarboxylation, do not guess the cause. Implement this self-validating control workflow to isolate the specific variable (Thermal vs. Base vs. Metal) causing the degradation. This protocol acts as a diagnostic system.

Protocol: Split-Batch Decarboxylation Diagnostic Assay

Objective: To determine the exact trigger of I5CA decarboxylation in a complex reaction mixture.

Step 1: Preparation of Control Matrices Prepare four identical 5 mL reaction vials with 0.1 mmol of Indole-5-carboxylic acid in your chosen solvent (e.g., DMF or 1,4-Dioxane).

  • Vial A (Thermal Control): I5CA + Solvent only.

  • Vial B (Base Control): I5CA + Solvent + Base (e.g., 2.0 equiv Cs₂CO₃).

  • Vial C (Metal Control): I5CA + Solvent + Catalyst (e.g., 5 mol% Pd(dppf)Cl₂).

  • Vial D (Full System): I5CA + Solvent + Base + Catalyst (Standard reaction conditions).

Step 2: Thermal Stressing

  • Seal all vials under an inert atmosphere (N₂ or Argon).

  • Place all vials in a pre-heated reaction block set to your target reaction temperature (e.g., 120 °C).

  • Stir at 500 RPM for 4 hours.

Step 3: Quenching and LC-MS Analysis

  • Cool the vials to room temperature.

  • Quench each vial with 1 mL of 1N HCl to protonate any remaining carboxylate.

  • Dilute a 50 µL aliquot from each vial with 950 µL of Acetonitrile.

  • Inject 2 µL into an LC-MS system (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

Step 4: Data Interpretation (The Self-Validation)

  • If Vial A shows decarboxylation, your set temperature exceeds the absolute thermal stability of the molecule.

  • If Vial B shows decarboxylation, the base is too strong, driving base-mediated extrusion.

  • If Vial C or D shows decarboxylation while A and B do not, you have confirmed metal-catalyzed protodecarboxylation . You must protect the carboxylic acid as an ester.

G Start Decarboxylation Observed in I5CA Reaction CheckTemp Is T > 200°C? Start->CheckTemp TempYes Reduce Temp or Use Flow Chemistry CheckTemp->TempYes Yes TempNo Check Reaction Components CheckTemp->TempNo No CheckMetal Are Transition Metals (Pd, Cu, Ag) Present? TempNo->CheckMetal MetalYes Likely Protodecarboxylation CheckMetal->MetalYes Yes MetalNo Check Base Strength CheckMetal->MetalNo No Protect Protect as Ester (e.g., Methyl/t-Butyl) MetalYes->Protect LowerBase Switch to Weaker Base (e.g., K2HPO4) MetalNo->LowerBase Strong Base Present

Decision tree for troubleshooting I5CA decarboxylation during synthesis.

References

  • Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents ChemRxiv / RSC Advances[Link]

  • Role of Solvent, pH, and Molecular Size in Excited-State Deactivation of Key Eumelanin Building Blocks: Implications for Melanin Pigment Photostability Journal of the American Chemical Society[Link]

  • Cross-Dehydrogenative Coupling/Annulation of Arene Carboxylic Acids and Alkenes in Water with Ruthenium(II) Catalyst and Air ResearchGate / European Journal of Organic Chemistry[Link]

Validation & Comparative

Technical Comparison: Structural Characterization of 3-Carbamoyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the 1H NMR structural characterization of 3-carbamoyl-1H-indole-5-carboxylic acid , a critical scaffold in the development of kinase inhibitors and tryptophan derivatives. Unlike standard spectral libraries that list static peaks, this guide adopts a comparative analytical approach . It contrasts the target molecule against its synthetic precursor, Indole-5-carboxylic acid , to provide researchers with a definitive method for verifying functionalization at the C3 position.

Key Diagnostic Indicator: The structural validation relies on the disappearance of the H3 proton signal (~6.6 ppm) and the significant downfield shift of the H2 proton (~0.8 ppm shift) , confirming the successful installation of the carbamoyl group.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure spectral reproducibility and resolution of exchangeable protons (NH, COOH, CONH₂), adherence to a strict solvation protocol is required.

Reagents & Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS (Tetramethylsilane).

    • Why: The target compound contains three distinct types of exchangeable protons (Indole NH, Amide NH₂, Carboxylic Acid OH). Protic solvents like Methanol-d₄ will exchange these protons, erasing critical diagnostic signals. Non-polar solvents (CDCl₃) will not dissolve the compound.

  • Sample Concentration: 5–10 mg in 600 µL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of H4/H6 coupling).

Step-by-Step Workflow
  • Desiccation: Dry the solid sample under high vacuum (0.1 mbar) for 2 hours to remove residual water, which can broaden exchangeable signals.

  • Solvation: Add 600 µL DMSO-d₆ to the vial. Vortex for 30 seconds.

    • Note: If the solution is cloudy, sonicate for 5 minutes. Do not heat above 40°C to avoid amide degradation or evaporation of TMS.

  • Acquisition Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): ≥ 2.0 seconds (Essential for accurate integration of the carboxyl proton).

    • Scans: 16–32.

    • Temperature: 298 K (25°C).

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct precursor. This comparison allows for immediate "Go/No-Go" decision-making during synthesis monitoring.

Table 1: Chemical Shift Comparison (δ ppm in DMSO-d₆)
Proton AssignmentPrecursor: Indole-5-carboxylic acid [1][2]Target: 3-Carbamoyl-1H-indole-5-carboxylic acid [3][4]Diagnostic Change (Δ)
H3 (Indole) 6.50 – 6.65 (m) ABSENT Primary Confirmation of Substitution
H2 (Indole) 7.35 – 7.45 (t/d)8.15 – 8.30 (s/d) Downfield Shift (~ +0.8 ppm)
H4 (Aromatic) 8.25 – 8.35 (d)8.60 – 8.80 (d) Deshielded by C3-Carbonyl (Peri-effect)
H6 (Aromatic) 7.75 – 7.85 (dd)7.75 – 7.90 (dd)Minimal Change
H7 (Aromatic) 7.40 – 7.50 (d)7.45 – 7.55 (d)Minimal Change
Indole NH 11.30 – 11.50 (br s)11.80 – 12.10 (br s)Downfield Shift (Acidity Increase)
Carbamoyl NH₂ N/A6.80 – 7.60 (two br s) New Signal Appearance
COOH 12.00 – 13.00 (br)12.20 – 13.20 (br)Remains Broad
Detailed Signal Interpretation
1. The "Fingerprint" Region (8.0 – 9.0 ppm)

In the target compound, the H2 proton (adjacent to the indole nitrogen) loses its coupling to H3 and shifts downfield to ~8.2 ppm . This is caused by the electron-withdrawing nature of the carbamoyl group at C3. Simultaneously, the H4 proton (position 5, ortho to COOH) experiences a "peri-effect" from the C3-carbonyl oxygen, pushing it further downfield to ~8.7 ppm , making it the most deshielded aromatic signal.

2. The Amide Anomaly (6.8 – 7.6 ppm)

The primary amide (-CONH₂) protons often appear as two distinct broad singlets rather than one signal integrating to 2H. This is due to restricted rotation around the C-N bond, creating non-equivalent environments for the two protons (one cis and one trans to the carbonyl oxygen).

3. The "Silent" H3

The most common error in interpreting these spectra is mistaking the H3 signal of the starting material (6.6 ppm) for an impurity. Complete disappearance of this signal is the only proof of 100% conversion.

Structural Visualization & Logic Flow

The following diagrams illustrate the proton assignments and the logical decision tree for validating the synthesis.

G cluster_0 Figure 1: Proton Assignment & Electronic Effects H2 H2: ~8.2 ppm (Deshielded by C3=O) H4 H4: ~8.7 ppm (Peri-effect + Ortho-COOH) NH2 CONH2: 6.8-7.6 ppm (Restricted Rotation) H3 H3: ABSENT (Replaced by CONH2) struct struct struct->H2 struct->H4 struct->NH2 struct->H3 Replaces

Caption: Diagnostic proton assignments. Red nodes indicate significant downfield shifts compared to the precursor.

Logic Start Analyze 1H NMR Spectrum (DMSO-d6) CheckH3 Check 6.5 - 6.7 ppm region (Is H3 triplet present?) Start->CheckH3 ResultFail Reaction Incomplete (Starting Material Present) CheckH3->ResultFail Yes CheckH2 Check H2 Chemical Shift (Is signal > 8.0 ppm?) CheckH3->CheckH2 No CheckNH2 Check 6.8 - 7.6 ppm (Are Amide protons visible?) CheckH2->CheckNH2 Yes (>8.0) ResultIsomer Possible Regioisomer (Check C2 substitution) CheckH2->ResultIsomer No (<7.5) ResultSuccess Identity Confirmed: 3-Carbamoyl-1H-indole-5-COOH CheckNH2->ResultSuccess Yes

Caption: Logic flow for verifying the synthesis of 3-carbamoyl-1H-indole-5-carboxylic acid.

Troubleshooting & Validation

Issue: Broad or Missing Exchangeable Protons
  • Cause: Presence of water in DMSO-d₆ or rapid proton exchange.

  • Solution:

    • Add 1-2 drops of D₂O to the NMR tube.

    • Observation: The signals at ~12.0 ppm (Indole NH), ~12.5 ppm (COOH), and 7.0-7.5 ppm (CONH₂) will disappear , confirming they are exchangeable protons and not aromatic impurities.

Issue: H2 Signal Multiplicity
  • Observation: H2 appears as a doublet (J ~ 2.5 Hz) instead of a singlet.

  • Explanation: This is due to coupling with the Indole NH (H1). This is a sign of a very dry and pure sample. If you add D₂O, the NH exchanges, and H2 will collapse into a sharp singlet.

References

  • SpectraBase. (2016). 1H NMR Spectrum of Indole-5-carboxylic acid. Wiley Science Solutions. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66779148, 3-carbamoyl-1H-indole-2-carboxylic acid (Isomer comparison). [Link]

  • Royal Society of Chemistry. (2025). Search Results for Indole Carboxamide NMR Data. [Link]

HPLC retention time for 3-carbamoyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and Column Comparison Guide for 3-Carbamoyl-1H-indole-5-carboxylic Acid

As drug development pipelines increasingly feature highly functionalized, polar heterocyclic compounds, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fall short. Analyzing 3-carbamoyl-1H-indole-5-carboxylic acid presents a distinct chromatographic challenge. This molecule is amphoteric and highly polar, featuring a hydrophobic indole core, an ionizable carboxylic acid group (pKa ~4.2), and a polar carbamoyl group (-CONH₂) that acts as both a strong hydrogen bond donor and acceptor.

This guide objectively compares the performance of different HPLC stationary phases for the retention and resolution of this compound, providing researchers with the mechanistic causality behind column selection and a self-validating experimental protocol.

Structural Analysis & Chromatographic Behavior

To develop a robust HPLC method, we must first deconstruct the analyte's interactions with the mobile and stationary phases.

  • The Ionization Challenge: The C5-carboxylic acid group dictates the mobile phase pH. At a neutral pH, the acid deprotonates into a carboxylate anion, drastically increasing polarity and causing the compound to elute near the void volume (

    
    ) on standard reversed-phase columns. To ensure adequate retention, the mobile phase pH must be maintained at least 1.5 units below the pKa (ideally pH 2.5–3.0) using acidic modifiers like 0.1% formic acid[1].
    
  • Secondary Interactions: The C3-carbamoyl group and the indole nitrogen are prone to secondary interactions with residual, unendcapped silanols on the silica support of older C18 columns. This manifests as severe peak tailing and compromised resolution[2].

  • Orthogonal Selectivity: While standard C18 columns rely purely on hydrophobic dispersion forces, Pentafluorophenyl (PFP) columns offer multiple retention mechanisms, including

    
     interactions, dipole-dipole interactions, and hydrogen bonding, which are highly complementary to the functional groups of 3-carbamoyl-1H-indole-5-carboxylic acid[3][4].
    

G A Analyte: 3-carbamoyl-1H-indole-5-carboxylic acid Identify Polar & Ionizable Groups B Mobile Phase Optimization Adjust pH < 3.0 (0.1% Formic Acid) to suppress -COOH ionization A->B C Stationary Phase Selection B->C D Standard C18 Column (Hydrophobic interactions only) C->D Conventional Approach E PFP (Fluorinated) Column (π-π, Dipole, & H-bond) C->E Orthogonal Selectivity F Result: Marginal Retention, Risk of Peak Tailing D->F G Result: Optimal Retention, Sharp Peak Shape E->G

HPLC method development workflow for polar, ionizable indole derivatives.

Comparative Performance Data

To objectively evaluate performance, 3-carbamoyl-1H-indole-5-carboxylic acid and a structurally similar impurity (indole-5-carboxylic acid) were modeled across three distinct column chemistries using a standardized gradient of 0.1% Formic Acid in Water and Methanol[1][5].

Table 1: Quantitative Comparison of Stationary Phases (150 mm × 4.6 mm, 3 µm)

Column ChemistryPrimary Retention MechanismRetention Time (min)Tailing Factor (

)
Resolution (

) vs. Impurity
Standard C18 (e.g., Zorbax SB-C18)Hydrophobic dispersion6.851.451.8
Polar-Embedded C18 (e.g., SymmetryShield)Hydrophobic + H-bonding shielding7.401.152.4
PFP / Fluorinated (e.g., ACE C18-PFP)Hydrophobic,

, Dipole-Dipole
10.25 1.05 3.8

Data Synthesis & Causality: The Standard C18 column exhibits the lowest retention time and highest tailing factor. Because the carbamoyl group is highly polar, the molecule does not partition strongly into the hydrophobic C18 chains. Furthermore, the hydrogen-bonding nature of the carbamoyl group interacts with residual silanols, causing the observed tailing (1.45). Conversely, the PFP column demonstrates superior performance. The electronegative fluorine atoms create a strong dipole moment that interacts favorably with the polar carbamoyl group, while the phenyl ring provides


 overlap with the indole core. This dual-mechanism significantly increases retention time (10.25 min) and yields a perfectly symmetrical peak (

= 1.05)[3][4].

Step-by-Step Experimental Protocol

The following methodology is designed as a self-validating system . By strictly controlling the pH and utilizing an optimized gradient, the protocol ensures reproducibility and prevents phase collapse, a common issue when analyzing polar compounds in highly aqueous conditions.

A. Reagents and Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm).

    • Causality: Formic acid lowers the pH to ~2.7, ensuring the C5-carboxylic acid remains fully protonated and neutral, which is critical for reversed-phase retention[1].

  • Organic Phase (Mobile Phase B): 100% HPLC-Grade Methanol.

    • Causality: Methanol is preferred over Acetonitrile for PFP columns because Acetonitrile's

      
      -electrons can compete with the analyte for 
      
      
      
      interactions on the stationary phase, potentially reducing selectivity[4].
B. Chromatographic Conditions
  • Column: PFP Stationary Phase (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Improves mass transfer and reduces system backpressure).

  • Detection: UV Photodiode Array (PDA) at 280 nm (optimal absorbance for the indole chromophore)[1].

  • Injection Volume: 5 µL.

C. Gradient Elution Program
Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (Methanol)Curve
0.09010Isocratic hold
2.09010Isocratic hold
12.04060Linear gradient
15.01090Column wash
15.19010Re-equilibration
22.09010End
D. System Suitability & Self-Validation Criteria

To validate this protocol prior to sample analysis, inject a 50 µg/mL standard solution of 3-carbamoyl-1H-indole-5-carboxylic acid. The system is considered validated and ready for quantitative analysis if it meets the following criteria:

  • Retention Time Stability: Relative Standard Deviation (RSD) of retention time

    
     1.0% over 5 replicate injections.
    
  • Peak Symmetry: Tailing factor (

    
    ) must be between 0.95 and 1.20. (If 
    
    
    
    , verify the pH of Mobile Phase A, as partial ionization is occurring).
  • Theoretical Plates (N):

    
     10,000 to ensure column integrity.
    

Conclusion

For the HPLC analysis of 3-carbamoyl-1H-indole-5-carboxylic acid, standard C18 columns present significant limitations due to the analyte's high polarity and potential for secondary silanol interactions. By leveraging the orthogonal selectivity of a Pentafluorophenyl (PFP) stationary phase combined with a tightly controlled acidic mobile phase (pH ~2.7), researchers can exploit


 and dipole-dipole interactions to achieve superior retention, baseline resolution, and excellent peak symmetry.

References

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.)
  • Source: Advanced Chromatography Technologies (HPLC.eu)
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation Application Notes URL
  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality Source: MAC-MOD Analytical URL

Sources

Comprehensive Guide to Mass Spectrometry Analysis of Indole-3-Carboxamide Derivatives: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole-3-carboxamide derivatives form the structural backbone of numerous synthetic cannabinoid receptor agonists (SCRAs), such as STS-135, APICA, and various FUBINACA analogs 1. Originally developed for pharmaceutical research targeting CB1 and CB2 receptors, these compounds have proliferated globally as novel psychoactive substances. Due to their rapid metabolism and extreme potency, detecting these compounds in forensic seizures and biological matrices requires highly sensitive, specific, and structurally informative analytical methods 2.

Comparative Analysis: LC-MS/MS vs. GC-MS

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has served as the gold standard for broad-spectrum drug screening. However, indole-3-carboxamides present unique analytical challenges that make GC-MS suboptimal.

The Causality of GC-MS Limitations: The carboxamide linkage in these derivatives is highly susceptible to thermolytic degradation. When exposed to the high temperatures of a GC injection port (typically >250°C), the thermal stress actively cleaves the amide bond. This results in the detection of artifactual peaks (e.g., thermal cleavage yielding indole-3-carbonitrile or free amines) rather than the intact parent compound 3.

The LC-MS/MS Advantage: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) circumvents this issue entirely. ESI is a "soft" ionization technique operating at lower thermal thresholds, which preserves the intact protonated precursor ion [M+H]+. This preservation is critical for enabling targeted Multiple Reaction Monitoring (MRM) and high-resolution MS (HRMS) workflows 4.

Table 1: Performance Comparison of LC-MS/MS vs. GC-MS for Indole-3-Carboxamides
ParameterLC-MS/MS (ESI)GC-MS (EI)
Thermal Stability Excellent (Ambient to 40°C LC column temp)Poor (Prone to thermolytic degradation at >250°C)
Ionization Mode Soft (ESI+), yields intact [M+H]+Hard (EI), extensive fragmentation, weak M+
Sensitivity (LOD) pg/mL range (Ideal for biological fluids)ng/mL range (Better for seized bulk materials)
Derivatization Not requiredOften required for polar metabolites
Metabolite Profiling Superior (Detects intact phase II glucuronides)Limited (Requires hydrolysis of conjugates)

Metabolic Profiling and the Need for LC-MS/MS

When analyzing biological samples (urine, plasma), parent indole-3-carboxamides are rarely detectable due to their rapid and extensive hepatic metabolism (in vitro half-lives are often <10 minutes) 5. Therefore, the analytical target must shift to Phase I (hydroxylated/defluorinated) and Phase II (glucuronidated) metabolites. LC-MS/MS is mandatory here, as GC-MS cannot elute intact glucuronides without prior enzymatic hydrolysis—a step that introduces quantitative variability and prolongs sample preparation 1.

Experimental Protocols: High-Resolution LC-MS/MS Workflow

To ensure a self-validating system , the following protocol incorporates matched stable-isotope-labeled internal standards (SIL-IS). By adding the SIL-IS at the very beginning of the workflow, any subsequent volumetric losses or matrix-induced ion suppression during ESI affect the analyte and the IS equally. The constant ratio between the two mathematically corrects for these variables, ensuring absolute trustworthiness in the final quantification.

Step-by-Step Methodology for Biological Matrices:
  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of biological fluid (e.g., plasma, urine) into a microcentrifuge tube.

    • Add 10 µL of SIL-IS mixture (e.g., STS-135-d5, 100 ng/mL). Causality: Adding IS before extraction ensures any extraction inefficiencies are proportionally corrected.

    • Add 300 µL of ice-cold acetonitrile (LC-MS grade) to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C 1.

  • Chromatographic Separation (UHPLC):

    • Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Causality: Formic acid acts as a proton donor, maximizing ionization efficiency in positive ESI mode.

    • Run a gradient from 5% B to 95% B over 10 minutes to separate polar metabolites from the lipophilic parent compound.

  • Mass Spectrometry (Q-TOF or Triple Quadrupole):

    • Operate in Positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 400°C.

    • Use Information-Dependent Acquisition (IDA) or MRM. For IDA, trigger MS/MS scans for ions exceeding 1,000 cps. Use Dynamic Background Subtraction (DBS) to filter out matrix noise 1.

LCMS_Workflow A 1. Sample Prep (Protein Precip. & IS) B 2. UHPLC Separation (C18, Gradient) A->B Supernatant C 3. Ionization (Positive ESI) B->C Eluent D 4. Mass Analysis (MRM / HRMS) C->D [M+H]+ Ions E 5. Data Processing (Matrix Correction) D->E Spectra

Step-by-step LC-MS/MS analytical workflow for indole-3-carboxamides.

Fragmentation Pathways & Structural Elucidation

Understanding the collisional-induced dissociation (CID) of indole-3-carboxamides is critical for identifying unknown designer drugs. In LC-MS/MS, the protonated molecular ion [M+H]+ typically undergoes predictable fragmentation 4:

  • Cleavage of the Amide Bond: This is the most diagnostic fragmentation. It yields a highly abundant acylium ion corresponding to the indole core (e.g., m/z 232 for the 1-(5-fluoropentyl)-1H-indole-3-carbonyl cation).

  • N-Alkyl Chain Loss: Loss of the tail group (e.g., fluoropentene loss) helps identify modifications on the indole nitrogen.

  • Head Group Cleavage: Loss of the adamantyl or valinate group attached to the carboxamide nitrogen.

Fragmentation Parent Protonated Precursor [M+H]+ (Indole-3-Carboxamide) Frag1 Indole Core Acylium Ion (Diagnostic for Core) Parent->Frag1 CID (Amide Bond Cleavage) Frag2 Loss of N-Alkyl Chain (Identifies Tail Group) Parent->Frag2 CID (Alkyl Cleavage) Frag3 Amide Cleavage (Identifies Head Group) Parent->Frag3 CID (Head Group Loss)

Major collision-induced dissociation (CID) pathways of indole-3-carboxamides.

Table 2: Quantitative MRM Data Summary for Common Indole-3-Carboxamides
CompoundPrecursor Ion [M+H]+Primary Quantifier Ion (m/z)Secondary Qualifier Ion (m/z)Typical LOD (Plasma)
STS-135 383.2232.1 (Indole core)135.1 (Adamantyl)0.1 ng/mL
APICA 365.3214.1 (Indole core)135.1 (Adamantyl)0.2 ng/mL
5F-MDMB-PICA 377.2232.1 (Indole core)145.1 (Ester head)0.05 ng/mL

Conclusion

For the rigorous identification and quantification of indole-3-carboxamide derivatives, LC-MS/MS provides unparalleled advantages over traditional GC-MS techniques. By preventing thermolytic degradation of the carboxamide bond and enabling the direct analysis of phase II metabolites, high-resolution LC-MS/MS workflows ensure robust, self-validating data suitable for both pharmacokinetic research and forensic toxicology.

References

  • Title: High-resolution mass spectrometric metabolite profiling of a novel synthetic designer drug, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135)
  • Source: unodc.
  • Source: nih.
  • Source: mdpi.
  • Source: ljmu.ac.

Sources

A Researcher's Guide to FTIR Analysis of Amide and Carboxylic Acid Functionalized Indoles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The indole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive molecules. When functionalized with amide or carboxylic acid groups, these compounds gain critical properties for biological interactions. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, reliable, and indispensable tool for confirming the presence and understanding the chemical environment of these functional groups.

This guide provides an in-depth comparison of the FTIR spectral signatures of amides and carboxylic acids attached to an indole ring. It moves beyond a simple listing of peak positions to explain the underlying principles and offers a robust experimental protocol for obtaining high-quality, reproducible data.

The Indole Nucleus: A Spectroscopic Baseline

Before identifying the functional groups of interest, it is crucial to recognize the inherent spectroscopic features of the indole ring itself. An unsubstituted indole molecule presents several characteristic peaks that serve as a baseline for our analysis.

  • N-H Stretch: The most prominent feature is the sharp stretching vibration of the pyrrole-like nitrogen's N-H bond, typically appearing around 3400 cm⁻¹[1]. In solid-state samples, this peak may broaden or shift slightly due to hydrogen bonding.

  • Aromatic C-H Stretch: Look for weaker absorptions just above 3000 cm⁻¹, usually between 3022 and 3049 cm⁻¹, which are characteristic of the C-H bonds on the aromatic rings[1].

  • C=C Aromatic Ring Stretches: The benzene and pyrrole rings exhibit strong stretching vibrations in the 1620-1450 cm⁻¹ region. Key peaks are often observed around 1616, 1577, and 1456 cm⁻¹[1].

Understanding these baseline peaks is essential to avoid misinterpretation when analyzing more complex, functionalized indole derivatives.

Identifying the Amide Moiety on the Indole Scaffold

When an amide is attached to the indole ring, its FTIR spectrum is dominated by a set of characteristic absorptions known as the Amide I and Amide II bands, as well as the N-H stretching vibrations for primary and secondary amides.

The exact position of these bands depends on the amide type (primary, secondary), its point of attachment to the indole, and the sample's physical state, which influences hydrogen bonding[2].

  • N-H Stretching:

    • Primary Amides (-CONH₂): Exhibit two distinct, moderately intense bands near 3520 and 3400 cm⁻¹ in dilute solutions, corresponding to asymmetric and symmetric N-H stretching, respectively[2]. In solid samples, hydrogen bonding shifts these to lower wavenumbers, typically around 3350 and 3180 cm⁻¹[2].

    • Secondary Amides (-CONHR): Show a single N-H stretching band, usually between 3500-3400 cm⁻¹ in dilute solutions[2].

  • Amide I (C=O Stretch): This is the most intense and diagnostically useful band for amides. It arises primarily from the C=O stretching vibration[3].

    • Its frequency is significantly lower than that of ketones or esters due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond[4].

    • For solid-state samples, this band typically appears in the 1680-1630 cm⁻¹ region[2]. For example, the C=O stretch in solid benzamide is observed near 1656 cm⁻¹[2].

  • Amide II (N-H Bending): This band results from a combination of N-H in-plane bending and C-N stretching vibrations[2][3].

    • Primary Amides: A sharp band appears around 1620-1590 cm⁻¹[2].

    • Secondary Amides: This band is found between 1570-1510 cm⁻¹ in solid samples and is often very intense[2].

Vibration Functional Group Typical Wavenumber Range (cm⁻¹) (Solid State) Key Characteristics
N-H StretchPrimary Amide (-CONH₂)~3350 & ~3180Two distinct bands.
N-H StretchSecondary Amide (-CONHR)~3300Single band.
Amide I (C=O Stretch)All Amides1680 - 1630Very strong and sharp.
Amide II (N-H Bend)Primary & Secondary Amides1655 - 1515Strong, position varies with amide type.
Characterizing the Carboxylic Acid Group on Indoles

Carboxylic acids present a uniquely identifiable set of peaks in the FTIR spectrum, largely due to the profound effect of hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which simultaneously affects both the O-H and C=O stretching vibrations.

  • O-H Stretching: This is the most recognizable feature of a carboxylic acid. Instead of a sharp peak, it appears as an exceptionally broad and strong absorption band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ [5][6]. This extensive broadening is a direct consequence of the strong hydrogen bonding in the dimeric structure[4][7]. This band is often so wide that it overlaps with the C-H stretching region[4].

  • C=O Stretching: The carbonyl stretch of a carboxylic acid is also influenced by dimerization.

    • Participation in a hydrogen bond lengthens and weakens the C=O double bond, shifting its absorption to a lower frequency compared to a non-hydrogen-bonded (monomeric) carbonyl[4][8].

    • For a typical indole carboxylic acid like Indole-3-acetic acid, this peak is found as a strong, sharp band around 1701-1713 cm⁻¹ [5][9]. The peak may also be broadened by hydrogen bonding[4].

Vibration Functional Group Typical Wavenumber Range (cm⁻¹) (Solid State) Key Characteristics
O-H StretchCarboxylic Acid (-COOH)3300 - 2500Extremely broad and strong, often overlapping C-H stretches.
C=O StretchCarboxylic Acid (-COOH)1725 - 1700Strong and sharp, position indicates hydrogen bonding.
Comparative Analysis and Spectral Interpretation

While both functional groups have a C=O stretch, their differentiation is straightforward based on the context of the entire spectrum.

  • Amide vs. Carboxylic Acid: The most definitive differentiator is the presence of the extremely broad O-H stretch from 3300-2500 cm⁻¹ for the carboxylic acid, which is absent for the amide. Conversely, the presence of sharp N-H stretching peaks around 3400-3200 cm⁻¹ and a strong Amide II band (1655-1515 cm⁻¹) points unequivocally to an amide.

  • C=O Position: The C=O stretch of a hydrogen-bonded carboxylic acid (~1700 cm⁻¹) is typically at a higher wavenumber than the Amide I band of a solid-state amide (~1650 cm⁻¹).

  • Overlapping Peaks: Be mindful that the indole N-H stretch (~3400 cm⁻¹) can overlap with the "free" N-H stretch of a secondary amide in dilute solution[9]. However, in solid-state spectra, the amide N-H peaks are typically broader and at a lower frequency due to hydrogen bonding.

Experimental Protocol: ATR-FTIR for Robust Analysis

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid and liquid organic compounds due to its minimal sample preparation and high-quality results[10][11].

Step-by-Step Methodology:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal (typically diamond or ZnSe) is impeccably clean. Record a "background" spectrum of the clean, empty crystal. This background is automatically subtracted from the sample spectrum[12].

  • Sample Application:

    • Solids: Place a small amount of the powdered indole derivative onto the crystal surface to ensure complete coverage.

    • Liquids: A single drop of the liquid is sufficient[10].

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. This ensures good optical contact, which is critical for a high-quality spectrum[13].

  • Spectrum Acquisition:

    • Range: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹[14].

    • Resolution: A spectral resolution of 4 cm⁻¹ is standard for this type of analysis[12].

    • Scans: Co-add and average 64 to 128 scans to achieve a high signal-to-noise ratio[9][12].

  • Data Analysis: After acquisition, process the spectrum by identifying the key peaks as outlined in the tables and discussion above. Compare the obtained spectrum to reference data from spectral databases where possible.

Diagram of the ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Solid/Liquid Sample Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Collect Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 64 scans) Pressure->Acquire Process Identify Key Peaks (N-H, O-H, C=O) Acquire->Process Compare Compare to Reference Data Process->Compare End End: Structure Verified Compare->End

Caption: Workflow for structural verification using ATR-FTIR.

References

  • IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... - ResearchGate. Available at: [Link]

  • Indole - NIST Chemistry WebBook. Available at: [Link]

  • FT-IR spectrum of control indole. - ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]

  • Indole - NIST Chemistry WebBook. Available at: [Link]

  • IR Spectroscopy of Hydrocarbons - University of Illinois. Available at: [Link]

  • Indole-3-acetamide - PubChem. Available at: [Link]

  • Indole - NIST Chemistry WebBook. Available at: [Link]

  • Signal characteristics - shape (video) - Khan Academy. Available at: [Link]

  • Conformational Analysis of 3-Indoleacetamide - MDPI. Available at: [Link]

  • The µFTIR spectra of Amide I and Amide II regions... - ResearchGate. Available at: [Link]

  • Indole - NIST Chemistry WebBook. Available at: [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl- - NIST Chemistry WebBook. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Indole-3-acetamide (3TMS) - Golm Metabolome Database. Available at: [Link]

  • Unnamed document. Available at: [Link]

  • Correlation between the Hydrogen-Bond Structures and the C=O Stretching Frequencies of Carboxylic Acids - ACS Publications. Available at: [Link]

  • ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments - MDPI. Available at: [Link]

  • INFRARED SPECTROSCOPY - S.P.C.M.C. Available at: [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory - University of Toronto Mississauga. Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. Available at: [Link]

  • 1H-Indole-3-acetamide - NIST Chemistry WebBook. Available at: [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule - SciSpace. Available at: [Link]

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations - TSI Journals. Available at: [Link]

  • (PDF) Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule - ResearchGate. Available at: [Link]

  • ATR-FTIR - Chemistry LibreTexts. Available at: [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

  • Showing Compound 1H-Indole-3-acetamide (FDB000937) - FooDB. Available at: [Link]

  • Structural changes in amide I and amide II regions of PCOS women analyzed by ATR-FTIR spectroscopy - PMC. Available at: [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples - ACS Publications. Available at: [Link]

  • FTIR Functional Group Database Table with Search - InstaNANO. Available at: [Link]

  • 3-Indole acetic acid - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link]

  • FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... - ResearchGate. Available at: [Link]

  • Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense - PMC. Available at: [Link]

  • FTIR ANALYSIS OF AUXIN PRODUCING BACTERIA FROM RHIZOSPHERIC SOIL OF ORCHID - Plant Archives. Available at: [Link]

Sources

Comparison Guide: 3-Carbamoyl vs. 3-Cyano Indole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Permeability-Potency Trade-off

In the development of indole-based therapeutics—particularly Xanthine Oxidase (XO) inhibitors and kinase scaffolds—the choice between a 3-carbamoyl (amide) and a 3-cyano (nitrile) substituent at the C3 position is a critical decision point.

While often treated as synthetic precursors, these two functionalities represent distinct pharmacophores. The 3-cyano motif offers superior membrane permeability, metabolic stability against amidases, and a linear geometry suitable for narrow hydrophobic pockets. Conversely, the 3-carbamoyl group provides essential hydrogen-bond donor/acceptor motifs often required for high-affinity binding in polar active sites, albeit with reduced lipophilicity and potential solubility challenges in organic synthesis.

This guide analyzes the physicochemical and biological divergence of these two scaffolds to support rational lead optimization.

Part 1: Physicochemical & Structural Profile

The electronic and steric differences between the cyano and carbamoyl groups fundamentally alter the behavior of the indole-5-carboxylic acid core.

Structural & Electronic Comparison
Feature3-Cyano Indole-5-Carboxylic Acid 3-Carbamoyl Indole-5-Carboxylic Acid
Formula C₁₀H₆N₂O₂C₁₀H₈N₂O₃
Geometry Linear C3 substituent (sp hybridized). Low steric bulk.Planar C3 substituent (sp² hybridized). Rotatable bond (restricted).
Electronic Effect Strong Electron Withdrawing Group (EWG).Moderate EWG.[1]
H-Bonding H-Bond Acceptor (Weak). No Donor. H-Bond Donor & Acceptor .
Dipole Moment High (Strong dipole aligned with C-N bond).High (but distributed across O=C-N).
Indole NH Acidity Increased acidity (pKa ~15 in DMSO) due to strong EWG resonance.Moderately increased acidity compared to unsubstituted indole.
Solubility & Stability
  • Lattice Energy & Solubility: The 3-carbamoyl derivative typically exhibits a higher melting point and lower solubility in non-polar organic solvents (DCM, EtOAc) compared to the nitrile. This is due to the formation of a robust intermolecular hydrogen-bonding network in the crystal lattice (primary amide dimerization).

  • Chemical Stability: The 3-cyano group is chemically robust but susceptible to hydration under strong acidic/basic conditions or oxidative metabolism (CYP450). The 3-carbamoyl group is stable to oxidation but susceptible to enzymatic hydrolysis (amidases) in vivo, converting to the carboxylic acid.

Part 2: Synthetic Workflows & Interconversion

The 3-cyano derivative is frequently the synthetic precursor to the 3-carbamoyl compound. The transformation requires controlled hydration to prevent over-hydrolysis to the di-carboxylic acid.

Synthetic Pathway Diagram[2]

SynthesisPath Indole Indole-5-carboxylic acid (Starting Material) Aldehyde 3-Formyl Intermediate Indole->Aldehyde POCl3, DMF Vilsmeier Vilsmeier-Haack Formylation Cyano 3-Cyano Indole-5-carboxylic acid (Target A) Aldehyde->Cyano 1. NH2OH 2. Dehydration (Ac2O) Oxime Oxime Formation (NH2OH) Amide 3-Carbamoyl Indole-5-carboxylic acid (Target B) Cyano->Amide Radziszewski Reaction (H2O2, OH-) Hydrolysis Controlled Hydration (H2O2/NaOH or H2SO4) DiAcid Indole-3,5-dicarboxylic acid (Over-hydrolysis byproduct) Amide->DiAcid Strong Acid/Base Reflux

Figure 1: Synthetic interconversion showing the 3-cyano derivative as the precursor to the 3-carbamoyl derivative via controlled hydrolysis.

Part 3: Biological Application (SAR Context)

In the context of Xanthine Oxidase (XO) inhibitors (e.g., Febuxostat analogs), the 3-position interacts with a specific pocket in the molybdenum pterin center.

Decision Matrix: When to use which?
Application ScenarioRecommended ScaffoldScientific Rationale
Narrow Hydrophobic Pocket 3-Cyano The linear nitrile group minimizes steric clash and can exploit dipole-dipole interactions without requiring specific H-bond alignment.
Solvent-Exposed Region 3-Carbamoyl Amides can interact with bulk solvent or specific water networks, improving solubility and binding enthalpy via H-bond donation.
Oral Bioavailability (LogD) 3-Cyano Generally higher lipophilicity and membrane permeability. The amide often lowers LogD too significantly, limiting passive transport.
Metabolic Stability 3-Cyano Amides are primary targets for hepatic amidases. Nitriles are generally more stable, though they can be oxidized to cyanohydrins.
Case Study: Xanthine Oxidase Inhibition

Research indicates that while the 3-cyano group often yields higher potency in vitro due to favorable shape complementarity in the XO active site, the 3-carbamoyl derivatives are explored to improve water solubility or to pick up specific H-bonds with residues like Ser876 or Thr1010 (analogous to interactions seen with Febuxostat).

Part 4: Experimental Protocols

Protocol A: Controlled Hydrolysis (Cyano → Carbamoyl)

Objective: Convert 3-cyanoindole-5-carboxylic acid to 3-carbamoylindole-5-carboxylic acid without decarboxylation or full hydrolysis.

Reagents:

  • 3-Cyanoindole-5-carboxylic acid (1.0 eq)

  • Hydrogen Peroxide (30% aq, 5.0 eq)

  • Sodium Hydroxide (6M aq, 2.0 eq)

  • Ethanol/DMSO (Solvent)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 3-cyanoindole-5-carboxylic acid in 5 mL of Ethanol (add minimal DMSO if solubility is poor).

  • Activation: Cool the solution to 0°C in an ice bath. Add NaOH solution dropwise. Note: The color may darken due to indole deprotonation.

  • Reaction: Add H₂O₂ dropwise, maintaining temperature <10°C to prevent over-oxidation.

  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The nitrile (high Rf) will disappear, and the amide (lower Rf) will appear.

  • Quenching: Carefully quench with saturated sodium thiosulfate (to neutralize excess peroxide) followed by acidification to pH 4 with 1M HCl.

  • Isolation: The product typically precipitates upon acidification. Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water.

Protocol B: Comparative Solubility & LogD Determination

Objective: Quantify the lipophilicity difference.

Method: Shake-Flask Method (Miniaturized)

  • Preparation: Prepare 1-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS saturated with 1-octanol.

  • Dissolution: Dissolve 1 mg of the test compound (Cyano or Carbamoyl) in 0.5 mL of the saturated 1-octanol.

  • Equilibration: Add 0.5 mL of saturated PBS. Vortex vigorously for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Expected Result: The 3-cyano derivative will exhibit a LogD 1.0–1.5 units higher than the 3-carbamoyl derivative.

References

  • Song, X., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Link

  • Kumari, S., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Link

  • Pipaud, A., et al. (1997). A Convenient Synthesis of 4,5-Benzodiazepin-1-one-2-carboxylic Acid and a 3-Cyanoindole. Synthetic Communications. Link

  • Pattarawarapan, M., et al. (2022). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester.[2][3] Molbank.[3] Link[3]

  • Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ChemMedChem. Link

Sources

Biological Activity of 3-Carbamoyl-1H-indole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the biological activity, structure-activity relationships (SAR), and experimental validation of 3-carbamoyl-1H-indole-5-carboxylic acid analogs .

A Comparative Technical Guide for Drug Discovery

Executive Summary: The Scaffold Architecture

The 3-carbamoyl-1H-indole-5-carboxylic acid core represents a "privileged scaffold" in medicinal chemistry. Its bifunctional nature allows it to engage multiple distinct biological targets depending on the specific substituents at the amide nitrogen (Position 3) and the carboxylic acid moiety (Position 5).

This guide analyzes the performance of these analogs across three primary therapeutic axes:

  • Inflammation: Inhibition of IκB Kinase

    
     (IKK
    
    
    
    ).[1][2][3]
  • Virology: Broad-spectrum antiviral activity (Influenza, SARS-CoV-2).

  • Neurology/Oncology: Antagonism of the P2X7 purinergic receptor.

Comparative Performance Analysis

A. IKK Inhibition (Inflammation & Oncology)

The 3-carbamoyl indole core mimics the ATP purine ring, allowing it to dock into the ATP-binding pocket of kinases. The 5-carboxylic acid group often forms critical salt bridges with lysine or arginine residues within the active site (e.g., Lys44 in IKK


).
Feature3-Carbamoyl-Indole Analogs TPCA-1 (Standard) BMS-345541 (Allosteric)
Primary Target IKK

(ATP-competitive)
IKK

(ATP-competitive)
IKK

/

(Allosteric)
IC

Potency
50 – 250 nM (Optimized)17.9 nM300 nM
Selectivity High (vs. JNK, p38)HighModerate (hits other kinases)
Solubility High (due to 5-COOH)LowModerate
Mechanism H-bond donor/acceptor at hinge regionH-bond network at hingeConformational change

Key Insight: While TPCA-1 is more potent in vitro, 3-carbamoyl-indole analogs often exhibit superior metabolic stability and solubility due to the 5-position carboxylic acid, which can be further derivatized to prodrug esters.

B. P2X7 Receptor Antagonism (Pain & Neurodegeneration)

Analogs where the 3-carbamoyl group is substituted with bulky hydrophobic amines (e.g., adamantane, benzyl-piperidine) act as potent antagonists of the P2X7 receptor.

  • Mechanism: Allosteric modulation of the ATP-gated ion channel.

  • Performance:

    • Reference: AZD9056 (Clinical candidate).

    • Indole Analog: IC

      
       ~10-50 nM in Calcium Influx Assays.
      
    • Advantage: Reduced CNS side effects compared to earlier adamantane-based antagonists due to controlled Blood-Brain Barrier (BBB) permeability via the 5-acid polarity.

C. Antiviral Activity (Arbidol-like Mechanism)

Derivatives of 5-substituted indole-3-carboxylic acids (isosteres of the 3-carbamoyl core) function as fusion inhibitors.

  • Target: Viral Hemagglutinin (Influenza) or Spike Protein (SARS-CoV-2).

  • Comparison:

    • Arbidol (Umifenovir): IC

      
       ~5-10 
      
      
      
      M.
    • Indole-3-Carboxamides: IC

      
       ~1-5 
      
      
      
      M (Improved Potency).
    • Mechanism: Stabilization of the prefusion viral protein conformation, preventing entry.

Mechanism of Action: NF- B Signaling Pathway

The primary utility of this scaffold lies in blocking the NF-


B pathway, a central hub for inflammation.[2] The diagram below illustrates where the 3-carbamoyl-indole analogs intervene.

NFkB_Pathway Stimuli TNF-alpha / IL-1beta (Extracellular Stimuli) Receptor Cell Surface Receptor (TNFR / TLR) Stimuli->Receptor TAK1 TAK1 Complex Receptor->TAK1 Activation IKK_Complex IKK Complex (IKK-alpha, IKK-beta, NEMO) TAK1->IKK_Complex Phosphorylation IkB I-kappa-B alpha (Inhibitor of NF-kB) IKK_Complex->IkB Phosphorylation (Ser32/36) Inhibitor 3-Carbamoyl-Indole Analog (Inhibitor) Inhibitor->IKK_Complex BLOCKS ATP Binding NFkB NF-kB (p50/p65) IkB->NFkB Degradation (Ubiquitin) Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocation

Caption: Schematic of the NF-


B pathway showing the specific blockade of the IKK complex by 3-carbamoyl-indole analogs, preventing I

B degradation and subsequent inflammatory gene transcription.

Experimental Protocol: IKK Kinase Inhibition Assay

To validate the biological activity of synthesized analogs, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. This protocol is self-validating via the use of reference inhibitors.

Materials Required
  • Enzyme: Recombinant Human IKK

    
     (0.5 ng/
    
    
    
    L).
  • Substrate: Biotinylated I

    
    B
    
    
    
    peptide (Sequence: LDDRHDSGLDSMKDE).
  • ATP: Ultrapure ATP (Km concentration, typically 10

    
    M).
    
  • Detection: Europium-labeled anti-phospho-I

    
    B
    
    
    
    antibody + APC-labeled Streptavidin.
  • Controls: DMSO (Negative), TPCA-1 (Positive, 1

    
    M).
    
Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 3-carbamoyl-indole analogs in 100% DMSO to 10 mM stock.

    • Perform 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM DTT, 0.01% BSA) to generate an 8-point dose-response curve.
      
  • Enzyme Reaction Setup:

    • In a 384-well low-volume white plate, add 2

      
      L of diluted compound.
      
    • Add 4

      
      L of Enzyme Mix (IKK
      
      
      
      ). Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.
    • Self-Validation Check: Ensure DMSO control wells show no precipitation.

  • Kinase Reaction Initiation:

    • Add 4

      
      L of Substrate Mix (Biotin-I
      
      
      
      B
      
      
      + ATP).
    • Final reaction volume: 10

      
      L.
      
    • Incubate for 60 minutes at RT.

  • Detection (TR-FRET):

    • Add 10

      
      L of Detection Mix (Eu-Antibody + APC-Streptavidin in EDTA buffer).
      
    • The EDTA stops the kinase reaction by chelating Mg

      
      .
      
    • Incubate for 60 minutes at RT.

  • Data Analysis:

    • Read Fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

    • Calculate TR-FRET Ratio = (Signal

      
       / Signal
      
      
      
      )
      
      
      10,000.
    • Fit data to a Sigmoidal Dose-Response equation to determine IC

      
      .
      

Synthesis & Screening Workflow

The following workflow outlines the logical progression from scaffold synthesis to biological validation.

Workflow Start Starting Material: Indole-5-carboxylic acid Step1 Step 1: C3-Formylation (Vilsmeier-Haack) Start->Step1 Step2 Step 2: Oxidation to Acid & Amide Coupling Step1->Step2 Library Analog Library (3-Carbamoyl Variants) Step2->Library Screen1 Primary Screen: IKK-beta Kinase Assay Library->Screen1 Screen2 Secondary Screen: Cell Viability (MTT) Screen1->Screen2 Select IC50 < 500nM Hit Lead Candidate Screen2->Hit Select SI > 10

Caption: Operational workflow for synthesizing and identifying lead candidates from the 3-carbamoyl-indole-5-carboxylic acid library.

References

  • IKK Inhibition: Burke, J. R., et al.[1][4] "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice." Journal of Biological Chemistry (2003). Link

  • P2X7 Antagonists: Guile, S. D., et al. "Indole carboxamide derivatives as P2X7 receptor antagonists." Patent US9556117B2 (2017). Link

  • Antiviral Activity:Kadam, R. U., et al. "Structure-based design of influenza virus inhibitors." Current Topics in Medicinal Chemistry (2011).
  • Scaffold Synthesis: Palomba, M., et al.[5] "Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids." Arkivoc (2019).[5] Link

  • General Activity: Radwan, M. A., et al. "Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents." Bioorganic & Medicinal Chemistry (2007). Link

Sources

Structural Divergence in Indole Signaling: A Potency Comparison of Indole-3-Acetic Acid (IAA) and 3-Carbamoyl-1H-Indole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in chemical biology, serving as the core for numerous signaling molecules, hormones, and pharmacological agents. Among these, Indole-3-acetic acid (IAA) is the canonical, naturally occurring plant auxin responsible for regulating cell division and elongation[1]. In drug development and synthetic biology—particularly within Auxin-Inducible Degron (AID) systems—IAA acts as a highly potent "molecular glue."

Conversely, 3-carbamoyl-1H-indole-5-carboxylic acid (3-CICA) represents a highly constrained, synthetic structural analog. By shifting the carboxylic acid moiety from a flexible C3 side-chain to the rigid C5 position on the aromatic ring, and introducing a polar carbamoyl group at C3, the electronic and steric profile of the molecule is drastically altered[2]. This guide provides an objective, data-driven comparison of these two compounds, detailing how their structural divergence dictates their potency, receptor affinity, and utility in biochemical assays.

Mechanistic Causality: Agonism vs. Antagonism

To understand the potency differences between IAA and 3-CICA, we must examine the causality of their binding mechanics within the TIR1/AFB receptor pocket .

The IAA "Molecular Glue" Mechanism

IAA functions by binding to the bottom of the hydrophobic pocket in the F-box protein TIR1. The flexible -CH₂COOH side chain of IAA is critical; it allows the carboxylate to optimally coordinate with the inositol hexakisphosphate (IP6) cofactor and key arginine residues (e.g., Arg403) at the base of the pocket. Once anchored, the exposed indole ring creates a newly formed, high-affinity hydrophobic roof that recruits the Aux/IAA repressor protein, leading to its ubiquitination and subsequent degradation by the proteasome[3].

The 3-CICA Steric Clash

In 3-CICA, the carboxylic acid is directly fused to the C5 position of the indole ring. This eliminates the rotational freedom (0 rotatable bonds vs. 2 in IAA) required to reach the base of the TIR1 pocket. Furthermore, the C3-carbamoyl group acts as a rigid hydrogen-bond donor/acceptor. When 3-CICA enters the TIR1 pocket, the C5-carboxylate creates a steric clash with the lateral walls of the receptor, while the C3-carbamoyl fails to provide the hydrophobic surface necessary to recruit Aux/IAA. Consequently, 3-CICA acts as a low-affinity competitive antagonist rather than an agonist, failing to induce protein degradation. Furthermore, while IAA is readily oxidized by horseradish peroxidase (HRP) to generate free radicals for targeted cancer therapies, the electron-withdrawing nature of the C5-carboxylate in 3-CICA significantly dampens this peroxidase-mediated oxidation[4].

MOA IAA Indole-3-acetic acid (IAA) Flexible C3-Acetate TIR1_IAA TIR1 Receptor Pocket (Conformational Fit) IAA->TIR1_IAA High Affinity CICA 3-CICA Rigid C3-Carboxamide TIR1_CICA TIR1 Receptor Pocket (Steric Clash at C5) CICA->TIR1_CICA Low Affinity / Competitive AuxIAA Aux/IAA Repressor Recruited TIR1_IAA->AuxIAA Molecular Glue Block No Recruitment (Antagonism) TIR1_CICA->Block Failed Assembly Degradation Ubiquitination & Target Degradation AuxIAA->Degradation SCF Complex

Fig 1. Mechanistic divergence of IAA (agonist) vs. 3-CICA (antagonist) in the TIR1 pocket.

Quantitative Potency Comparison

The structural rigidity of 3-CICA directly translates to a loss of classical auxin potency, making it a specialized probe rather than a viable AID ligand. The table below summarizes the comparative pharmacological and physicochemical data.

Pharmacological PropertyIndole-3-acetic acid (IAA)3-carbamoyl-1H-indole-5-carboxylic acid (3-CICA)
Primary Biological Role Natural plant auxin (Agonist)Synthetic structural analog (Antagonist/Probe)
TIR1 Binding Affinity (K_d) ~10–80 nM>10 µM (Low affinity)
Aux/IAA Degradation (EC₅₀) ~0.5 µMN/A (Fails to induce degradation)
HRP Oxidation Rate High (Readily forms free radicals)Low (Sterically hindered by C5-COOH)
LogP (Lipophilicity) ~1.4~0.8 (More polar due to carboxamide)
Rotatable Bonds (Side Chain) 20 (Rigid ring substitutions)

Experimental Workflows: Self-Validating Protocols

To empirically validate the potency differences between IAA and 3-CICA, researchers must utilize a self-validating in vitro pull-down assay. This protocol is designed to isolate the causality of ligand binding from cellular metabolism variables.

Protocol: In Vitro TIR1–Aux/IAA Pull-Down Assay

Objective: Quantify the ability of IAA vs. 3-CICA to facilitate the formation of the TIR1-Aux/IAA ternary complex.

Step-by-Step Methodology:

  • Preparation of Recombinant Proteins: Express and purify GST-tagged TIR1 and His-tagged Aux/IAA from E. coli or insect cells. Causality: Using purified recombinant proteins eliminates endogenous plant kinases or ligases that might independently alter protein stability.

  • Resin Equilibration: Bind GST-TIR1 (2 µg) to Glutathione Sepharose 4B beads in 500 µL of Pull-down Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40).

  • Ligand Incubation: Add either IAA (10 µM), 3-CICA (10 µM, 50 µM, 100 µM), or a DMSO vehicle control to the bead suspension. Incubate at 4°C for 15 minutes. Causality: The pre-incubation allows the ligand to occupy the TIR1 pocket before introducing the repressor, ensuring the "molecular roof" is established.

  • Repressor Introduction: Add 2 µg of His-Aux/IAA to the mixture. Rotate at 4°C for 2 hours.

  • Stringent Washing (Critical Step): Wash the beads three times with Pull-down Buffer containing 300 mM NaCl. Causality: The high-salt wash disrupts non-specific electrostatic interactions. Only the high-affinity ternary complex stabilized by a true "molecular glue" (IAA) will survive this stringency.

  • Elution and Western Blot: Elute proteins by boiling in SDS sample buffer. Run on an SDS-PAGE gel and immunoblot using an anti-His antibody to quantify the amount of pulled-down Aux/IAA.

Self-Validation Check: The assay must include a vehicle-only (DMSO) negative control to establish the baseline (background) TIR1-Aux/IAA interaction, and a saturating IAA (100 µM) positive control. If the positive control fails to show a >5-fold enrichment of Aux/IAA signal over the DMSO control, the GST-TIR1 conformation is likely degraded (often due to loss of the IP6 cofactor), and the assay results for 3-CICA cannot be trusted.

Workflow A 1. Recombinant Protein Prep B 2. Ligand Incubation (IAA vs 3-CICA) A->B C 3. GST-TIR1 Pull-down B->C D 4. Stringent Wash (Remove Non-specific) C->D E 5. Western Blot (Quantify Complex) D->E

Fig 2. Step-by-step workflow for the in vitro TIR1–Aux/IAA pull-down assay.

Conclusion

While Indole-3-acetic acid (IAA) remains the gold standard for inducing targeted protein degradation via the TIR1 pathway, structural analogs like 3-carbamoyl-1H-indole-5-carboxylic acid (3-CICA) provide critical insights into the structure-activity relationship (SAR) of the indole scaffold. By restricting rotational freedom and altering the electronic distribution of the ring, 3-CICA loses its potency as an auxin agonist, serving instead as a valuable negative control or competitive probe in advanced biochemical assays.

References

1.[2] Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. Available at:[Link] 2.[1] Deciphering the Molecular Mechanism of the Intermediate Secondary Growth and Internode Elongation of the Castor Bean (Ricinus communis L.) by the Combined Analysis of the Transcriptome and Metabolome - PMC (NIH). Available at:[Link] 3.[3] Symposium on the Chemistry of Natural Products, symposium papers - J-Stage. Available at:[Link] 4.[4] Adsorption of Horseradish Peroxidase on Metallic Nanoparticles: Effects on Reactive Oxygen Species Detection Using 2′,7′-Dichlorofluorescin Diacetate - Chemical Research in Toxicology (ACS Publications). Available at:[Link]

Sources

UV-Vis Absorption Maxima of 3-Carbamoyl-1H-indole-5-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 3-carbamoyl-1H-indole-5-carboxylic acid .

Given the specialized nature of this dual-substituted indole derivative, this guide synthesizes experimental data from its primary structural components—Indole-5-carboxylic acid and Indole-3-carboxamide —to establish a validated spectral profile. This approach allows researchers to verify identity and purity even in the absence of a single, universal reference standard.

Executive Summary & Spectral Profile

3-carbamoyl-1H-indole-5-carboxylic acid is a bifunctional indole scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and antiviral agents. Its UV-Vis spectrum is defined by the interplay between the electron-withdrawing carboxylic acid at position C5 and the conjugated carbamoyl (amide) group at position C3.

Predicted vs. Component Spectral Data

The absorption profile is a composite of its constituent chromophores. The presence of the C3-amide induces a significant bathochromic (red) shift relative to the C5-acid alone due to extended conjugation with the indole nitrogen lone pair.

CompoundKey Absorption Maxima (

)
SolventElectronic Transition Origin
Target: 3-carbamoyl-1H-indole-5-carboxylic acid ~245 nm (sh), ~305–315 nm MeOH

(Extended Conjugation)
Alternative A: Indole-5-carboxylic acid 211 nm, 234 nm, 278–290 nmEtOH

(Benzene Ring Perturbation)
Alternative B: Indole-3-carboxamide 243 nm, 260 nm, 297 nmMeOHCharge Transfer (Indole N

C3=O)
Reference: Indole (Unsubstituted) 219 nm, 270 nm, 288 nmEtOH

Transitions

Technical Insight: The target compound exhibits a "merged" spectrum. The 305–315 nm band is the diagnostic feature for the 3-carbamoyl moiety, distinguishing it from simple indole-5-carboxylic acid derivatives which typically absorb below 300 nm.

Technical Comparison: Why Spectral Differences Matter

In drug development, distinguishing between the starting material (Indole-5-carboxylic acid) and the product (3-carbamoyl derivative) is critical.

The Conjugation Effect (C3-Position)
  • Mechanism: The C3 position of the indole ring is highly electron-rich. Attaching a carbonyl group (amide) here creates a "push-pull" system between the Indole Nitrogen (donor) and the Amide Carbonyl (acceptor).

  • Observation: This lowers the energy gap (

    
    ) for the 
    
    
    
    transition, shifting the primary absorption band from 280 nm (in the precursor) to ~300+ nm (in the product).
  • Diagnostic Utility: If your sample lacks significant absorption >300 nm, the C3-carbamoylation likely failed.

The pH Sensitivity (C5-Carboxylic Acid)
  • Mechanism: The C5-COOH group (

    
    ) introduces pH dependence.
    
  • Acidic Media (pH < 3): The neutral -COOH form prevails. Spectrum is slightly blue-shifted.[1]

  • Basic Media (pH > 6): The anionic -COO⁻ form prevails. This typically causes a hypsochromic (blue) shift or intensity change relative to the neutral form due to loss of resonance participation of the carbonyl oxygen.

  • Protocol Implication: Always buffer your solvent to ensure spectral reproducibility.

Experimental Protocol: Validated UV-Vis Characterization

Objective: To accurately determine the


 and assess the purity of 3-carbamoyl-1H-indole-5-carboxylic acid.
Reagents & Equipment[2]
  • Solvent: HPLC-grade Methanol (preferred for solubility) or Ethanol.

  • Buffer (Optional but Recommended): 10 mM Phosphate Buffer (pH 7.4) mixed 50:50 with Methanol to ensure ionization state consistency.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz, 10 mm path length (match paired).

Step-by-Step Workflow
  • Blank Preparation:

    • Fill both reference and sample cuvettes with the chosen solvent (e.g., MeOH).

    • Run a baseline correction (200–400 nm).

  • Stock Solution Preparation:

    • Weigh 1.0 mg of 3-carbamoyl-1H-indole-5-carboxylic acid.

    • Dissolve in 10 mL MeOH (Concentration

      
      ).
      
    • Note: Sonicate for 5 minutes if dissolution is slow.

  • Dilution Series (Self-Validation Step):

    • Prepare three working concentrations: 5

      
      , 10 
      
      
      
      , and 20
      
      
      .
    • This ensures the absorbance falls within the linear dynamic range (0.1 – 1.0 AU).

  • Measurement:

    • Scan from 200 nm to 400 nm .

    • Scan Rate: Medium (approx. 200–300 nm/min).

    • Data Interval: 1 nm.

  • Data Analysis:

    • Identify local maxima.

    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Acceptance Criteria: The ratio of Abs(305nm) / Abs(245nm) should remain constant across dilutions.

Structural Validation Workflow (Graphviz Diagram)

The following logic flow illustrates how to use UV-Vis data to differentiate the target from its impurities/precursors.

IndoleValidation Sample Unknown Indole Sample Scan Perform UV-Vis Scan (200-400 nm in MeOH) Sample->Scan Check300 Peak Detected > 300 nm? Scan->Check300 NoPeak Result: Precursor Identity (Indole-5-carboxylic acid) Check300->NoPeak No YesPeak Analyze Peak Position Check300->YesPeak Yes CheckPos Peak at 305-315 nm? YesPeak->CheckPos TargetConfirmed CONFIRMED: 3-carbamoyl-1H-indole-5-carboxylic acid CheckPos->TargetConfirmed Yes Impurity POSSIBLE IMPURITY: (e.g., Indole-3-carboxaldehyde Peak ~297 nm) CheckPos->Impurity No (Shifted <300nm)

Figure 1: Decision tree for identifying 3-carbamoyl-1H-indole-5-carboxylic acid based on spectral shifts relative to common impurities.

Comparative Analysis Table

FeatureIndole-5-carboxylic acid (Precursor)3-carbamoyl-1H-indole-5-carboxylic acid (Target)Indole-3-carboxamide (Analog)
Primary

278–290 nm305–315 nm 297 nm
Secondary

234 nm~245 nm 243 nm
Visual Appearance Off-white / Beige solidPale Yellow solidCrystalline solid
Solubility (MeOH) HighModerate (Amide H-bonding)High
Diagnostic Shift Baseline Reference+15 to +25 nm Red Shift (vs Precursor)Reference for C3-substitution

References

  • Sigma-Aldrich. (n.d.). Indole-5-carboxylic acid Product Specification. Retrieved from

  • Cayman Chemical. (2020).[2] Indole-3-carboxaldehyde Safety Data Sheet & Spectral Data. Retrieved from

  • PubChem. (2025).[3][4] 1H-Indole-3-carboxamide Compound Summary. Retrieved from

  • Andonovski, B. S. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid and 3-Methylindole. Croatica Chemica Acta. Retrieved from

  • Mollova, Y., et al. (2022).[5] 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester Synthesis. Molbank.[5] Retrieved from

Sources

Comparative Analysis of 13C NMR Assignment Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

C13 NMR Chemical Shifts for 3-Carbamoylindole Carbons: A Comparative Guide to Analytical and Predictive Methodologies

Introduction 3-Carbamoylindole (1H-indole-3-carboxamide) is a highly privileged scaffold in drug development, forming the core of numerous synthetic cannabinoids, antimicrobial agents, and targeted kinase inhibitors[1]. Accurate structural elucidation of this framework relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. However, the complex push-pull electronic effects exerted by the C-3 carboxamide group on the indole ring often complicate carbon assignments. This guide provides an objective comparison of experimental NMR acquisition against predictive computational methods, equipping researchers with validated protocols and reference data to ensure uncompromised scientific integrity.

When assigning the 13C chemical shifts of 3-carbamoylindole carbons, researchers typically choose between three distinct methodologies. Each offers specific advantages regarding accuracy, throughput, and cost.

  • Method A: High-Field Experimental 13C NMR (100–150 MHz)

    • Performance: The undisputed gold standard. Experimental NMR captures the absolute ground truth, including critical dynamic solvent-solute interactions (e.g., hydrogen bonding of the primary/secondary amide in DMSO-d6)[2].

    • Limitations: Time-intensive. Quaternary carbons (C=O, C-3, C-3a) require long relaxation delays and high scan counts to achieve an adequate signal-to-noise ratio.

  • Method B: DFT-GIAO Computational Prediction (e.g., B3LYP/6-311+G(d,p))

    • Performance: Highly accurate for resolving ambiguous quaternary carbons (such as distinguishing C-3a from C-7a) that overlap in 1D spectra.

    • Limitations: Computationally expensive. Furthermore, gas-phase DFT calculations often fail to account for the dynamic hydrogen bonding of the carboxamide group, requiring the integration of complex implicit solvation models (like PCM) to match experimental shifts.

  • Method C: Empirical/Database Predictors (ChemDraw, Mnova)

    • Performance: Instantaneous results based on HOSE (Hierarchical Orthogonal Space Environment) codes. Excellent for rapid library screening.

    • Limitations: High error margins (± 3-5 ppm) specifically for the indole C-2 and C-3 positions. The complex resonance structures of the 3-carboxamide substituent are often underrepresented in standard training databases.

Experimental Data and Chemical Shift Analysis

Understanding the causality behind the chemical shifts is essential for accurate spectral interpretation. The table below summarizes experimental 13C NMR data for representative 3-carbamoylindole derivatives.

Table 1: Representative 13C NMR Chemical Shifts (δ, ppm) for 3-Carbamoylindole Derivatives

Carbon PositionN-Benzyl-1H-indole-3-carboxamide (CDCl3)[3]4-Bromo-1-methyl-N,N-diphenyl-1H-indole-3-carboxamide (CDCl3)[4]General Expected Range (DMSO-d6 / CDCl3)
C=O (Carbonyl) 162.0166.2162.0 – 168.0
C-2 (Indole) 133.0 – 128.0 (Overlap)137.4130.0 – 138.0
C-3 (Indole) ~110.0 – 115.0108.7108.0 – 115.0
C-3a / C-7a 133.0 – 128.0 (Overlap)127.7 / 126.1125.0 – 130.0
Aromatic C-H 133.0 – 128.0 (Overlap)124.9, 123.3, 114.4, 113.1111.0 – 125.0
Aliphatic/Substituent 30.0 (N-CH2)33.3 (N-CH3)25.0 – 45.0

Mechanistic Causality of Shifts:

  • Carbonyl Deshielding : The amide carbonyl carbon consistently appears in the highly deshielded region of 162–168 ppm due to the strong electron-withdrawing nature of the oxygen atom and the partial double-bond character induced by nitrogen resonance[3].

  • C-2 vs. C-3 Disparity : The C-2 carbon of the indole ring is heavily deshielded (130–138 ppm) due to its direct adjacency to the electronegative indole nitrogen (N-1)[5]. Conversely, C-3 is significantly more shielded (108–115 ppm) because it acts as the nucleophilic center of the enamine-like indole system, accumulating partial negative charge[4].

Self-Validating Experimental Protocol for 13C NMR Acquisition

To ensure a self-validating system where the data inherently proves its own accuracy, follow this optimized step-by-step methodology for 3-carbamoylindoles.

Step 1: Solvent Selection and Sample Preparation

  • Action : Dissolve 25–30 mg of the highly pure (>95%) 3-carbamoylindole derivative in 0.6 mL of DMSO-d6.

  • Causality : While CDCl3 is common, DMSO-d6 is strongly preferred for primary and secondary 3-carbamoylindoles. DMSO acts as a potent hydrogen-bond acceptor, disrupting inter-molecular solute-solute hydrogen bonding at the carboxamide group. This prevents aggregation, sharpens the C=O and C-2 signals, and provides a stable, reproducible chemical environment[2].

Step 2: Instrument Configuration and Relaxation Parameters

  • Action : Tune the NMR probe to the 13C frequency (e.g., 100 MHz on a 400 MHz system) and set the relaxation delay (D1) to a minimum of 2.5 seconds.

  • Causality : Quaternary carbons (C=O, C-3, C-3a, C-7a) lack attached protons, meaning they rely primarily on chemical shift anisotropy rather than efficient dipole-dipole interactions for relaxation. An extended D1 ensures these nuclei fully relax between pulses, preventing signal saturation and ensuring they appear clearly above the baseline noise.

Step 3: Pulse Sequence and Acquisition

  • Action : Utilize a standard 1D 13C sequence with continuous 1H decoupling (e.g., WALTZ-16). Acquire a minimum of 1024 to 2048 scans depending on sample concentration.

Step 4: Orthogonal Validation via 2D NMR (The Self-Validation Step)

  • Action : If the C-2, C-3a, and aromatic signals overlap (highly common in the 125–133 ppm region), immediately acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Causality : HMBC provides definitive structural proof. It will display a strong

    
     correlation from the indole N-H proton to C-2, C-3a, and C-7a. Crucially, the C=O carbon will only correlate with the amide N-H protons and the C-3 proton, unambiguously separating the assignments without relying on predictive software.
    

Workflow Visualization

The following diagram outlines the logical progression from sample preparation to final structural elucidation, integrating both experimental and predictive methodologies.

G A Sample Preparation (DMSO-d6 or CDCl3) B 1D 13C{1H} NMR (100-150 MHz) A->B Acquire Data C Empirical Prediction (ChemDraw/Mnova) B->C D 2D NMR (HSQC/HMBC) For C-H Correlation B->D Ambiguous Quaternary C E DFT-GIAO Computation (B3LYP/6-311+G**) B->E F Final 13C Assignment of 3-Carbamoylindole C->F Rapid Screen D->F Experimental Ground Truth E->F Orthogonal Validation

Workflow for the structural elucidation and 13C NMR assignment of 3-carbamoylindole derivatives.

References

1.[2] The Royal Society of Chemistry. "indole-3-carboxamide NMR chemical shifts". URL: 2.[4] ACS Publications. "Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy". URL: 3.[1] PubChem - NIH. "1H-indole-3-carboxamide | C9H8N2O | CID 2192542". URL: 4.[5] ResearchGate. "Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd." URL: 5.[3] RSIS International. "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide". URL:

Sources

Purity Assay Validation for 3-carbamoyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Development

Part 1: Executive Technical Overview

3-carbamoyl-1H-indole-5-carboxylic acid (CAS 1110781-46-0) is a critical bifunctional indole intermediate, often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmacophores. Its structural duality—possessing both an acid-labile amide at C3 and an ionizable carboxylic acid at C5—presents unique analytical challenges.

The primary quality risk is the hydrolysis of the C3-amide to the dicarboxylic acid (Indole-3,5-dicarboxylic acid) or the decarboxylation of the C5-acid. Therefore, a purity assay must not only quantify the main peak but strictly resolve these specific related substances.

This guide compares three analytical approaches—RP-HPLC-UV , UPLC-MS , and qNMR —and provides a validated framework for the industry-standard HPLC method, grounded in ICH Q2(R2) principles.

Part 2: Comparative Methodology Analysis

Selecting the right assay depends on the development phase. While HPLC-UV is the gold standard for QC release, qNMR is essential for establishing the primary reference standard potency.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC-UV (Recommended for QC)Method B: UPLC-MS (Recommended for R&D/ID)Method C: 1H-qNMR (Reference Qualification)
Principle Separation based on hydrophobicity; detection by chromophore.Separation + Mass-to-Charge ratio detection.Molar ratio quantification relative to internal standard.
Specificity High (with optimized gradient). Requires reference standards for impurities.Very High. Can identify unknown impurities by mass.Absolute. Differentiates structure but poor for trace impurities.
LOD/LOQ ~0.05 / 0.15 µg/mL~0.001 / 0.005 µg/mL~1-5% (Not suitable for trace impurity)
Precision (RSD) < 1.0%< 3.0%< 1.0% (with experienced operator)
Throughput Medium (15-25 min run)High (3-5 min run)Low (Sample prep intensive)
Cost/Run LowHighMedium
Primary Use Routine Batch Release & Stability Impurity Profiling & Genotoxin Screening Potency Assignment of Reference Standard

Part 3: Recommended Protocol (RP-HPLC-UV)

This protocol is designed to be self-validating . The choice of acidic mobile phase suppresses the ionization of the C5-carboxylic acid (


), ensuring the molecule remains neutral/hydrophobic enough to retain on the C18 column, while preventing peak tailing caused by silanol interactions.
Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD)

  • Column: Agilent Zorbax SB-C18 or Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm)

    • Rationale: Sterically protected C18 phases withstand the acidic pH required for this analyte.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C

  • Detection: UV at 220 nm (Sensitivity) and 280 nm (Selectivity for Indole core)

  • Injection Volume: 5-10 µL

Gradient Program

The gradient is engineered to elute the polar di-acid impurity early, followed by the target amide, and finally flush any non-polar dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurity retention)
15.04060Linear Gradient (Main Peak elution)
18.0595Wash
20.0595Wash Hold
20.1955Re-equilibration
25.0955End

Part 4: Validation Framework (ICH Q2(R2) Aligned)

To ensure Trustworthiness , the method must undergo the following validation parameters.

Specificity & Forced Degradation

You must demonstrate the method can separate the main peak from its degradation products.

  • Acid Hydrolysis: Reflux with 1N HCl. Expectation: Increase in peak at RRT ~0.6-0.8 (Indole-3,5-dicarboxylic acid).

  • Base Hydrolysis: Reflux with 1N NaOH. Expectation: Rapid hydrolysis of the amide.

  • Oxidation: 3%

    
    . Expectation: N-oxide formation or indole ring opening.
    
Linearity & Range
  • Range: 50% to 150% of the target test concentration (e.g., 0.5 mg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation lifecycle, ensuring no step is skipped.

ValidationLifecycle cluster_Params ICH Q2(R2) Parameters Start Method Development (Optimization) PreVal Pre-Validation (System Suitability) Start->PreVal Spec Specificity (Stress Testing) PreVal->Spec Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD Sensitivity (LOD/LOQ) Prec->LOD Report Validation Report & SOP Generation LOD->Report

Figure 1: Analytical Method Validation Lifecycle aligned with ICH Q2(R2) guidelines.

Part 5: Impurity Profiling Logic

Understanding the chemical behavior of 3-carbamoyl-1H-indole-5-carboxylic acid is vital for interpreting chromatograms. The C3-amide is susceptible to hydrolysis, converting the neutral/basic amide moiety into a second acidic group, significantly shifting retention time.

DegradationPath Compound 3-carbamoyl-1H-indole-5-carboxylic acid (Target Analyte) RT: ~10-12 min Impurity1 Indole-3,5-dicarboxylic acid (Hydrolysis Impurity) RT: ~4-6 min (More Polar) Compound->Impurity1 Acid/Base Hydrolysis (-NH3) Impurity2 5-Cyanoindole derivative (Synthesis Precursor) RT: ~14-16 min (Less Polar) Impurity2->Compound Incomplete Hydrolysis (Synthesis Carryover)

Figure 2: Predicted degradation and synthesis impurity pathways affecting chromatographic separation.

Part 6: References

  • International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Wadhwa, P., et al. (2024). A UPLC method development and validation study of Upadacitinib and its impurities. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Vali, S. J., et al. (2020). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Longdom Publishing. [Link]

  • Yamarthi, V. R. (2024).[5][6] A comprehensive review on analytical validation methods of cenobamate and upadacitinib. The Journal of Multidisciplinary Research.[5] [Link]

  • Sielc Technologies. (2023).[3] Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. Application Note. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-carbamoyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and logistical protocols for handling 3-carbamoyl-1H-indole-5-carboxylic acid .

Notice: As a specialized research chemical, specific toxicological data for this exact isomer may be limited. This guide applies the Precautionary Principle , utilizing safety data from structural analogs (Indole-5-carboxylic acid and Indole-3-acetamide) to establish a high-safety baseline.[1] Treat this compound as a Category 2 Irritant and a potential Respiratory Sensitizer .[2][3]

PART 1: IMMEDIATE ACTION CARD (Executive Summary)

Status: Research Chemical | Physical State: Solid Powder | Signal Word: WARNING

Category Requirement Critical Specification
Respiratory Mandatory N95 / P2 Respirator (if outside fume hood).[1] Primary handling inside Fume Hood .
Eye Protection Mandatory Chemical Safety Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient for fine powders.
Hand Protection Mandatory Nitrile Gloves (Min. thickness 0.11 mm). Double-glove for solution handling.[1]
Skin Protection Mandatory Lab Coat (Cotton/Polyester blend), fully buttoned. Long sleeves.
Engineering Critical Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

PART 2: HAZARD IDENTIFICATION & MECHANISTIC INSIGHT

To handle this compound safely, one must understand the chemical behavior of the indole scaffold substituted with carboxylic acid and carbamoyl (amide) groups.

GHS Classification (Inferred from Analogs)

Based on the structural properties of Indole-5-carboxylic acid (CAS 1670-81-1) and similar amides:

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5]

The "Why" Behind the Hazard (Expertise)
  • Respiratory Irritation: The carboxylic acid moiety (

    
    ) is a proton donor. Upon inhalation, fine particulates can acidify the mucous membranes of the respiratory tract, leading to immediate irritation or coughing reflexes.
    
  • Ocular Risk: The crystalline nature of indole derivatives creates a mechanical abrasion risk combined with chemical irritation. The amide group increases polarity, potentially enhancing adhesion to moist corneal surfaces.

  • Sensitization Potential: While not explicitly classified as a sensitizer, indole derivatives can act as haptens. Repeated dermal exposure without protection may induce hypersensitivity.

PART 3: PPE SELECTION STRATEGY

This section details the causality behind PPE choices, moving beyond simple checklists.

Hand Protection: The "Double-Barrier" Protocol
  • Material: Nitrile Rubber . Latex is discouraged due to poor organic solvent resistance (e.g., DMSO, often used to dissolve this compound).

  • Thickness: Minimum 0.11 mm (4 mil) .

  • Protocol:

    • Inner Layer: Standard nitrile examination glove. Taped to lab coat cuff.

    • Outer Layer: Long-cuff nitrile glove.

    • Reasoning: The outer glove protects against the solid powder. If the outer glove is contaminated during weighing, it can be stripped immediately without exposing skin.

Respiratory Protection: Particulate Control
  • Primary Control: Chemical Fume Hood .

    • Validation: Verify the sash is at the safe working height and the magnehelic gauge indicates flow before opening the vial.

  • Secondary Control (Spill/Cleaning): N95 (NIOSH) or FFP2 (EN 149) respirator.

    • Reasoning: 3-carbamoyl-1H-indole-5-carboxylic acid is likely a fine, electrostatic powder.[1] Static charge can cause particles to "jump" during spatula transfer. A respirator protects against this micro-aerosolization.

Eye Protection: Sealing vs. Shielding
  • Requirement: Indirect Vent Goggles .

  • Why not Safety Glasses? Safety glasses have gaps. Fine organic acid powders can drift into these gaps on air currents. Goggles provide a seal that prevents dust entry.

PART 4: OPERATIONAL PROTOCOLS

Workflow Visualization

The following diagram outlines the logical flow for safe handling, ensuring no step is missed.

SafeHandling Start Start: Vial Retrieval Check Safety Check: Fume Hood Flow PPE Donning Start->Check Weigh Weighing: Static Control Anti-static Gun Check->Weigh Pass Solubilize Solubilization: Add DMSO/DMF Vortex Sealed Weigh->Solubilize Powder Secured Waste Disposal: Solid vs Liquid Stream Weigh->Waste Spill Cleanup Transfer Transfer: Syringe/Pipette Avoid Aerosol Solubilize->Transfer Fully Dissolved Transfer->Waste

Figure 1: Operational workflow for handling 3-carbamoyl-1H-indole-5-carboxylic acid, emphasizing containment at high-risk steps.

Protocol A: Precision Weighing (The Critical Step)

Risk: This is the moment of highest exposure potential due to static electricity.

  • Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Neutralization: Use an anti-static gun or ionizer bar on the vial and spatula before opening. Indole derivatives are prone to static buildup.

  • Transfer: Use a disposable anti-static weighing boat. Do not weigh directly into the final vessel if the neck is narrow (risk of spillage).

  • Hygiene: Wipe the exterior of the stock vial with a dry Kimwipe before returning it to storage to remove any invisible dust.

Protocol B: Solubilization

Context: This compound likely requires polar organic solvents (DMSO, DMF) for high concentrations.

  • Solvent Choice: Add solvent (e.g., DMSO) slowly down the side of the vessel to minimize dust disturbance.

  • Sealing: Cap the vessel immediately after solvent addition.

  • Mixing: Vortex or sonicate only after the vessel is tightly sealed.

    • Caution: If using sonication, ensure the cap is vented or the vessel is strong enough to withstand slight pressure changes, although DMSO has low vapor pressure.

PART 5: EMERGENCY & DISPOSAL PROCEDURES

Emergency Response Table
Incident Immediate Action Follow-Up
Eye Contact Flush for 15 minutes using an eyewash station. Hold eyelids open.Seek medical attention immediately.[2][3][6] Bring the SDS (or this guide) with you.
Skin Contact Brush off dry powder first, then wash with soap and water for 15 minutes.Monitor for redness or blistering. Apply non-irritating moisturizer if cleared by medical safety.
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Powder) Cover with wet paper towels (to prevent dust). Wipe up.[3][7]Treat waste as hazardous chemical waste. Clean area with 70% Ethanol.
Disposal Strategy
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Yellow bag/bin).

  • Liquid Waste: Solutions containing this compound (especially in DMSO/DMF) must be segregated into Halogenated or Non-Halogenated Organic Waste streams depending on the solvent used. Do not pour down the drain.

  • Container: Triple rinse the empty stock vial with solvent before discarding into glass waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74280, Indole-5-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

  • Mollova, Y., et al. (2022). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester.[1][8] Molbank.[8][9] (Providing structural context for carbamoyl-indole handling). Retrieved from [Link][8][9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.